Product packaging for 4-Hydroxy-2-naphthoic acid(Cat. No.:CAS No. 1573-91-7)

4-Hydroxy-2-naphthoic acid

Numéro de catalogue: B169046
Numéro CAS: 1573-91-7
Poids moléculaire: 188.18 g/mol
Clé InChI: NIOAVQYSSKOCQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy-2-naphthoic acid is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O3 B169046 4-Hydroxy-2-naphthoic acid CAS No. 1573-91-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOAVQYSSKOCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1573-91-7
Record name 4-hydroxynaphthalene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-2-naphthoic acid, a valuable building block in medicinal chemistry and materials science. This document details the core synthetic pathways, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathway: Carboxylation of 1,3-Dihydroxynaphthalene

The primary and most direct route for the synthesis of this compound involves the regioselective carboxylation of 1,3-dihydroxynaphthalene, also known as naphthoresorcinol. This method is based on the principles of the Kolbe-Schmitt reaction, a well-established industrial process for the synthesis of aromatic hydroxy acids.[1][2] The reaction proceeds by heating the sodium or potassium salt of 1,3-dihydroxynaphthalene with carbon dioxide under pressure.

The regiochemistry of the carboxylation of naphthols is highly sensitive to reaction conditions such as temperature, pressure, and the choice of alkali metal.[1] While the synthesis of other isomers like 3-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid from 2-naphthol is well-documented, the synthesis of the this compound isomer requires the specific 1,3-dihydroxy substitution pattern of the starting material to direct the carboxylation to the desired position.

A key historical reference for the synthesis of 4-hydroxy-2-naphthoic acids is the 1943 paper by Haworth, Jones, and Way. While the full experimental details from this specific publication are not widely available in digital archives, the general principles of the Kolbe-Schmitt reaction provide a strong foundation for a viable synthetic protocol.

Logical Pathway for Synthesis

The logical pathway for the synthesis of this compound via the carboxylation of 1,3-dihydroxynaphthalene is illustrated below.

Synthesis_Pathway 1,3-Dihydroxynaphthalene 1,3-Dihydroxynaphthalene Potassium_Naphthoresorcinate Potassium_Naphthoresorcinate 1,3-Dihydroxynaphthalene->Potassium_Naphthoresorcinate KOH Carboxylation_Intermediate Carboxylation_Intermediate Potassium_Naphthoresorcinate->Carboxylation_Intermediate CO2, Pressure, Heat 4-Hydroxy-2-naphthoic_acid_salt 4-Hydroxy-2-naphthoic_acid_salt Carboxylation_Intermediate->4-Hydroxy-2-naphthoic_acid_salt Rearrangement 4-Hydroxy-2-naphthoic_acid 4-Hydroxy-2-naphthoic_acid 4-Hydroxy-2-naphthoic_acid_salt->4-Hydroxy-2-naphthoic_acid Acidification (H+)

Core synthesis pathway for this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of a hydroxynaphthoic acid via the Kolbe-Schmitt reaction, adapted for the synthesis of this compound from 1,3-dihydroxynaphthalene.

Materials:

  • 1,3-Dihydroxynaphthalene (Naphthoresorcinol)

  • Potassium Hydroxide (KOH)

  • Carbon Dioxide (CO2), high pressure

  • Sulfuric Acid (H2SO4) or Hydrochloric Acid (HCl)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Water

Procedure:

  • Formation of the Potassium Salt: In a high-pressure autoclave reactor, 1,3-dihydroxynaphthalene is suspended in an anhydrous, high-boiling point solvent. An equimolar amount of potassium hydroxide is added. The mixture is heated under reflux with a Dean-Stark trap to azeotropically remove the water formed during the salt formation.

  • Carboxylation: After complete removal of water, the reactor is sealed and pressurized with carbon dioxide to a pressure of 5-10 atm. The reaction mixture is then heated to a temperature in the range of 150-200 °C. The reaction is maintained at this temperature and pressure for several hours with vigorous stirring.

  • Work-up and Isolation: The reactor is cooled, and the excess CO2 pressure is carefully released. The solid product, the potassium salt of this compound, is filtered and washed with a small amount of the anhydrous solvent.

  • Acidification: The potassium salt is then dissolved in water and acidified with a mineral acid (e.g., dilute H2SO4 or HCl) to a pH of approximately 2-3.

  • Purification: The precipitated crude this compound is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Salt_Formation Formation of Potassium 1,3-dihydroxynaphthalenate Start->Salt_Formation Carboxylation Reaction with CO2 under pressure and heat Salt_Formation->Carboxylation Workup Isolation of the potassium salt Carboxylation->Workup Acidification Acidification to precipitate the free acid Workup->Acidification Filtration Collection of crude product by filtration Acidification->Filtration Recrystallization Recrystallization from a suitable solvent Filtration->Recrystallization Drying Drying of the purified product Recrystallization->Drying End End Drying->End

General experimental workflow for the synthesis of this compound.

Quantitative Data

Due to the limited access to the full text of the primary literature, a comprehensive table of quantitative data from various sources is not available at this time. However, based on analogous Kolbe-Schmitt reactions for other hydroxynaphthoic acids, the following table provides expected ranges for key reaction parameters and potential yields.

ParameterValueReference
Starting Material 1,3-DihydroxynaphthaleneGeneral Knowledge
Reagents KOH, CO2[1]
Solvent Anhydrous high-boiling point solventGeneral Knowledge
Temperature 150 - 200 °C[1]
Pressure 5 - 10 atmGeneral Knowledge
Reaction Time 4 - 8 hoursGeneral Knowledge
Yield 60 - 80% (expected)Analogy to similar reactions
Melting Point Not reported
Appearance Crystalline solidGeneral Knowledge

Alternative Synthesis Pathways

While the direct carboxylation of 1,3-dihydroxynaphthalene is the most straightforward approach, other potential, albeit more complex, multi-step synthesis routes could be envisioned. These might involve the introduction of the carboxyl group via a Grignard reaction with a suitably protected and halogenated dihydroxynaphthalene derivative, or through the oxidation of a corresponding methyl or formyl precursor. However, these routes would likely involve more steps and potentially lower overall yields.

Conclusion

The synthesis of this compound is achievable through the well-established Kolbe-Schmitt carboxylation of 1,3-dihydroxynaphthalene. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature, pressure, and the exclusion of water, to ensure the desired regioselectivity and high yield. The provided experimental protocol and workflow offer a solid foundation for researchers to develop a robust and efficient synthesis of this valuable compound. Further investigation into the original work by Haworth, Jones, and Way is recommended to obtain more precise experimental details and optimize the reaction conditions.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxy-2-naphthoic acid, a significant compound in chemical and pharmaceutical research. The information is presented to be a valuable resource for laboratory work, drug development, and scientific research.

Core Properties and Identification

This compound is an aromatic carboxylic acid. Its structure, consisting of a naphthalene ring substituted with both a hydroxyl and a carboxyl group, dictates its chemical behavior and physical properties.

IdentifierValue
Chemical Name This compound
CAS Number 1573-91-7[1][2]
Molecular Formula C₁₁H₈O₃[1][3]
Molecular Weight 188.18 g/mol [1][3]
Canonical SMILES O=C(O)C1=CC(O)=C2C=CC=CC2=C1[1]
Appearance Off-white to yellow solid[4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. These values are crucial for predicting its behavior in various experimental and biological systems.

PropertyValueReference
Melting Point 182-183 °C[2]
Boiling Point 411.6 °C at 760 mmHg[3]
Density 1.399 g/cm³[3]
pKa (Predicted) 4.08 ± 0.30
logP (XLogP3) 2.24[3]

Solubility Profile:

  • Water: Insoluble in cold water.[5] The presence of both a polar hydroxyl and a carboxylic acid group suggests some aqueous solubility, which is likely enhanced at higher pH when the carboxylic acid is deprotonated.

  • Organic Solvents: Freely soluble in alcohol and diethyl ether.[5] It is expected to be soluble in other polar organic solvents like DMSO and acetone.

Spectral Properties

Expected Infrared (IR) Spectroscopy Peaks

Wavenumber (cm⁻¹)BondFunctional Group
3300–2500 (broad)O–H stretchCarboxylic Acid[6]
3500–3200 (broad)O–H stretchPhenol (H-bonded)[7]
3100–3000C–H stretchAromatic[6]
1760–1690 (strong)C=O stretchCarboxylic Acid[6]
1600–1400C–C stretchAromatic Ring[6]
1320–1210C–O stretchCarboxylic Acid, Phenol[6]

Expected ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)Proton Environment
~12.0 - 13.0-COOH
~9.0 - 10.0-OH (Phenolic)
~7.0 - 8.5Aromatic protons

Expected ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Carbon Environment
~170 - 185-COOH (Carbonyl)[8]
~115 - 150Aromatic carbons[8]

Expected UV-Vis Absorption The naphthoic acid structure provides a chromophore that is expected to absorb UV light. The presence of the hydroxyl group as an auxochrome is likely to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted 2-naphthoic acid.[9] For reference, 2-naphthoic acid has absorption maxima at 236 nm, 280 nm, and 334 nm.[10]

Biological Activity and Signaling Pathway

This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, cell cycle, and immune response. Upon binding to ligands like this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), thereby initiating the transcription of target genes such as CYP1A1 and CYP1B1.[11][12]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4H2NA 4-Hydroxy-2-naphthoic acid (Ligand) AhR_Complex Cytosolic AhR Complex (AhR, HSP90, XAP2, p23) 4H2NA->AhR_Complex Binds Active_Complex Activated Ligand-AhR Complex AhR_Complex->Active_Complex Conformational Change ARNT ARNT Dimer AhR/ARNT Heterodimer ARNT->Dimer XRE Xenobiotic Responsive Element (XRE) Dimer->XRE Binds to Transcription Gene Transcription XRE->Transcription mRNA mRNA (e.g., CYP1A1) Transcription->mRNA Protein Metabolic Enzymes (e.g., CYP1A1) mRNA->Protein Translation (in Cytoplasm) p1->Dimer Dimerizes with

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

  • Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ – T₂.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the concentration of a saturated solution at a specific temperature.

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

  • Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

  • Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low. The ionic strength is kept constant using an inert salt like KCl.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the first derivative of the titration curve.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

  • Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Quantification: The concentration of this compound in both the n-octanol and the aqueous layers is determined using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

General Workflow for Biological Activity Assessment

The discovery of this compound as an AhR agonist exemplifies a common workflow in drug discovery and chemical biology, which moves from broad screening to specific mechanism-of-action studies.

Biological_Activity_Workflow cluster_moa MOA Elucidation start Compound Synthesis & QC hts High-Throughput Screening (e.g., Cell-based Assays) start->hts hit_id Hit Identification & Validation hts->hit_id dose_resp Dose-Response & Potency (EC₅₀/IC₅₀) hit_id->dose_resp selectivity Selectivity & Off-Target Screening dose_resp->selectivity moa Mechanism of Action (MOA) Studies selectivity->moa target_id Target Identification (e.g., AhR) moa->target_id pathway Pathway Analysis (e.g., Gene Expression) target_id->pathway lead_opt Lead Optimization pathway->lead_opt

General workflow for assessing the biological activity of a chemical.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound should always be consulted, general precautions for handling aromatic carboxylic acids should be followed:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that make it a subject of interest in medicinal chemistry and material science. Its role as an agonist for the Aryl Hydrocarbon Receptor highlights its potential for biological activity and warrants further investigation into its effects on cellular pathways. The experimental protocols and data presented in this guide serve as a foundational resource for professionals working with this compound.

References

A Comprehensive Technical Guide to 4-Hydroxy-2-naphthoic Acid (CAS: 1573-91-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 4-Hydroxy-2-naphthoic acid, a molecule of interest for its biological activity. It consolidates key physicochemical properties, safety data, known biological interactions, and detailed experimental protocols to support ongoing and future research endeavors.

Physicochemical Properties

This compound is an off-white to yellow solid compound.[1] Its core properties are summarized below, providing essential data for experimental design, formulation, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₁₁H₈O₃[2][3][4]
Molecular Weight 188.18 g/mol [1][2][5]
Exact Mass 188.04700 u[2][5]
Melting Point 182-183 °C[2][6]
Boiling Point 411.6 ± 28.0 °C at 760 mmHg (Predicted)[2][3][5][6]
Density 1.399 ± 0.06 g/cm³ (Predicted)[2][3][5][6]
Flash Point 216.9 °C[2][3][5]
Vapor Pressure 0 mmHg at 25°C[2][3][5]
LogP (Octanol/Water) 2.24360[2][5]
Refractive Index 1.716[2][3][5]
Polar Surface Area (PSA) 57.53 Ų[2][5]
Appearance Off-white to yellow solid[1]
Purity 95% - 99.67% (Commercially available)[1][2][4][7]
Storage Temperature Refrigerator (2-8°C) or -20°C for long term[1][6][7]

Safety and Toxicological Profile

Understanding the hazard profile of a compound is critical for safe handling and experimental conduct. This compound is classified with GHS07 pictograms, indicating it can be harmful.[7]

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[7]
Signal Word Warning[7]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7]
Precautionary Statements P261: Avoid breathing dust. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]
First Aid Measures Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention. Skin Contact: Wash off immediately with soap and plenty of water. Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Ingestion: Clean mouth with water and get medical attention.[8][9]

Biological Activity and Signaling Pathways

This compound (4-HNA) has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR).[10][11][12] The AhR is a ligand-activated transcription factor involved in regulating genes for xenobiotic metabolism, immune responses, and cellular differentiation.

Upon binding, 4-HNA activates the AhR, leading to the induction of cytochrome P450 enzymes CYP1A1 and CYP1B1.[10][11][12] Studies have shown that while 4-HNA is less potent than the microbial-derived metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), it can induce a maximal, TCDD-like response for CYP1B1 in both young adult mouse colonic (YAMC) and human Caco2 colon cancer cells.[10][11][12] The induction of these genes by 4-HNA was confirmed to be AhR-dependent, as the response was absent in AhR-deficient YAMC cells created using CRISPR/Cas9 technology.[10][11][12]

This activity suggests potential applications in fields where AhR modulation is therapeutically relevant. The signaling cascade is visualized below.

Figure 1: 4-HNA as an agonist of the Aryl Hydrocarbon Receptor pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis Protocol (General Approach)

The synthesis of hydroxy-naphthoic acids can be achieved through various routes. A classical approach involves the carboxylation of a corresponding naphthol.[13] Modern variations may utilize microwave assistance to improve reaction times and yields, as seen in the synthesis of related derivatives.[14]

Objective: To synthesize this compound.

Materials:

  • 1,3-Naphthalenediol (or other suitable precursor)

  • Potassium bicarbonate (KHCO₃)

  • Glycerol

  • Carbon dioxide (CO₂) source under pressure

  • Hydrochloric acid (HCl) for acidification

  • Suitable solvents for reaction and recrystallization (e.g., water, ethanol)

  • High-pressure reactor (autoclave)

Methodology (Kolbe-Schmitt type reaction):

  • Preparation: In a high-pressure reactor, thoroughly mix 1,3-Naphthalenediol with a molar excess of dry potassium bicarbonate in glycerol.

  • Carboxylation: Seal the reactor and pressurize with carbon dioxide gas. Heat the mixture under pressure. Reaction conditions (temperature, pressure, time) must be optimized but typically range from 150-250°C for several hours.

  • Work-up: After cooling the reactor, release the pressure safely. Transfer the reaction mixture to a beaker and dilute with water.

  • Purification: Filter the solution to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid until precipitation of the crude product is complete.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Recrystallization: Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Melting Point, HPLC, and Spectroscopy (NMR, IR).

Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized compounds.

Objective: To determine the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic acid

  • HPLC system with a UV detector and a C18 reverse-phase column

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient: A typical gradient might be:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B

  • Data Analysis: Integrate the peak areas from the resulting chromatogram. Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Biological Protocol: Cell-Based AhR Activation Assay

This protocol details an in-vitro experiment to measure the ability of 4-HNA to induce AhR target gene expression.[10][11]

Objective: To quantify the induction of CYP1A1 mRNA in response to 4-HNA treatment in a human cell line (e.g., Caco2).

Materials:

  • Caco2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • TCDD (positive control, dissolved in DMSO)

  • DMSO (vehicle control)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for CYP1A1 and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Methodology:

  • Cell Culture: Culture Caco2 cells in appropriate flasks until they reach ~80% confluency. Seed the cells into 12-well plates and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of 4-HNA (e.g., 1 µM to 50 µM), a positive control (e.g., 10 nM TCDD), and a vehicle control (DMSO, concentration matched to the highest 4-HNA dose). Incubate for a set period (e.g., 18-24 hours).

  • RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Quantify the RNA concentration and assess its purity. Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for CYP1A1 and the housekeeping gene, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Experimental Workflows

Visualizing workflows can clarify complex experimental sequences. The following diagrams illustrate the analytical and biological testing processes for 4-HNA.

HPLC_Analysis_Workflow Figure 2: Workflow for Purity Analysis of 4-HNA by HPLC cluster_prep Sample & System Preparation cluster_run Analysis cluster_data Data Processing A Prepare Mobile Phase A & B C Equilibrate HPLC System A->C B Dissolve 4-HNA Sample D Inject Sample B->D C->D E Run Gradient Program D->E F Detect with UV E->F G Integrate Chromatogram F->G H Calculate Purity (%) G->H

Figure 2: Workflow for purity analysis of 4-HNA by HPLC.

Cell_Assay_Workflow Figure 3: Workflow for Cell-Based AhR Activation Assay A Seed Caco2 Cells in Plates B Treat Cells with 4-HNA & Controls A->B C Incubate for 18-24 Hours B->C D Lyse Cells & Extract Total RNA C->D E Synthesize cDNA (Reverse Transcription) D->E F Perform qPCR for CYP1A1 & GAPDH E->F G Analyze Data (ΔΔCt) & Determine Fold Change F->G

Figure 3: Workflow for the cell-based AhR activation assay.

References

An In-depth Technical Guide to 4-hydroxy-naphthalene-2-carboxylic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-hydroxy-naphthalene-2-carboxylic acid, a member of the hydroxynaphthoic acid family, is an aromatic organic compound with the chemical formula C₁₁H₈O₃. While not as extensively studied as some of its isomers, such as 3-hydroxy-2-naphthoic acid, it serves as a valuable chemical intermediate and has demonstrated biological activity. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological significance of 4-hydroxy-naphthalene-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The exploration of hydroxynaphthoic acids is intrinsically linked to the development of the Kolbe-Schmitt reaction in the latter half of the 19th century, a pivotal method for the synthesis of aromatic hydroxy acids. While the most common isomers produced from the carboxylation of 2-naphthol are 2-hydroxy-1-naphthoic acid and 3-hydroxy-2-naphthoic acid, the synthesis of other isomers required alternative or modified synthetic strategies.

The first specific synthesis of 4-hydroxy-2-naphthoic acid appears to be documented in a 1943 paper by R. D. Haworth, B. Jones, and Y. M. Way in the Journal of the Chemical Society. This places the formal discovery of this particular isomer in the mid-20th century, a period of significant advancement in synthetic organic chemistry. Research into various hydroxynaphthoic acid isomers was driven by the burgeoning dye industry and the search for new pharmaceutical precursors.

Physicochemical and Spectral Data

A summary of the key quantitative data for 4-hydroxy-naphthalene-2-carboxylic acid is presented in the table below. This information is critical for its identification, purification, and application in synthetic and analytical workflows.

PropertyValue
IUPAC Name 4-hydroxynaphthalene-2-carboxylic acid
CAS Number 1573-91-7
Molecular Formula C₁₁H₈O₃
Molecular Weight 188.18 g/mol
Melting Point 220-222 °C[1], 225-226 °C[2]
Boiling Point (est.) 411.6 °C at 760 mmHg
Density (est.) 1.399 g/cm³
LogP (computed) 2.32
Polar Surface Area 57.53 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

Note: Some physical properties are estimated from computational models due to a lack of extensive experimental data in the literature.

Experimental Protocols

While the original 1943 synthesis protocol by Haworth et al. is not readily accessible, a representative experimental protocol for the synthesis of a closely related and commercially significant isomer, 3-hydroxy-2-naphthoic acid, via the Kolbe-Schmitt reaction is provided below. This method illustrates the general principles involved in the carboxylation of naphthols.

Representative Synthesis: Preparation of 3-Hydroxy-2-naphthoic Acid via the Kolbe-Schmitt Reaction

Materials:

  • 2-Naphthol

  • Potassium hydroxide

  • Carbon dioxide (gas or solid)

  • Hydrochloric acid (concentrated)

  • Water

  • Suitable solvent (e.g., xylene or an inert high-boiling solvent)

  • High-pressure autoclave equipped with a stirrer and temperature control

Procedure:

  • Formation of Potassium Naphthoxide: In a suitable reaction vessel, dissolve potassium hydroxide in water and add 2-naphthol. Heat the mixture under reduced pressure to remove the water, yielding anhydrous potassium 2-naphthoxide as a dry powder.

  • Carboxylation: Transfer the anhydrous potassium 2-naphthoxide to a high-pressure autoclave. Seal the vessel and introduce carbon dioxide to a pressure of 5-6 atm. Heat the mixture to approximately 200-230 °C with constant stirring. Maintain these conditions for several hours to allow for the carboxylation and subsequent thermal rearrangement to the more stable 3-hydroxy-2-naphthoic acid.

  • Work-up and Isolation: After cooling the reactor, the solid product is dissolved in hot water. The solution is then carefully acidified with concentrated hydrochloric acid until it is acidic to Congo red paper (pH ~3).

  • Purification: The precipitated crude 3-hydroxy-2-naphthoic acid is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Biological Activity and Signaling Pathways

Recent studies have identified a significant biological role for 4-hydroxy-naphthalene-2-carboxylic acid as an agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, as well as in immune responses and cell development.

Upon binding to a ligand such as 4-hydroxy-naphthalene-2-carboxylic acid, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. Among the most prominent target genes are those of the Cytochrome P450 family 1 (CYP1), including CYP1A1 and CYP1B1. These enzymes are involved in the phase I metabolism of a wide range of endogenous and exogenous compounds.

The activation of the AhR signaling pathway by 4-hydroxy-naphthalene-2-carboxylic acid is a key aspect of its toxicological and potential pharmacological profile.

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Ligand 4-Hydroxy-naphthalene- 2-carboxylic acid AhR_complex AhR Complex (AhR, HSP90, XAP2) Ligand->AhR_complex Binding Activated_AhR Activated Ligand-AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT AhR_ARNT_dimer AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT_dimer Dimerization ARNT->AhR_ARNT_dimer XRE XRE (Xenobiotic Response Element) AhR_ARNT_dimer->XRE Binding CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Induces Transcription CYP1B1_gene CYP1B1 Gene XRE->CYP1B1_gene Induces Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA CYP1B1_mRNA CYP1B1 mRNA CYP1B1_gene->CYP1B1_mRNA CYP1A1_protein CYP1A1 Enzyme CYP1A1_mRNA->CYP1A1_protein CYP1B1_protein CYP1B1 Enzyme CYP1B1_mRNA->CYP1B1_protein

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Conclusion

4-hydroxy-naphthalene-2-carboxylic acid, while a less common isomer, holds a distinct place in the chemical landscape. Its history, likely beginning with targeted synthesis in the 1940s, reflects a period of expanding knowledge in aromatic chemistry. The compound's ability to act as an agonist for the Aryl Hydrocarbon Receptor highlights its biological relevance and potential for further investigation in the fields of toxicology and pharmacology. This guide provides a foundational understanding of this molecule, serving as a valuable resource for scientists and researchers engaged in the study and application of hydroxynaphthoic acids and their derivatives.

References

Spectral Analysis of 4-Hydroxy-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 4-Hydroxy-2-naphthoic acid across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific isomer, this guide presents predicted data based on the analysis of its isomers and established principles of spectroscopic analysis for aromatic carboxylic acids. Detailed experimental protocols for obtaining such data are also provided.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral characteristics of closely related isomers such as 1-Hydroxy-2-naphthoic acid and 3-Hydroxy-2-naphthoic acid, as well as general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1H-COOH
~9-10Singlet (broad)1HAr-OH
~8.0-8.5Multiplet2HAromatic Protons
~7.2-7.8Multiplet3HAromatic Protons

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165-175-COOH
~150-160C-OH
~135-140Quaternary Aromatic Carbon
~120-135Aromatic CH
~110-120Aromatic CH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3200BroadO-H stretch (Phenolic)
~1700-1680StrongC=O stretch (Carboxylic acid)
~1600, 1580, 1500Medium-StrongC=C stretch (Aromatic)
~1300-1200StrongC-O stretch
~900BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
188[M]⁺ (Molecular Ion)
171[M-OH]⁺
143[M-COOH]⁺
115Fragmentation of naphthalene ring

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a compound such as this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr) of spectroscopic grade

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die and press it under high pressure (several tons) to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • This compound sample

  • Suitable solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (typically in the µg/mL to ng/mL range).

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration compound to ensure mass accuracy.

    • Set the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

    • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or other sample form Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR Process NMR Data (¹H, ¹³C) NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum IR->Analyze_IR Analyze_MS Analyze Mass Spectrum (Molecular Weight, Fragmentation) MS->Analyze_MS Structure Structure Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Workflow for Spectral Analysis of a Chemical Compound.

Solubility Profile of 4-Hydroxy-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-2-naphthoic acid, a key intermediate in the synthesis of various active compounds. Understanding the solubility of this molecule is critical for its handling, formulation, and application in research and development. This document outlines known solubility data, provides a detailed experimental protocol for determining solubility, and presents a visual workflow to guide researchers in their solvent selection and solubility testing processes.

Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. However, based on available information for the compound and its isomers, a general solubility profile can be inferred. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound

SolventSolubilityTemperature (°C)Method
Dimethyl Sulfoxide (DMSO)≥ 42 mg/mL (≥ 223.19 mM)[1]Not SpecifiedNot Specified

Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.

Table 2: Qualitative Solubility and Analogs

CompoundWaterAlcohols (Ethanol, Methanol)Ethers (Diethyl Ether)Other Organic Solvents
This compound Likely sparingly solubleLikely solubleLikely solubleSoluble in DMSO[1]
1-Hydroxy-2-naphthoic acidInsoluble in cold waterFreely solubleFreely solubleFreely soluble in benzene
2-Naphthoic acidSlightly soluble in hot water[2]Soluble[2]Soluble[2]-
3-Hydroxy-2-naphthoic acidVery poor solubility (0.047 g/100mL)Soluble-Soluble in benzene, chloroform[3]

The structural similarities between these compounds suggest that this compound is likely to exhibit good solubility in polar organic solvents and limited solubility in aqueous solutions. For applications requiring specific solvent systems not listed, it is recommended to experimentally determine the solubility.

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of this compound in a specific solvent, the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC) is a robust and widely accepted approach.[4][5][6][7][8] As an alternative to experimental determination, Quantitative Structure-Activity Relationship (QSAR) models can be employed as an in silico method to predict aqueous solubility.[9][10][11][12]

Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • HPLC system with a UV detector

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the solvent of interest to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours).[4]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment. For finer suspensions, centrifuge the vial to pellet the undissolved solid.[4]

  • Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.[4][7]

  • Dilution: Accurately dilute the clear filtrate with the mobile phase to be used in the HPLC analysis to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted filtrate using a validated HPLC method to determine the concentration of this compound.

HPLC Method for Quantification

A reversed-phase HPLC method with UV detection is suitable for quantifying the concentration of this compound.

Instrumentation and Conditions (Example):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[13] The acidic mobile phase helps to ensure the carboxylic acid group is protonated, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.[13]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., 254 nm).[13]

  • Injection Volume: 10 µL.[13]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the diluted filtrate from the shake-flask experiment.

  • Concentration Calculation: Determine the peak area of the sample and use the calibration curve to calculate the concentration of this compound in the diluted sample.

  • Solubility Calculation: Account for the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualized Workflows

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the key relationships in the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-48h) prep2->equil sep1 Centrifuge or let stand equil->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant (0.45 µm) sep2->sep3 ana1 Dilute filtrate sep3->ana1 ana2 Quantify by HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Experimental workflow for solubility determination.

hplc_relationship hplc HPLC System Pump Autosampler Column Oven UV Detector column C18 Column Separation of Analytes hplc->column data Data Acquisition (Chromatogram) column->data mobile_phase Mobile Phase (Acidified Water/Organic) Elution of Analytes mobile_phase->column sample Filtered Sample Contains dissolved analyte sample->hplc

Caption: Key relationships in the HPLC analysis.

References

An In-Depth Technical Guide to the Thermal Stability of 4-Hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Hydroxy-2-naphthoic acid is an aromatic hydroxy carboxylic acid with potential applications in pharmaceuticals and as a chemical intermediate. Its thermal stability is a critical parameter for drug development, manufacturing, and storage, as it dictates the compound's ability to withstand various processing temperatures without degradation. Understanding the thermal properties, including melting point and decomposition temperature, is essential for ensuring product quality, safety, and efficacy.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₈O₃[1][2][3]
Molecular Weight 188.18 g/mol [1][2][4]
CAS Number 1573-91-7[1][2][3]
Melting Point 220-222 °C[4]
225-226 °C[5]
Boiling Point (Predicted) 411.6 ± 28.0 °C[1][6]
Density (Predicted) 1.399 ± 0.06 g/cm³[1][6]
Appearance Off-White to yellow Solid[4][6]
Solubility Insoluble in cold water. Soluble in alcohol, ether, and alkaline solutions.[7][8]

Thermal Analysis of Hydroxynaphthoic Acid Isomers

Due to the lack of specific TGA and DSC data for this compound in the reviewed literature, this section presents available data for its isomers: 1-Hydroxy-2-naphthoic acid, 3-Hydroxy-2-naphthoic acid, and 6-Hydroxy-2-naphthoic acid. This comparative data provides valuable insights into the expected thermal behavior of this compound.

Table 2: Thermal Properties of Hydroxynaphthoic Acid Isomers

CompoundMelting Point (°C)Decomposition CharacteristicsReference(s)
1-Hydroxy-2-naphthoic acid 195-200 °C (decomposes)Decomposes around its melting point.[8]
195-205 °C (decomposes)[9]
3-Hydroxy-2-naphthoic acid 218-221 °CEmits acrid smoke and irritating fumes upon heating to decomposition.[10]
222-223 °C[11]
217-223 °C (decomposes)[12]
6-Hydroxy-2-naphthoic acid 240-250 °C
246.0 to 250.0 °C

The data suggests that hydroxynaphthoic acids are relatively stable solids, with melting points generally exceeding 190°C. The position of the hydroxyl and carboxylic acid groups on the naphthalene ring appears to influence the melting point and decomposition temperature. For instance, 6-Hydroxy-2-naphthoic acid exhibits the highest melting point among the listed isomers, suggesting greater thermal stability in the solid state. The decomposition of these compounds, particularly noted for the 1- and 3-isomers, indicates that thermal degradation occurs at or near their melting points.

Proposed Thermal Decomposition Pathways

The thermal decomposition of aromatic carboxylic acids can proceed through several mechanisms, primarily involving decarboxylation. The presence of a hydroxyl group can influence the decomposition pathway.

Figure 1: Proposed primary thermal decomposition pathway for this compound.

The primary thermal decomposition pathway for aromatic carboxylic acids is often decarboxylation, leading to the loss of carbon dioxide and the formation of the corresponding aromatic hydrocarbon.[13][14][15] In the case of this compound, this would result in the formation of 4-hydroxynaphthalene (a naphthol). This reaction can be influenced by factors such as the presence of catalysts, the atmosphere, and the heating rate.[13] At higher temperatures, the resulting naphthol may undergo further decomposition, leading to the formation of a carbonaceous residue (char) and various volatile organic compounds.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[16][17] The following sections outline generalized experimental protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[18][19] This technique is ideal for determining the decomposition temperature and identifying mass loss events.

5.1.1. Experimental Workflow

TGA_Workflow cluster_workflow TGA Experimental Workflow start Start sample_prep Sample Preparation (5-10 mg in crucible) start->sample_prep instrument_setup Instrument Setup (Set Temp Program & Atmosphere) sample_prep->instrument_setup run_exp Run Experiment (Record Mass vs. Temp) instrument_setup->run_exp data_analysis Data Analysis (Determine Onset of Decomposition) run_exp->data_analysis end End data_analysis->end

Figure 2: A generalized workflow for Thermogravimetric Analysis (TGA).

5.1.2. Detailed Methodology

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).[20]

  • Instrument Setup:

    • Place the crucible in the TGA instrument's microbalance.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[20]

    • Set the temperature program to ramp from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[19]

  • Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate.

    • Determine the onset temperature of decomposition, often defined as the temperature at which a specific percentage of mass loss (e.g., 5%) has occurred.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition.

5.2.1. Experimental Workflow

DSC_Workflow cluster_workflow DSC Experimental Workflow start Start sample_prep Sample Preparation (2-5 mg in sealed pan) start->sample_prep instrument_setup Instrument Setup (Set Temp Program & Atmosphere) sample_prep->instrument_setup run_exp Run Experiment (Record Heat Flow vs. Temp) instrument_setup->run_exp data_analysis Data Analysis (Identify Melting & Decomposition Peaks) run_exp->data_analysis end End data_analysis->end

Figure 3: A generalized workflow for Differential Scanning Calorimetry (DSC).

5.2.2. Detailed Methodology

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum). Seal the pan hermetically to prevent sublimation. Prepare an empty, sealed pan to be used as a reference.[21][22]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the temperature program. A common program involves an initial heating ramp (e.g., from 25°C to 250°C at 10°C/min) to observe the melting transition, followed by cooling and a second heating ramp to study any changes in thermal behavior.

  • Data Acquisition: Initiate the temperature program and record the differential heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Identify endothermic peaks, which correspond to events like melting, and exothermic peaks, which may indicate decomposition or crystallization.

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Analyze any exothermic events following the melt to characterize the decomposition process.

Conclusion

While direct experimental data on the thermal stability of this compound is sparse, a comprehensive understanding can be inferred from its physicochemical properties and a comparative analysis of its isomers. The compound is a stable solid with an expected melting point in the range of 220-226°C. Thermal decomposition is likely to occur at or near its melting point, with decarboxylation being the primary degradation pathway. For definitive characterization of its thermal stability, the detailed TGA and DSC experimental protocols provided in this guide are recommended. The resulting data will be invaluable for establishing safe handling, processing, and storage conditions for this compound in research and development settings.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of 4-Hydroxy-2-naphthoic acid (4H2NA), a significant organic compound with noted biological activity. While extensive searches for experimentally determined crystallographic data for this compound have not yielded a publicly available crystal structure, this document compiles available computed data, information on related isomers, and relevant spectroscopic information. Furthermore, it details generalized experimental protocols for key structural determination techniques and explores the compound's interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, a crucial aspect of its biological function.

Molecular Structure and Properties

This compound, with the chemical formula C₁₁H₈O₃, is a derivative of naphthalene.[1][2] Its structure consists of a naphthalene ring system substituted with a hydroxyl (-OH) group at the 4-position and a carboxylic acid (-COOH) group at the 2-position.

Computed Molecular Properties

While experimental crystallographic data is not available, computational models provide valuable insights into the molecule's properties.

PropertyValueReference
Molecular Formula C₁₁H₈O₃[1][2]
Molecular Weight 188.18 g/mol [1][2]
CAS Number 1573-91-7[1]
XLogP3 1.9[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 57.5 Ų[2]
Structural Isomers

Crystallographic data for isomers of this compound are available and can offer comparative insights into bond lengths and angles within the hydroxynaphthoic acid framework.

Table 1.2.1: Crystallographic Data for 1-Hydroxy-2-naphthoic acid [3]

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/n 1
a (Å) 6.9798
b (Å) 3.8107
c (Å) 32.790
α (°) 90.00
β (°) 93.901
γ (°) 90.00

Table 1.2.2: Crystallographic Data for 6-Hydroxy-2-naphthoic acid [4][5]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.6478
b (Å) 5.2261
c (Å) 18.7921
β (°) 94.518

Molecular Conformation

The conformation of this compound is influenced by the planarity of the naphthalene ring and the orientation of the hydroxyl and carboxylic acid substituents. Intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups is possible and would significantly impact the molecule's preferred conformation and reactivity. The single rotatable bond is between the carboxylic acid group and the naphthalene ring.

Spectroscopic Data

Table 3.1: Expected Spectroscopic Features for this compound

Spectroscopic TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR Aromatic Protonsδ 7.0 - 8.5 ppm
Carboxylic Acid Protonδ 10 - 13 ppm
Hydroxyl Protonδ 5 - 9 ppm (variable)
¹³C NMR Naphthalene Carbonsδ 110 - 140 ppm
Carboxylic Carbonδ 165 - 185 ppm
FT-IR O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)
O-H Stretch (Phenol)3200 - 3600 cm⁻¹
C=O Stretch (Carboxylic Acid)1680 - 1710 cm⁻¹
C=C Stretch (Aromatic)1450 - 1600 cm⁻¹

Experimental Protocols

The following sections detail generalized protocols for the primary techniques used in the structural determination of organic molecules like this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

Experimental Workflow:

experimental_workflow_xray cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis & Purification dissolution Dissolution in Appropriate Solvent synthesis->dissolution crystallization Slow Evaporation/ Vapor Diffusion dissolution->crystallization crystal Single Crystal Formation crystallization->crystal mounting Crystal Mounting crystal->mounting xray X-ray Diffraction mounting->xray detector Data Collection (Diffraction Pattern) xray->detector processing Data Processing (Integration & Scaling) detector->processing phasing Structure Solution (Phase Problem) processing->phasing refinement Structure Refinement phasing->refinement validation Validation refinement->validation

Figure 1. General workflow for single-crystal X-ray crystallography.

Protocol:

  • Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined, and hydrogen atoms are located. The final structure is validated for geometric and crystallographic quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms in a molecule.

Protocol:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the resonances to specific atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation: A small amount of solid this compound is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum of the KBr pellet or empty ATR crystal is recorded. The sample is then scanned to obtain the infrared spectrum.

  • Spectral Analysis: The absorption bands in the spectrum are assigned to the characteristic vibrational frequencies of the functional groups (e.g., O-H, C=O, C=C).

Biological Activity and Signaling Pathway

This compound has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the cytosolic AhR complex.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound (Ligand) ahr_complex AhR Complex (AhR, HSP90, XAP2, p23) ligand->ahr_complex Binding activated_complex Activated AhR Complex ahr_complex->activated_complex arnt ARNT activated_complex->arnt Nuclear Translocation & Dimerization ahr_arnt AhR-ARNT Heterodimer arnt->ahr_arnt xre Xenobiotic Response Element (XRE) ahr_arnt->xre Binding to DNA gene_transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) xre->gene_transcription Induction protein_expression Protein Expression (Metabolizing Enzymes) gene_transcription->protein_expression

Figure 2. Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Pathway Description:

  • Ligand Binding: In the cytoplasm, this compound binds to the Aryl Hydrocarbon Receptor (AhR), which is part of a cytosolic complex with heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23.

  • Nuclear Translocation: Ligand binding induces a conformational change in the AhR complex, leading to its translocation into the nucleus.

  • Heterodimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

  • DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of genes encoding phase I and phase II metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1, CYP1B1).

Conclusion

While a definitive experimental crystal structure of this compound remains to be publicly documented, a comprehensive understanding of its molecular characteristics can be inferred from computational data, the analysis of its isomers, and spectroscopic evidence. This guide provides a foundational understanding of its structure, conformation, and a key biological pathway it modulates. The provided experimental protocols serve as a practical reference for researchers engaged in the structural elucidation of this and similar molecules. Further research, particularly the determination of its crystal structure, will be invaluable for a more precise understanding of its structure-activity relationship and for guiding future drug development efforts.

References

A Comprehensive Technical Review of 4-Hydroxy-2-naphthoic Acid and its Analogs: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthoic acid scaffold, a bicyclic aromatic carboxylic acid, represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse array of biological targets. Among its many derivatives, 4-hydroxy-2-naphthoic acid and its analogs have emerged as a focal point of intensive research, exhibiting a wide spectrum of pharmacological activities. These compounds have shown promise as modulators of key signaling pathways implicated in inflammation, cancer, and neurological disorders. This technical guide provides an in-depth review of the current state of knowledge on this compound and its analogs, encompassing their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this exciting area of drug discovery.

Synthesis of this compound and its Analogs

The synthetic routes to this compound and its derivatives are diverse, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Core Synthesis: The Kolbe-Schmitt Reaction

The fundamental synthesis of hydroxy-naphthoic acids, including the this compound core, is often achieved through the Kolbe-Schmitt reaction. This carboxylation reaction involves the treatment of a naphthoxide with carbon dioxide under pressure and at elevated temperatures. The regioselectivity of the carboxylation is influenced by the choice of the alkali metal cation and reaction conditions. For instance, the use of potassium hydroxide can favor the formation of 4-hydroxybenzoic acid from phenol, and this principle can be extended to naphthol substrates.[1]

Synthesis of Key Analogs

1. 1-Hydroxy-2-naphthoic Acid: This isomer can be prepared from alpha-naphthol through a similar Kolbe-Schmitt type carboxylation process. The reaction typically involves the formation of potassium alpha-naphtholate followed by carboxylation under anhydrous conditions in a suitable solvent like dibutyl carbitol.

2. 3-Amino-2-naphthoic Acid Derivatives: These analogs are often synthesized from 3-hydroxy-2-naphthoic acid. A common method involves a high-pressure reaction with ammonium hydroxide and a catalyst like zinc chloride. The resulting 3-amino-2-naphthoic acid can then be further modified.

3. 4-Phenyl-2-naphthoic Acid Derivatives: This class of compounds, which has shown significant activity as P2Y14 receptor antagonists, is typically synthesized through a multi-step process. A key step often involves a Suzuki coupling reaction between a boronic acid or ester derivative of one aromatic ring and a halide of the other. For example, a substituted bromophenyl intermediate can be coupled with a naphthalenyl boronic acid pinacol ester to form the 4-phenyl-2-naphthoic acid core structure.

Biological Activities and Therapeutic Potential

Analogs of this compound have demonstrated a broad range of biological activities, with the most prominent being their roles as anti-inflammatory, anticancer, and neurological agents.

Anti-inflammatory Activity

Several analogs of this compound exhibit potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

  • Aryl Hydrocarbon Receptor (AhR) Agonism: 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial metabolite, and to a lesser extent, 1-hydroxy- and this compound, act as agonists of the Aryl Hydrocarbon Receptor (AhR).[2][3] Activation of AhR can lead to the induction of cytochrome P450 enzymes like CYP1A1 and CYP1B1 and has been shown to have anti-inflammatory effects in the gut.[2][3]

  • P2Y14 Receptor Antagonism: A significant area of research has focused on 4-phenyl-2-naphthoic acid derivatives as potent and selective antagonists of the P2Y14 receptor.[4] This receptor is activated by UDP-sugars and is implicated in inflammatory processes, including neutrophil chemotaxis and eosinophil migration.[4] Antagonism of the P2Y14 receptor represents a promising strategy for the treatment of inflammatory diseases such as asthma and chronic pain.[4]

  • NF-κB and MAPK Pathway Inhibition: Methyl-1-hydroxy-2-naphthoate, a derivative of 1-hydroxy-2-naphthoic acid, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[5] Its mechanism of action involves the suppression of the NF-κB and MAPK (JNK and p38) signaling pathways, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), IL-1β, and IL-6.[5]

Anticancer Activity

The naphthoquinone scaffold, which is structurally related to dihydroxy-naphthoic acids, is a well-established pharmacophore in anticancer drug discovery. Derivatives of 1,4-naphthoquinone have shown significant cytotoxic effects against various cancer cell lines.

The anticancer mechanisms of these compounds are often multifactorial and can include:

  • Induction of Apoptosis: Many naphthoquinone derivatives trigger programmed cell death in cancer cells.

  • Generation of Reactive Oxygen Species (ROS): These compounds can undergo redox cycling, leading to oxidative stress and cell death.

  • Inhibition of Key Enzymes: Naphthoquinones have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as topoisomerase and lactate dehydrogenase.[6]

  • Modulation of Signaling Pathways: Regulation of cancer-related signaling pathways, including the PI3K and STAT3 pathways, has been observed.[6][7]

Neurological Activity

Derivatives of 2-naphthoic acid have been identified as allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. Overactivation of NMDA receptors is implicated in various neurological disorders. Certain 2-naphthoic acid analogs act as antagonists of the NMDA receptor, with some showing selectivity for specific GluN2 subunits. This modulatory activity presents a potential therapeutic avenue for conditions associated with NMDA receptor dysfunction.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative analogs of this compound.

Table 1: P2Y14 Receptor Antagonist Activity of 4-Phenyl-2-naphthoic Acid Derivatives

CompoundStructureIC50 (nM)Ki (nM)Reference
PPTN (1) 4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid6-80.43[4]
MRS4833 (15) 4-(4-((1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid5.92-[4]
Analog 7 4-(4-(2-azaspiro[3.3]heptan-6-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid9.69-[4]
Analog 11 4-(4-(5-hydroxyoctahydrocyclopenta[c]pyrrol-5-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid9.48-[4]

Table 2: NMDA Receptor Antagonist Activity of 2-Naphthoic Acid Derivatives

CompoundStructureReceptor SubtypeIC50 (µM)Reference
UBP618 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acidAll subtypes~2
UBP628 1-bromo-6-phenylnaphthalene-3-carboxylic acidGluN1/GluN2A selective-
UBP608 1-bromo-6-phenylnaphthalene-2-carboxylic acidGluN1/GluN2A selective-

Table 3: Anticancer Activity of 1,4-Naphthoquinone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11 HepG2, HuCCA-1, A549, MOLT-30.15 - 1.55[8]
Compound 14 HepG2, HuCCA-1, A549, MOLT-30.27 - 14.67[8]
Compound 10 HepG2, HuCCA-1, A549, MOLT-31.38 - 13.60[8]
PD9, PD10, PD11, PD13, PD14, PD15 DU-145, MDA-MB-231, HT-291 - 3[7]

Experimental Protocols

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to determine the ability of a test compound to activate the AhR signaling pathway.

  • Cell Culture: Stably transfected cell lines containing an AhR-responsive luciferase reporter gene (e.g., linked to a Dioxin Response Element - DRE) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The test compound (e.g., this compound analog) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with the compound dilutions. A vehicle control (DMSO) and a positive control (e.g., TCDD) are included.

  • Incubation: The treated cells are incubated for a specific period (e.g., 18-24 hours) to allow for AhR activation and luciferase gene expression.

  • Luciferase Assay: The cell culture medium is removed, and the cells are lysed. A luciferase assay reagent containing the substrate (e.g., luciferin) is added to the cell lysate.

  • Data Acquisition: The luminescence is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity is calculated by normalizing the luminescence of the compound-treated wells to the vehicle control wells. EC50 values can be determined by plotting the fold induction against the compound concentration.

P2Y14 Receptor Antagonist Activity Assay (cAMP Assay)

This protocol outlines a method to assess the antagonistic activity of test compounds on the P2Y14 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: A cell line stably expressing the human P2Y14 receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and grown to a suitable confluency.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test antagonist for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a known P2Y14 receptor agonist (e.g., UDP-glucose) in the presence of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) and a phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation).

  • Cell Lysis and cAMP Measurement: After the stimulation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or FRET-based assays).

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced decrease in cAMP levels is determined. IC50 values are calculated from the concentration-response curves.

Signaling Pathway and Experimental Workflow Diagrams

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-HNA Analog (e.g., 1,4-DHNA) AhR_complex AhR-HSP90-XAP2 (Inactive Complex) Ligand->AhR_complex Binding AhR_active Ligand-AhR (Active) AhR_complex->AhR_active Conformational Change & Chaperone Dissociation AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Dimerization cluster_nucleus cluster_nucleus AhR_active->cluster_nucleus Translocation ARNT ARNT ARNT->AhR_ARNT DRE DRE (DNA Response Element) AhR_ARNT->DRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) DRE->Target_Genes Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

P2Y14_Antagonist_Workflow cluster_workflow P2Y14 Receptor Antagonist cAMP Assay Workflow start Seed P2Y14-expressing cells in 96-well plate preincubation Pre-incubate with 4-phenyl-2-naphthoic acid analog (Antagonist) start->preincubation stimulation Stimulate with UDP-glucose (Agonist) + Forskolin + IBMX preincubation->stimulation lysis Lyse cells stimulation->lysis cAMP_measurement Measure intracellular cAMP levels lysis->cAMP_measurement analysis Calculate IC50 value cAMP_measurement->analysis NFkB_MAPK_Inhibition cluster_pathway Inhibition of Inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK JNK/p38 MAPKKK->MAPKK MAPK AP-1 MAPKK->MAPK Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) MAPK->Inflammation IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB->Inflammation cluster_nucleus cluster_nucleus Naphthoic_Acid Methyl-1-hydroxy- 2-naphthoate Naphthoic_Acid->MAPKK Inhibits Naphthoic_Acid->IKK Inhibits

References

The Biological Origin of 1,4-Dihydroxy-2-naphthoic Acid as a Bacterial Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-dihydroxy-2-naphthoic acid (DHNA) is a key bacterial metabolite that serves as a crucial intermediate in the biosynthesis of menaquinone (Vitamin K2). Beyond its role as a vitamin precursor, DHNA has garnered significant attention for its diverse biological activities, including its function as a bifidogenic growth stimulator and its interaction with the host's aryl hydrocarbon receptor (AhR), influencing inflammatory responses. This technical guide provides a comprehensive overview of the biological origin of DHNA in bacteria, detailing its biosynthetic pathway, the enzymes involved, and their kinetic properties. Furthermore, this guide presents detailed experimental protocols for the extraction, quantification, and bioactivity assessment of DHNA, alongside visualizations of the relevant biochemical pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

1,4-dihydroxy-2-naphthoic acid (DHNA) is a naphthalenoid compound produced by a variety of bacteria, where it plays a fundamental role as a precursor in the biosynthesis of menaquinones (vitamin K2)[1]. Menaquinones are essential components of the bacterial electron transport chain, particularly under anaerobic conditions[1]. The presence of DHNA is not limited to its intracellular role; it is also secreted by some bacteria and has been identified as a potent bifidogenic growth stimulator, promoting the growth of beneficial gut bacteria such as Bifidobacterium species[2][3]. Recent research has also unveiled its capacity to act as a ligand for the aryl hydrocarbon receptor (AhR), a key regulator of the immune system, suggesting a role for DHNA in host-microbe interactions and gut homeostasis[2]. This guide delves into the intricate details of DHNA's bacterial origin, providing a technical resource for its study and potential therapeutic applications.

The Biosynthetic Pathway of 1,4-Dihydroxy-2-naphthoic Acid

DHNA is synthesized via the menaquinone (MK) biosynthesis pathway, which is a branch of the shikimate pathway. The synthesis of DHNA from chorismate involves a series of enzymatic reactions catalyzed by the "Men" proteins, which are encoded by the men gene cluster.

The key enzymatic steps leading to the formation of DHNA are:

  • Conversion of Chorismate to Isochorismate: The pathway initiates with the isomerization of chorismate to isochorismate, catalyzed by isochorismate synthase (MenF) .

  • Formation of SEPHCHC: Isochorismate is then conjugated with 2-oxoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) by SEPHCHC synthase (MenD) .

  • Aromatization to SHCHC: SHCHC synthase (MenH) catalyzes the elimination of the enolpyruvyl group from SEPHCHC to yield 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC).

  • Dehydrogenation to o-Succinylbenzoate (OSB): The aromatization is completed by o-succinylbenzoate synthase (MenC) , which dehydrogenates SHCHC to form o-succinylbenzoate (OSB).

  • Activation of OSB to OSB-CoA: OSB is then activated to its coenzyme A thioester, o-succinylbenzoyl-CoA (OSB-CoA), by o-succinylbenzoyl-CoA synthetase (MenE) . This reaction is ATP-dependent[4].

  • Cyclization to DHNA-CoA: The naphthalenoid ring system is formed through an intramolecular Claisen condensation of OSB-CoA, catalyzed by 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) , yielding 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA)[5].

  • Hydrolysis to DHNA: Finally, the CoA thioester is hydrolyzed by a DHNA-CoA thioesterase to release 1,4-dihydroxy-2-naphthoic acid (DHNA).

DHNA_Biosynthesis cluster_shikimate Shikimate Pathway cluster_menaquinone Menaquinone Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD (+ 2-oxoglutarate) SHCHC SHCHC SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSB_CoA o-Succinylbenzoyl-CoA OSB->OSB_CoA MenE (+ ATP, + CoA) DHNA_CoA 1,4-Dihydroxy-2-naphthoyl-CoA OSB_CoA->DHNA_CoA MenB DHNA 1,4-Dihydroxy-2-naphthoic acid DHNA_CoA->DHNA DHNA-CoA thioesterase

DHNA Biosynthetic Pathway

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the key enzymes in the DHNA biosynthetic pathway are crucial for understanding the efficiency and regulation of DHNA production.

EnzymeOrganismSubstrateKm (µM)Vmaxkcat (s-1)Reference
o-Succinylbenzoyl-CoA synthetase (MenE) Escherichia colio-Succinylbenzoate16--[2]
ATP73.5--[2]
Coenzyme A360--[2]
DHNA-CoA thioesterase (MenI) Listeria monocytogenesDHNA-CoA14.2 ± 8.8-14.9 ± 3.1
DHNA Production in Bacterial Cultures

The production of DHNA varies significantly among different bacterial species and is influenced by culture conditions. Propionibacterium freudenreichii is a known high-producer of DHNA.

Bacterial StrainCulture ConditionDHNA ConcentrationReference
Propionibacterium freudenreichii ET-3Anaerobic batch culture~0.1 mM[3]
Propionibacterium freudenreichii ET-3Anaerobic fed-batch culture (lactose limited)0.30 mM[3]
Lactobacillus casei LP1Fermented wheyDetected
Commercial MakgeolliFermented rice wineup to 0.44 ppm[6]

Experimental Protocols

Extraction and Quantification of DHNA by HPLC

This protocol describes the extraction of DHNA from bacterial cultures and its quantification using High-Performance Liquid Chromatography (HPLC).

4.1.1. Materials

  • Bacterial culture

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (glacial)

  • Ammonium hydroxide

  • 1,4-Dihydroxy-2-naphthoic acid standard (Sigma-Aldrich)

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC system with a C18 column (e.g., ACE 5 C18, 4.6 x 150 mm) and UV detector

4.1.2. Sample Preparation

  • Centrifuge 10 mL of bacterial culture to pellet the cells.

  • Collect the supernatant.

  • Freeze-dry the supernatant.

  • Re-dissolve the freeze-dried sample in 150 µL of water.

  • Add 300 µL of methanol, vortex thoroughly.

  • Centrifuge at 5,000 x g for 10 minutes to precipitate proteins and other macromolecules.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial[6].

4.1.3. HPLC Conditions

  • Column: ACE 5 C18 (4.6 x 150 mm)

  • Mobile Phase: Acetonitrile : Methanol : Water : Acetic Acid (15:25:225:0.1, v/v/v/v), pH adjusted to 5.5 with 5% (w/v) ammonium hydroxide[6].

  • Flow Rate: 1 mL/min[6]

  • Column Temperature: 45°C[6]

  • Detection Wavelength: 254 nm[6]

  • Injection Volume: 20 µL[6]

4.1.4. Quantification

Prepare a standard curve using a serial dilution of the 1,4-dihydroxy-2-naphthoic acid standard. The concentration of DHNA in the samples can be determined by comparing the peak area with the standard curve.

DHNA-CoA Synthase (MenB) Enzyme Assay

This protocol outlines a spectrophotometric assay to measure the activity of DHNA-CoA synthase (MenB). The assay is coupled with the subsequent reaction catalyzed by a thioesterase, and the formation of DHNA is monitored. A more direct, though technically challenging, approach involves monitoring the consumption of the substrate OSB-CoA.

4.2.1. Materials

  • Purified DHNA-CoA synthase (MenB)

  • o-Succinylbenzoyl-CoA (OSB-CoA) substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Purified DHNA-CoA thioesterase

  • Spectrophotometer capable of reading in the UV range

4.2.2. Assay Procedure

  • Prepare a reaction mixture containing Tris-HCl buffer and a known concentration of OSB-CoA.

  • Add a sufficient amount of DHNA-CoA thioesterase to ensure the rapid conversion of any DHNA-CoA produced.

  • Initiate the reaction by adding a known amount of purified MenB enzyme.

  • Immediately monitor the increase in absorbance at a wavelength specific for DHNA, or alternatively, monitor the decrease in absorbance corresponding to the consumption of OSB-CoA.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the molar extinction coefficient of DHNA.

Note: The synthesis of the OSB-CoA substrate can be complex. Alternatively, a coupled assay starting from OSB, ATP, and CoA with the inclusion of OSB-CoA synthetase (MenE) can be employed.

Bifidogenic Growth Stimulation Assay

This protocol is for assessing the ability of DHNA to stimulate the growth of Bifidobacterium species.

4.3.1. Materials

  • Bifidobacterium strain (e.g., Bifidobacterium longum)

  • Appropriate growth medium for bifidobacteria (e.g., MRS broth supplemented with cysteine)

  • DHNA solution of known concentration

  • Anaerobic incubation system

  • Spectrophotometer or plate reader for measuring optical density (OD)

4.3.2. Assay Procedure

  • Prepare a series of dilutions of the DHNA solution in the bifidobacterial growth medium. Include a negative control with no added DHNA.

  • Inoculate each tube or well with a standardized suspension of the Bifidobacterium strain.

  • Incubate the cultures under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • Measure the optical density (e.g., at 600 nm) of the cultures at regular intervals or at the end of the incubation period.

  • An increase in the final OD or a faster growth rate in the presence of DHNA compared to the control indicates a bifidogenic effect.

Signaling Pathways and Logical Relationships

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

DHNA has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a critical role in regulating immune responses. The activation of AhR by ligands like DHNA initiates a signaling cascade that can modulate the expression of target genes.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex AhR-Hsp90-AIP Complex AhR_ARNT AhR-ARNT Complex AhR_complex->AhR_ARNT Translocation & Dimerization DHNA 1,4-DHNA DHNA->AhR_complex Binds XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Target_Genes Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Target_Genes Activates

Aryl Hydrocarbon Receptor Signaling Pathway

Experimental Workflow for Screening DHNA-Producing Bacteria

The following workflow outlines a systematic approach to identify and characterize bacteria capable of producing DHNA.

Screening_Workflow start Start: Isolate Bacteria from Environment culture Culture Isolates in Appropriate Media start->culture extract Extract Metabolites from Culture Supernatant culture->extract hplc HPLC Screening for DHNA extract->hplc confirm LC-MS Confirmation of DHNA hplc->confirm Positive Hits quantify Quantify DHNA Production confirm->quantify bioassay Assess Bioactivity (e.g., Bifidogenic Assay) quantify->bioassay end End: Characterized DHNA-Producing Strain bioassay->end

Workflow for Screening DHNA-Producing Bacteria

Conclusion

1,4-dihydroxy-2-naphthoic acid stands as a metabolite of significant interest due to its dual role as a vital precursor in bacterial metabolism and as a bioactive molecule with the potential to influence host health. A thorough understanding of its biological origin, including its biosynthetic pathway and the factors regulating its production, is essential for harnessing its potential. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed methodologies and quantitative data to facilitate further investigation into the multifaceted roles of DHNA in microbial and host physiology. The continued exploration of DHNA and its producing bacteria holds promise for the development of novel prebiotics, immunomodulatory agents, and other therapeutic interventions.

References

Methodological & Application

Application Notes and Protocols for Naphthoic Acid-Based MALDI Matrices in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 4-Hydroxy-2-naphthoic acid and its promising analogue, 1,4-dihydroxy-2-naphthoic acid (DHNA)

Introduction

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful technique for the analysis of a wide array of biomolecules, including lipids. The choice of matrix is a critical parameter that significantly influences the ionization efficiency and overall success of the analysis. While common matrices such as 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA) are widely used, the exploration of novel matrix compounds is crucial for enhancing the detection of specific lipid classes and improving imaging quality.

This document provides detailed application notes and protocols regarding the use of naphthoic acid derivatives as MALDI matrices for lipid analysis. Direct and extensive literature on the application of This compound for lipid analysis is limited. However, its structural analogue, 1,4-dihydroxy-2-naphthoic acid (DHNA) , has been successfully demonstrated as a novel and effective matrix for the enhanced detection and imaging of lipids in biological tissues.[1] Therefore, this document will leverage the available data on DHNA as a representative example for the application of this class of compounds in lipidomics.

Chemical Properties of this compound:

  • CAS Number: 1573-91-7[2][3]

  • Molecular Formula: C₁₁H₈O₃[2][3]

  • Molecular Weight: 188.18 g/mol [4]

  • Appearance: Solid[5]

  • Boiling Point: 411.6 °C[2][4]

  • Flash Point: 216.9 °C[2][4]

The aromatic structure of this compound, which is essential for absorbing laser energy, suggests its potential as a MALDI matrix. Further empirical studies are needed to fully characterize its performance in lipid analysis.

Application Notes for 1,4-dihydroxy-2-naphthoic acid (DHNA) in Lipid Analysis

DHNA has emerged as a superior matrix for MALDI-based lipidomics, offering several advantages over conventional matrices.

Key Advantages of DHNA:

  • Enhanced Lipid Detection: In comparative studies, DHNA enabled the successful in situ detection of a significantly higher number of lipid ion signals from rat liver tissue sections compared to commonly used matrices like 2,5-dihydroxybenzoic acid (DHB) and 2-mercaptobenzothiazole (2-MBT).[1]

  • Broad Applicability: DHNA has been effectively used for the in situ detection and imaging of lipids in various biological tissues, including rat brain and tuber root tissue of Lindera aggregata.[1]

  • Superior Matrix Properties:

    • Strong Ultraviolet-Visible Absorption: Essential for efficient energy transfer from the laser to the analyte.[1]

    • Low Background Ion Interference: Results in cleaner mass spectra and improved signal-to-noise ratio.[1]

    • Uniform Matrix Deposition: Promotes homogeneous co-crystallization with analytes, leading to better shot-to-shot reproducibility.[1]

    • High Vacuum Stability: A prerequisite for MALDI-TOF analysis.[1]

    • Superior Salt Tolerance: Reduces ion suppression effects from salts present in biological samples.[1]

Quantitative Data Summary

The following table summarizes the comparative performance of DHNA in detecting lipid ion signals from various rat tissue sections.

Tissue SectionDHNA2,5-dihydroxybenzoic acid (DHB)2-mercaptobenzothiazole (2-MBT)
Rat Liver 1427781
Rat Brain 174Not ReportedNot Reported
Lindera aggregate Tuber Root 102Not ReportedNot Reported

Table 1: Number of lipid ion signals successfully detected in situ from different tissue sections using DHNA in comparison to conventional matrices. Data sourced from a study on the enhancement of lipid MALDI tissue imaging.[1]

Experimental Protocols

This section provides detailed methodologies for the use of a naphthoic acid-based matrix, using DHNA as the primary example, for MALDI-MS analysis of lipids from biological tissue sections.

I. Materials and Reagents

  • MALDI Matrix: 1,4-dihydroxy-2-naphthoic acid (DHNA)

  • Solvents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Ultrapure water

  • Tissue Sections: Fresh-frozen tissue sections (10-12 µm thickness) mounted on indium tin oxide (ITO) coated glass slides.

  • Calibration Standard: Commercially available lipid standards (e.g., Avanti Polar Lipids EquiSPLASH LIPIDOMIX).

II. Matrix Solution Preparation

  • Prepare a stock solution of DHNA at a concentration of 10 mg/mL.

  • The recommended solvent system for DHNA is a mixture of methanol and acetonitrile (1:1, v/v) with 0.1% TFA.

  • Ensure the matrix is completely dissolved by vortexing and brief sonication.

III. Sample Preparation (Tissue Sections)

  • Fresh-frozen tissues should be sectioned using a cryostat at -20°C to a thickness of 10-12 µm.

  • The tissue sections are then thaw-mounted onto ITO-coated glass slides.

  • It is crucial to minimize the time the tissue is at room temperature to prevent lipid degradation.

  • Store the mounted tissue sections at -80°C until matrix application.

IV. Matrix Application

An automated spraying device is recommended for uniform matrix deposition, which is critical for high-quality MALDI imaging.

  • Sprayer Settings (example):

    • Nozzle Temperature: 75°C

    • Flow Rate: 0.12 mL/min

    • Spray Nozzle Velocity: 1200 mm/min

    • Number of Passes: 8

    • Nitrogen Gas Pressure: 10 psi

  • Place the slides with the tissue sections into the automated sprayer.

  • Apply the DHNA matrix solution using the optimized parameters.

  • Allow the matrix-coated slides to dry completely in a desiccator before analysis.

V. MALDI-TOF MS Analysis

  • Instrumentation: A high-resolution MALDI-TOF mass spectrometer is recommended.

  • Ionization Mode: Positive ion mode is typically used for the analysis of most lipid classes.

  • Laser: A pulsed nitrogen laser (337 nm) or a solid-state laser (355 nm) is commonly used.

  • Mass Range: Set the mass range to m/z 400-1200 for a broad survey of common lipid classes.

  • Laser Fluence: Optimize the laser energy to achieve good signal intensity while minimizing fragmentation. Start with a low laser power and gradually increase it.

  • Data Acquisition: For imaging experiments, define the spatial resolution (e.g., 50-100 µm) and acquire a mass spectrum at each pixel across the tissue section.

  • Calibration: Calibrate the instrument using a suitable lipid standard mixture applied to a separate spot on the MALDI target.

Visualizations

Experimental Workflow for MALDI Lipid Imaging

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-MS Analysis cluster_data Data Processing node_tissue Tissue Sectioning (Cryostat, 10-12 µm) node_mount Thaw-Mounting (ITO Slide) node_tissue->node_mount node_spray Automated Matrix Spraying node_mount->node_spray node_matrix_prep Matrix Solution Preparation (e.g., DHNA in MeOH/ACN + TFA) node_matrix_prep->node_spray node_maldi MALDI-TOF MS (Positive Ion Mode) node_spray->node_maldi node_acquire Data Acquisition (Imaging Scan) node_maldi->node_acquire node_process Spectral Processing (Baseline Correction, Normalization) node_acquire->node_process node_image Image Generation (Lipid Distribution Maps) node_process->node_image node_identify Lipid Identification (Database Matching) node_image->node_identify Matrix_Properties cluster_performance Performance Outcomes node_matrix Effective MALDI Matrix (e.g., DHNA) node_uv Strong UV Absorption node_matrix->node_uv node_vacuum Vacuum Stability node_matrix->node_vacuum node_solubility Co-crystallization with Analyte node_matrix->node_solubility node_ionization High Ionization Efficiency node_uv->node_ionization node_reproducibility Good Reproducibility node_vacuum->node_reproducibility node_solubility->node_ionization node_sensitivity High Sensitivity node_ionization->node_sensitivity node_background Low Background Noise node_background->node_sensitivity node_reproducibility->node_sensitivity

References

Application Notes and Protocol for 4-Hydroxy-2-naphthoic Acid in MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the analysis of a wide range of molecules, from small organic compounds to large proteins.[1] The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of the analyte.[1] While common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB) are well-established for various applications, the exploration of novel matrices continues to be an area of active research to improve sensitivity, reduce background interference, and expand the range of analyzable compounds.[2][3]

This document provides a detailed protocol for the use of 4-Hydroxy-2-naphthoic acid as a matrix in MALDI-TOF mass spectrometry. It is important to note that while this compound possesses the typical chemical features of a MALDI matrix (an aromatic system capable of absorbing UV laser energy and a proton-donating carboxylic acid group), it is not a commonly cited matrix in the scientific literature. Therefore, the following protocols are provided as a starting point for method development and optimization.

Principle of MALDI-TOF

In MALDI-TOF mass spectrometry, the analyte is co-crystallized with an excess of a matrix compound on a target plate. A pulsed laser beam irradiates the sample spot, causing the matrix to absorb the energy and desorb into the gas phase, carrying the analyte with it. During this process, the analyte molecules are ionized, typically by proton transfer from the matrix. The ionized analytes are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). Lighter ions travel faster and reach the detector first, allowing for the determination of their mass with high accuracy.

Experimental Protocols

Materials and Reagents
  • Matrix: this compound (Purity ≥ 98%)

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Ethanol (EtOH), HPLC grade

    • Ultrapure water (H₂O)

    • Trifluoroacetic acid (TFA), sequencing grade

  • Analytes: Peptides, proteins, or small molecules of interest

  • Equipment:

    • MALDI-TOF mass spectrometer

    • MALDI target plate (stainless steel)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

Matrix Solution Preparation

The preparation of a homogenous and saturated or near-saturated matrix solution is crucial for reproducible results. The following table outlines suggested solvent systems and concentrations for preparing this compound matrix solutions for different classes of analytes.

Analyte ClassSolvent System (v/v)Matrix ConcentrationPreparation Notes
Peptides (< 5 kDa) & Small Molecules 50% Acetonitrile / 50% Water + 0.1% TFA10 mg/mLVortex thoroughly to dissolve. A brief sonication may aid dissolution. Prepare fresh daily.
Proteins (> 5 kDa) 30% Acetonitrile / 70% Water + 0.1% TFA10 mg/mLVortex thoroughly. Ensure complete dissolution before use. Prepare fresh daily.
Hydrophobic Analytes 70% Acetonitrile / 30% Water + 0.1% TFA10 mg/mLHigher organic content helps in dissolving hydrophobic analytes. Prepare fresh daily.

General Procedure for Matrix Solution Preparation:

  • Weigh the desired amount of this compound into a clean microcentrifuge tube.

  • Add the appropriate solvent system as per the table above.

  • Vortex the solution for 1-2 minutes until the matrix is completely dissolved. If necessary, sonicate for 5 minutes.

  • Centrifuge the solution at high speed for 1 minute to pellet any undissolved particles.

  • Use the supernatant for sample preparation.

Sample Preparation and Deposition

The dried-droplet method is a common and straightforward technique for sample preparation in MALDI-TOF.

Protocol for Dried-Droplet Method:

  • Analyte Solution Preparation: Dissolve the analyte in a suitable solvent (e.g., 0.1% TFA in water for peptides and proteins) to a final concentration of 1-10 pmol/µL.

  • Analyte-Matrix Mixture: Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v). For example, mix 1 µL of analyte solution with 1 µL of matrix solution.

  • Spotting: Pipette 0.5 - 1 µL of the analyte-matrix mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and the matrix.

  • Analysis: Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.

MALDI-TOF Mass Spectrometer Settings

The following are suggested starting parameters for a typical MALDI-TOF instrument. These settings will likely require optimization for the specific analyte and instrument being used.

ParameterSuggested SettingPurpose
Ionization Mode Positive or NegativeDependent on the analyte of interest.
Laser Type Nitrogen Laser (337 nm)Standard for many MALDI instruments.
Laser Fluence 50-80% (instrument dependent)Adjust to achieve optimal signal intensity without excessive fragmentation.
Mass Range 500 - 5000 Da (for peptides)Adjust based on the expected mass of the analyte.
Detector Voltage Instrument DefaultOptimize for signal-to-noise ratio.
Number of Laser Shots 200-500 per spectrumSumming multiple shots improves signal-to-noise.

Visualizations

Experimental Workflow for MALDI-TOF Analysis

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Deposition cluster_analysis MALDI-TOF MS Analysis prep_matrix Prepare 4-Hydroxy-2-naphthoic acid Matrix Solution mix Mix Analyte and Matrix (1:1 ratio) prep_matrix->mix prep_analyte Prepare Analyte Solution prep_analyte->mix spot Spot 0.5-1 µL of Mixture onto MALDI Target Plate mix->spot dry Air-dry to Co-crystallize spot->dry load Load Target Plate into Mass Spectrometer dry->load acquire Acquire Mass Spectrum load->acquire analyze Data Analysis acquire->analyze MALDI_Parameters Analyte Analyte Properties (Mass, Polarity) Solvent Solvent System (ACN/H2O/TFA) Analyte->Solvent influences choice Spectrum Resulting Mass Spectrum Analyte->Spectrum is measured in Matrix Matrix (this compound) Matrix->Solvent must be soluble Concentration Matrix & Analyte Concentration Solvent->Concentration determines solubility Deposition Deposition Method (Dried-Droplet) Concentration->Deposition affects crystal formation Laser Laser Fluence Deposition->Laser impacts optimal setting Laser->Spectrum generates

References

Applications of 4-Hydroxy-2-naphthoic Acid in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-2-naphthoic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, featuring both a phenolic hydroxyl group and a carboxylic acid moiety on a naphthalene scaffold, allows for a diverse range of chemical transformations. This unique arrangement provides access to a wide array of derivatives with applications in medicinal chemistry, materials science, and chemical biology. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, intended for researchers, scientists, and drug development professionals.

Application Notes

This compound is a key starting material for the synthesis of a variety of more complex molecules. Its reactivity at both the hydroxyl and carboxylic acid groups can be selectively controlled to achieve desired products.

  • Esterification: The carboxylic acid group can be readily esterified under acidic conditions (Fischer esterification) or by using various coupling agents. This transformation is fundamental for producing esters that may possess biological activity or serve as intermediates for further functionalization. The phenolic hydroxyl group generally requires protection for selective esterification of the carboxylic acid, although direct esterification can be achieved under specific conditions.

  • O-Alkylation: The phenolic hydroxyl group is nucleophilic and can be alkylated to form ethers. This is a common strategy to modify the electronic and steric properties of the molecule, which can be crucial for tuning its biological activity. Common alkylating agents include alkyl halides, sulfates, and sulfonates, typically in the presence of a base. Chemoselective O-alkylation in the presence of the carboxylic acid can be achieved by careful choice of base and reaction conditions.

  • Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine in the presence of a coupling agent or after conversion to a more reactive species like an acid chloride. This reaction is vital for the synthesis of many biologically active compounds, including potential drug candidates. Protection of the phenolic hydroxyl group is often necessary to prevent unwanted side reactions.

  • Heterocycle Synthesis: The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems, such as naphthofurans. These reactions often involve intramolecular cyclization of appropriately functionalized derivatives.

  • Biological Activity: Derivatives of this compound have been investigated for their biological activities. For instance, some naphthoic acid derivatives are known to act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating gene expression in response to environmental stimuli. This interaction can modulate various physiological and pathological processes.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Selective O-Methylation of this compound

This protocol describes the selective methylation of the phenolic hydroxyl group of this compound to yield 4-methoxy-2-naphthoic acid, leaving the carboxylic acid group intact.

Reaction Scheme:

Materials:

  • This compound

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in acetone or DMF.

  • Add a suitable base, such as potassium carbonate (2.0-3.0 eq) or sodium hydroxide (2.0-3.0 eq).

  • To the stirred suspension, add dimethyl sulfate (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • If acetone is used as the solvent, remove it under reduced pressure. If DMF is used, pour the reaction mixture into ice-water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to afford 4-methoxy-2-naphthoic acid.

Quantitative Data Summary:

Starting MaterialReagentsBaseSolventReaction Time (h)Yield (%)
This compoundDimethyl sulfateK2CO3Acetone485-95
This compoundDimethyl sulfateNaOHDMF280-90
Fischer Esterification of this compound

This protocol details the esterification of the carboxylic acid group of this compound with ethanol to produce ethyl 4-hydroxy-2-naphthoate. This reaction typically requires protection of the phenolic hydroxyl group for high yields, but direct esterification can be attempted.

Reaction Scheme:

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H2SO4) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) or p-toluenesulfonic acid (e.g., 10 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data Summary:

Starting MaterialAlcoholCatalystReaction Time (h)Yield (%)
This compoundEthanolH2SO42460-75
This compoundMethanolp-TsOH1865-80

Note: Yields can be significantly improved by first protecting the phenolic hydroxyl group (e.g., as a benzyl ether) before esterification.

Amide Synthesis from this compound

This protocol outlines the synthesis of an amide from this compound and a primary or secondary amine using a coupling agent. Protection of the hydroxyl group is highly recommended for cleaner reactions and higher yields.

Reaction Scheme (with protected hydroxyl):

  • This compound + Protecting Group -> 4-(OP)-2-naphthoic acid

  • 4-(OP)-2-naphthoic acid + R1R2NH --(Coupling Agent)--> 4-(OP)-2-naphthamide

  • 4-(OP)-2-naphthamide --(Deprotection)--> 4-Hydroxy-2-naphthamide

Materials:

  • This compound (or its O-protected derivative)

  • Amine (R1R2NH)

  • Coupling agent (e.g., HATU, HBTU, EDC·HCl)

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Solvent (e.g., DMF or Dichloromethane (DCM))

  • 1 M HCl

  • Saturated aqueous NaHCO3

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve the O-protected this compound (1.0 eq) in DMF or DCM.

  • Add the amine (1.1-1.2 eq) and the base (2.0-3.0 eq).

  • Add the coupling agent (1.1-1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

  • If necessary, deprotect the hydroxyl group using appropriate conditions (e.g., hydrogenolysis for a benzyl protecting group).

Quantitative Data Summary (for protected starting material):

Coupling AgentBaseSolventReaction Time (h)Yield (%)
HATUDIPEADMF2-480-95
EDC·HClTEADCM12-1870-85

Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound and its derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The canonical AhR signaling pathway is initiated by ligand binding in the cytoplasm, leading to nuclear translocation and dimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as Xenobiotic Response Elements (XREs), to regulate the transcription of target genes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AhR_complex AhR-HSP90-XAP2 (Inactive Complex) Ligand->AhR_complex Binding AhR AhR AhR->AhR_complex HSP90 HSP90 HSP90->AhR_complex XAP2 XAP2 XAP2->AhR_complex ARNT ARNT AhR_ARNT AhR-ARNT (Active Dimer) ARNT->AhR_ARNT Nucleus Nucleus Cytoplasm Cytoplasm XRE XRE Target Gene Transcription Target Gene Transcription XRE->Target Gene Transcription Induces AhR_ligand_nuc AhR-Ligand AhR_complex->AhR_ligand_nuc Translocation AhR_ligand_nuc->AhR_ARNT Dimerization AhR_ARNT->XRE Binding

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

General Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of derivatives from this compound.

experimental_workflow cluster_analysis Characterization Techniques Start Reaction_Setup Reaction Setup (Solvent, Reagents, Catalyst) Start->Reaction_Setup 1. Reagents End Reaction Reaction Monitoring Monitoring Reaction->Monitoring 3. TLC/LC-MS Workup Workup Purification Purification Workup->Purification 5. Chromatography/ Recrystallization Characterization Characterization Purification->Characterization 6. Analysis Characterization->End 7. Pure Product NMR NMR Characterization->NMR Mass_Spec Mass Spectrometry Characterization->Mass_Spec IR_Spec IR Spectroscopy Characterization->IR_Spec Reaction_Setup->Reaction 2. Conditions (Temp, Time) Monitoring->Workup 4. Quenching & Extraction

Caption: A general workflow for a typical organic synthesis experiment.

Application Notes and Protocols for Studying 4-Hydroxy-2-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying 4-Hydroxy-2-naphthoic acid and its derivatives. The protocols outlined below cover the synthesis, characterization, and biological evaluation of this class of compounds, which have shown potential in modulating key signaling pathways relevant to drug discovery.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methods. A common approach involves the carboxylation of the corresponding naphthol. The following protocol is a generalized procedure based on established chemical principles.

Protocol: Synthesis of a this compound Derivative

Materials:

  • Substituted 1-naphthol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂)

  • Hydrochloric acid (HCl)

  • Anhydrous solvent (e.g., toluene, xylene)

  • Stirring apparatus

  • High-pressure reaction vessel (autoclave)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of Sodium Naphthoxide: In a high-pressure reaction vessel, dissolve the substituted 1-naphthol in an anhydrous solvent.

  • Add an equimolar amount of sodium hydroxide to the solution and stir until the naphthol is completely converted to its sodium salt (sodium naphthoxide).

  • Carboxylation Reaction: Seal the reaction vessel and introduce carbon dioxide gas under high pressure.

  • Heat the reaction mixture to a specified temperature (typically between 120-180°C) and maintain the pressure for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

  • Transfer the reaction mixture to a beaker and acidify with dilute hydrochloric acid until the pH is acidic. This will precipitate the this compound derivative.

  • Collect the solid product by filtration and wash it with cold water to remove any inorganic salts.

  • Dry the crude product in a vacuum oven.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Table 1: Summary of Synthesis Parameters (Example)

ParameterValue
Starting MaterialSubstituted 1-naphthol
Carboxylating AgentCarbon dioxide (CO₂)
BaseSodium hydroxide (NaOH)
SolventToluene
Temperature150°C
Pressure10-15 atm
Reaction Time6-8 hours
Purification MethodRecrystallization

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Substituted 1-naphthol + NaOH in Toluene react Pressurize with CO₂ Heat to 150°C start->react acidify Acidify with HCl react->acidify filter1 Filter to collect crude product acidify->filter1 wash Wash with cold water filter1->wash recrystallize Recrystallize from Ethanol wash->recrystallize filter2 Filter to collect pure product recrystallize->filter2 dry Dry in vacuum oven filter2->dry end end dry->end Pure 4-Hydroxy-2-naphthoic Acid Derivative

Caption: Workflow for the synthesis and purification of this compound derivatives.

Characterization of this compound Derivatives

The structural integrity and purity of the synthesized compounds are confirmed using standard analytical techniques.

Protocol: Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum to determine the number and types of hydrogen atoms.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the carbon framework.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the expected molecular structure.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Infuse the sample into a mass spectrometer (e.g., ESI-MS, HRMS).

  • Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak. High-resolution mass spectrometry can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Prepare a standard solution of the compound of known concentration.

  • Method Development: Develop a suitable HPLC method by optimizing the mobile phase composition, column type, and flow rate.

  • Analysis: Inject the sample and analyze the chromatogram.

  • Data Analysis: Determine the purity of the compound by calculating the peak area percentage.

Table 2: Analytical Characterization Data (Example)

TechniqueParameterObserved Value
¹H NMR (DMSO-d₆)Chemical Shift (δ)Aromatic protons: 7.0-8.5 ppm; OH proton: ~10 ppm; COOH proton: ~12 ppm
¹³C NMR (DMSO-d₆)Chemical Shift (δ)Carbonyl carbon: ~170 ppm; Aromatic carbons: 110-150 ppm
ESI-MS[M-H]⁻Calculated vs. Found m/z
HPLCPurity>95%

Biological Evaluation: Cytotoxicity Assay

The cytotoxic potential of the synthesized derivatives is a crucial initial screening step in drug discovery. The MTT assay is a widely used colorimetric assay to assess cell viability.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.[1]

Table 3: Cytotoxicity Data (Example)

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative 1MCF-74825.5
Derivative 2HepG24815.2
Doxorubicin (Control)MCF-7480.8

Biological Evaluation: Signaling Pathway Analysis

This compound derivatives have been shown to interact with specific signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) and P2Y14 receptor pathways.

Protocol: Aryl Hydrocarbon Receptor (AhR) Activation Assay

This assay determines if the compounds can activate the AhR signaling pathway, which is involved in xenobiotic metabolism and immune responses.[2][3]

Materials:

  • Hepa1c1c7 cells (or other suitable reporter cell line)

  • Culture medium

  • Test compounds and a known AhR agonist (e.g., TCDD)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Culture Hepa1c1c7 cells in a 96-well plate. Treat the cells with various concentrations of the this compound derivatives for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, lyse the cells to release the cellular components, including the luciferase enzyme if a reporter gene assay is used.

  • Luciferase Assay: Add the luciferase assay reagent to the cell lysate.

  • Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates the activation of the AhR pathway.

  • Data Analysis: Express the results as fold induction over the vehicle control.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

G ligand 4-Hydroxy-2-naphthoic Acid Derivative AhR AhR ligand->AhR Binds nucleus Nucleus AhR->nucleus Translocates Hsp90 Hsp90 Hsp90->AhR Dissociates ARNT ARNT XRE Xenobiotic Response Element (XRE) ARNT->XRE Binds to nucleus->ARNT Dimerizes with transcription Gene Transcription (e.g., CYP1A1) XRE->transcription Induces

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.

Protocol: P2Y14 Receptor Antagonist Assay

This assay evaluates the ability of the compounds to antagonize the P2Y14 receptor, which is implicated in inflammatory responses.[4]

Materials:

  • Cells expressing the P2Y14 receptor (e.g., CHO-K1 cells)

  • A known P2Y14 agonist (e.g., UDP-glucose)

  • Test compounds

  • Assay buffer

  • A method to measure downstream signaling (e.g., cAMP assay, calcium mobilization assay)

Procedure:

  • Cell Preparation: Culture and prepare the P2Y14-expressing cells.

  • Antagonist Incubation: Pre-incubate the cells with various concentrations of the this compound derivatives.

  • Agonist Stimulation: Add a fixed concentration of the P2Y14 agonist (e.g., EC₅₀ concentration of UDP-glucose) to the wells.

  • Signal Detection: Measure the downstream signal (e.g., inhibition of forskolin-stimulated cAMP production or increase in intracellular calcium).

  • Data Analysis: Determine the ability of the test compounds to inhibit the agonist-induced signal. Calculate the IC₅₀ value for the antagonist activity.

P2Y14 Receptor Signaling Pathway

G antagonist 4-Hydroxy-2-naphthoic Acid Derivative (Antagonist) P2Y14R P2Y14 Receptor antagonist->P2Y14R Blocks agonist UDP-glucose (Agonist) agonist->P2Y14R Activates Gi Gαi P2Y14R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: P2Y14 receptor antagonist mechanism of action.

References

Application Notes and Protocols: 4-Hydroxy-2-naphthoic Acid in the Synthesis of P2Y14 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-hydroxy-2-naphthoic acid derivatives in the synthesis and evaluation of P2Y14 receptor antagonists. The P2Y14 receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a range of inflammatory and immune disorders.[1][2][3]

Introduction to the P2Y14 Receptor and its Antagonists

The P2Y14 receptor is activated by endogenous UDP-sugars, such as UDP-glucose, and is predominantly coupled to the Gi alpha subunit.[4][5][6] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] The receptor is highly expressed in immune cells, including neutrophils and lymphocytes, and plays a significant role in inflammatory responses and immune cell trafficking.[4][8] Consequently, the development of potent and selective P2Y14 receptor antagonists is a key area of interest for therapeutic intervention in various inflammatory conditions.

Derivatives of 2-naphthoic acid have emerged as a promising class of P2Y14 receptor antagonists.[7] A notable example is the potent and selective antagonist 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), which has an IC50 of 4 nM.[9][10] While not a 4-hydroxy derivative itself, its discovery has spurred the exploration of the 2-naphthoic acid scaffold for developing novel antagonists.

P2Y14 Receptor Signaling Pathway

Activation of the P2Y14 receptor by its agonists, such as UDP-glucose, initiates a signaling cascade that modulates cellular function. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels. Additionally, in certain cell types like neutrophils, P2Y14 receptor activation can promote Rho-mediated signaling, leading to cytoskeleton rearrangement and chemotaxis.[8]

P2Y14_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y14 P2Y14 Receptor Gi Gi Protein P2Y14->Gi Activates RhoA RhoA P2Y14->RhoA Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Chemotaxis Chemotaxis RhoA->Chemotaxis Promotes Agonist UDP-Glucose (Agonist) Agonist->P2Y14 Activates Antagonist 4-Hydroxy-2-naphthoic Acid Derivative (Antagonist) Antagonist->P2Y14 Blocks ATP ATP ATP->AC Synthesis_Workflow Start 4-Bromo-7-hydroxy- 2-naphthoic acid derivative Step1 Suzuki Coupling (Arylboronic acid, Pd catalyst) Start->Step1 Intermediate1 4-Aryl-7-hydroxy- 2-naphthoic acid derivative Step1->Intermediate1 Step2 Triflation Intermediate1->Step2 Intermediate2 4-Aryl-7-triflyloxy- 2-naphthoic acid derivative Step2->Intermediate2 Step3 Suzuki Coupling (Second arylboronic acid, Pd catalyst) Intermediate2->Step3 Final 4,7-Diaryl-2-naphthoic acid (P2Y14 Antagonist) Step3->Final Antagonist_Characterization cluster_synthesis Synthesis & Purification cluster_screening Primary Screening cluster_characterization Detailed Characterization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis (e.g., from this compound) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryAssay Primary Functional Assay (e.g., cAMP accumulation) Purification->PrimaryAssay BindingAssay Binding Affinity (Flow Cytometry) PrimaryAssay->BindingAssay SelectivityAssay Selectivity Profiling (Inositol Phosphate Assay) PrimaryAssay->SelectivityAssay InVivo Animal Models of Inflammation (e.g., Asthma, Neuropathic Pain) BindingAssay->InVivo SelectivityAssay->InVivo

References

Application Notes and Protocols for the Synthesis of 6-Hydroxy-2-Naphthoic Acid from 2-Naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-naphthoic acid is a valuable bifunctional aromatic compound with significant applications in the synthesis of high-performance polymers, liquid crystals, pharmaceuticals, and other specialty chemicals. Its rigid naphthalene backbone and the presence of both a hydroxyl and a carboxylic acid group make it a versatile building block in organic synthesis. This document provides detailed application notes and experimental protocols for the synthesis of 6-hydroxy-2-naphthoic acid from 2-naphthol, primarily through the Kolbe-Schmitt reaction.

The Kolbe-Schmitt reaction is a carboxylation process where an alkali metal phenoxide is treated with carbon dioxide under elevated temperature and pressure to introduce a carboxylic acid group onto the aromatic ring. In the case of 2-naphthol, the use of the potassium salt is crucial for directing the carboxylation to the desired 6-position, yielding 6-hydroxy-2-naphthoic acid. The reaction is known to produce isomeric byproducts, primarily 3-hydroxy-2-naphthoic acid, necessitating robust purification methods to obtain a high-purity final product.

Chemical Reaction Pathway

The synthesis of 6-hydroxy-2-naphthoic acid from 2-naphthol via the Kolbe-Schmitt reaction involves two main steps: the formation of potassium 2-naphthoxide and the subsequent carboxylation.

Reaction_Pathway cluster_workup Purification 2-Naphthol 2-Naphthol Potassium_2_Naphthoxide Potassium_2_Naphthoxide 2-Naphthol->Potassium_2_Naphthoxide Step 1: Salt Formation Potassium_Hydroxide KOH 6_Hydroxy_2_Naphthoic_Acid 6_Hydroxy_2_Naphthoic_Acid Potassium_2_Naphthoxide->6_Hydroxy_2_Naphthoic_Acid Step 2: Carboxylation (High T, High P) Carbon_Dioxide CO2 Workup Acidic Work-up 6_Hydroxy_2_Naphthoic_Acid->Workup Purified_Product Pure 6-Hydroxy-2-Naphthoic Acid Workup->Purified_Product Recrystallization

Caption: Reaction pathway for the synthesis of 6-hydroxy-2-naphthoic acid.

Experimental Protocols

This section provides detailed protocols for the synthesis and purification of 6-hydroxy-2-naphthoic acid.

Protocol 1: Synthesis of 6-Hydroxy-2-Naphthoic Acid via Kolbe-Schmitt Reaction

This protocol is a representative procedure based on established methods.[1][2][3]

Materials:

  • 2-Naphthol

  • Potassium hydroxide (KOH)

  • Carbon dioxide (CO₂), high purity

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

  • Activated carbon

Equipment:

  • High-pressure autoclave with mechanical stirring and temperature control

  • Heating mantle

  • Glassware (beakers, flasks, graduated cylinders)

  • Buchner funnel and filter paper

  • pH meter or pH paper

  • Drying oven

Procedure:

  • Preparation of Potassium 2-Naphthoxide:

    • In a round-bottom flask, dissolve 144 g (1.0 mol) of 2-naphthol in 500 mL of methanol.

    • Slowly add a solution of 56 g (1.0 mol) of potassium hydroxide in 100 mL of methanol with stirring.

    • The potassium 2-naphthoxide will precipitate. The solvent is then removed under reduced pressure to obtain a dry powder. Ensure the salt is completely dry as the presence of water can negatively impact the reaction.

  • Carboxylation:

    • Place the dried potassium 2-naphthoxide into a high-pressure autoclave.

    • Seal the autoclave and purge with nitrogen gas to remove any air.

    • Pressurize the autoclave with carbon dioxide to approximately 50-60 psi.

    • Begin stirring and heat the reactor to 260-270°C.

    • Maintain the temperature and pressure for 10-16 hours. The reaction progress can be monitored by taking small samples and analyzing the ratio of 6-hydroxy-2-naphthoic acid to the 3-hydroxy-2-naphthoic acid byproduct.[3]

  • Work-up and Isolation of Crude Product:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

    • Dissolve the solid reaction mixture in 1 L of hot deionized water.

    • Acidify the solution to a pH of 4.0-4.5 with concentrated hydrochloric acid to precipitate the crude 6-hydroxy-2-naphthoic acid.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Buchner funnel and wash the filter cake with cold deionized water.

Protocol 2: Purification of 6-Hydroxy-2-Naphthoic Acid by Recrystallization

This protocol describes a general method for purifying the crude product obtained from the synthesis.[4][5]

Procedure:

  • Solvent Selection: A mixture of ethanol and water is a common and effective solvent system for the recrystallization of 6-hydroxy-2-naphthoic acid.

  • Recrystallization:

    • Transfer the crude 6-hydroxy-2-naphthoic acid to an Erlenmeyer flask.

    • Add a minimal amount of a 2:1 ethanol/water mixture and heat the suspension to boiling with stirring.

    • Continue adding the hot solvent mixture portion-wise until the solid completely dissolves.

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

    • Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to form crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol/water mixture.

    • Dry the crystals in a drying oven at 60-80°C to a constant weight.

Data Presentation

The following tables summarize quantitative data from various reported synthesis and purification methods.

Table 1: Reaction Conditions and Yields for the Synthesis of 6-Hydroxy-2-Naphthoic Acid

ParameterCondition 1Condition 2Condition 3
Starting Material Potassium 2-naphthoxidePotassium 2-naphthoxidePotassium 2-naphthoxide
Temperature 230°C265°C250°C
**Pressure (CO₂) **Not specified60 psi60 psi
Reaction Time Not specified16 hours16 hours
Yield of 6,2-HNA High49.5%15.5%
Yield of 3,2-HNA Low7.5%53.6%
Reference [1][2][3][3]

Table 2: Purity of 6-Hydroxy-2-Naphthoic Acid After Purification

Purification MethodInitial PurityFinal PurityReference
Recrystallization (Ethanol/Water)Crude>99%[6]
pH Adjustment and FiltrationCrudeHigh[4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 6-hydroxy-2-naphthoic acid.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: 2-Naphthol & KOH Salt_Formation Formation of Potassium 2-Naphthoxide Start->Salt_Formation Drying Drying of Salt Salt_Formation->Drying Carboxylation Carboxylation (High T, High P with CO2) Drying->Carboxylation Workup Acidic Work-up & Precipitation Carboxylation->Workup Filtration1 Crude Product Filtration Workup->Filtration1 Recrystallization Recrystallization (Ethanol/Water) Filtration1->Recrystallization Filtration2 Final Product Filtration Recrystallization->Filtration2 Drying_Final Drying Filtration2->Drying_Final End End: Pure 6-Hydroxy-2-Naphthoic Acid Drying_Final->End

Caption: General workflow for the synthesis and purification of 6-hydroxy-2-naphthoic acid.

Logical Relationship of Key Reaction Parameters

This diagram illustrates the logical relationship between key reaction parameters and the desired outcome in the Kolbe-Schmitt synthesis of 6-hydroxy-2-naphthoic acid.

Logical_Relationships cluster_inputs Input Parameters cluster_outcomes Desired Outcomes Potassium_Salt Use of Potassium Salt High_Selectivity High Selectivity for 6,2-Isomer Potassium_Salt->High_Selectivity Favors High_Temp High Temperature (>250°C) High_Temp->High_Selectivity Increases High_Pressure High CO2 Pressure High_Yield High Yield of 6,2-Isomer High_Pressure->High_Yield Increases Anhydrous Anhydrous Conditions Anhydrous->High_Yield Improves High_Purity High Product Purity High_Selectivity->High_Purity Leads to

Caption: Key parameter relationships for successful synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Amino-4-hydroxy-2-naphthoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-4-hydroxy-2-naphthoic acids are a class of organic compounds with significant potential in medicinal chemistry and materials science. Their rigid, fused-ring structure provides a valuable scaffold for the development of novel therapeutic agents and functional materials. Traditional synthetic methods for these compounds often involve lengthy reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and often higher-yielding routes to these valuable molecules.[1][2] This document provides detailed protocols and quantitative data for the microwave-assisted synthesis of the 4-hydroxy-2-naphthoic acid core structure and its amino-substituted derivatives.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation accelerates chemical reactions by directly heating the polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase.[2] This contrasts with conventional heating, which relies on slower heat transfer through the vessel walls. The primary advantages of MAOS include:

  • Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[2]

  • Increased Yields: The rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[1]

  • Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and power in modern microwave reactors ensures high reproducibility.

  • Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than heating a large oil bath or heating mantle.

Synthesis of the this compound Core

A key precursor for various amino-4-hydroxy-2-naphthoic acids is the this compound backbone. The following protocols describe a multi-step synthesis starting from dimethoxybenzaldehyde derivatives, utilizing microwave assistance in several key transformations.[3][4]

Experimental Protocols

Step 1: Preparation of (E)-4-(dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic Acid (Representative Procedure)

  • A mixture of a dimethoxybenzaldehyde derivative (e.g., 3,5-dimethoxybenzaldehyde) and triethyl phosphonoacetate is prepared.

  • The reaction mixture is subjected to microwave irradiation.

  • After completion, the product is isolated and purified.

Step 2: Preparation of Ethyl 4-Acetoxy-dimethoxy-2-naphthoate (Representative Procedure) [4]

  • A mixture of the product from Step 1 (1 mmol), sodium acetate (1 mmol), and acetic anhydride (5 mmol) is placed in a sealed microwave reactor vessel.[4]

  • The mixture is irradiated with microwaves at 130 °C for 10 minutes with a power of 300 W and high stirring speed.[3][4]

  • Upon cooling, a 15% NaOH solution is added to neutralize the excess acid.[3][4]

  • The product is extracted with ethyl acetate, and the solvent is evaporated to yield the crude product.[4]

Step 3: Preparation of 4-Hydroxy-dimethoxy-2-naphthoic Acid (Representative Procedure) [4]

  • A mixture of the product from Step 2 (5 mmol), 3M KOH solution (5 mL), and 95% ethanol (5 mL) is placed in a sealed microwave reactor vessel.[4]

  • The reaction mixture is irradiated with microwaves at 80 °C for 15 minutes with a power of 300 W and high stirring speed.[4]

  • After the reaction is complete, the mixture is neutralized with a 10% HCl solution.[4]

  • The product is extracted with ethyl acetate, and the solvent is evaporated to yield the crude product.[4]

Data Presentation
StepReactantsMicrowave Power (W)Temperature (°C)Time (min)Yield (%)Reference
2(E)-4-(dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid, NaOAc, Ac₂O30013010Not specified[4]
3Ethyl 4-acetoxy-dimethoxy-2-naphthoate, KOH, EtOH3008015Not specified[4]

Synthesis of 5- and 7-Amino-4-hydroxy-2-naphthoic Acids

A specific microwave-assisted pathway has been developed for the synthesis of 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids. This method involves a key microwave-assisted Friedel-Crafts acylation for ring closure.[5]

Experimental Workflow

G A Nitrophenylitaconate B Amino derivative A->B Reduction C Microwave-Assisted Friedel-Crafts Acylation B->C D Hydrolysis C->D E Esterification D->E F Mixture of 5- and 7-amino naphthoic esters E->F G Separation of Isomers F->G H 5-Amino-4-hydroxy-2-naphthoic acid G->H I 7-Amino-4-hydroxy-2-naphthoic acid G->I

Caption: Workflow for the synthesis of 5- and 7-amino-4-hydroxy-2-naphthoic acids.

Experimental Protocol (Ring Closure)
  • The amino derivative precursor, obtained from the reduction of (E)-nitrophenylitaconate, is subjected to microwave-assisted Friedel-Crafts acylation.[5]

  • The crude product from the ring closure is then hydrolyzed.[5]

  • Subsequent esterification yields a mixture of 5-amino- and 7-amino-substituted naphthoic esters.[5]

  • The isomers are then separated, for instance, by precipitating the 5-amino isomer as an insoluble cobalt(II) complex salt.[5]

General Amination via Microwave-Assisted Bucherer-Bergs Reaction

For the synthesis of other amino-substituted isomers, a promising approach is the microwave-assisted Bucherer-Bergs reaction. This reaction converts a hydroxyl group on the naphthoic acid backbone to an amino group.

Proposed Reaction Pathway

G A This compound C Microwave Irradiation A->C B Ammonium Carbonate & Potassium Cyanide B->C D Amino-4-hydroxy-2-naphthoic acid (Hydantoin intermediate) C->D E Hydrolysis D->E F Final Amino-4-hydroxy-2-naphthoic acid E->F

Caption: Proposed pathway for the Bucherer-Bergs synthesis of amino-4-hydroxy-2-naphthoic acids.

Proposed General Protocol
  • A mixture of the this compound derivative, ammonium carbonate, and potassium cyanide is prepared in a suitable solvent (e.g., aqueous ethanol) in a sealed microwave vessel.

  • The reaction mixture is irradiated with microwaves at a specified temperature and time. A typical starting point could be 150 W for 30 minutes, which has been shown to be effective for the amination of other hydroxynaphthalenes.

  • After cooling, the reaction mixture is acidified to precipitate the hydantoin intermediate.

  • The intermediate is then hydrolyzed under acidic or basic conditions to yield the final amino-4-hydroxy-2-naphthoic acid.

Note: This is a proposed general protocol based on the principles of the Bucherer-Bergs reaction and its known application under microwave irradiation. Optimization of reaction conditions for specific isomers may be required.

Alternative Amination Strategy: Palladium-Catalyzed Amination

For substrates where the Bucherer-Bergs reaction is not effective, a palladium-catalyzed amination of a corresponding bromo-4-hydroxy-2-naphthoic acid can be considered. This method has been shown to be effective for the amination of other bromonaphthalenes under microwave conditions.

Reaction Scheme

G A Bromo-4-hydroxy-2-naphthoic acid E Microwave Irradiation A->E B Amine Source (e.g., NH₃ aq.) B->E C Pd Catalyst & Ligand C->E D Base D->E F Amino-4-hydroxy-2-naphthoic acid E->F

Caption: General scheme for Pd-catalyzed amination.

This approach generally requires careful selection of the palladium catalyst, ligand, and base to achieve high yields and selectivity. The development of new ligands has enabled the use of aqueous ammonia as the amine source, which is a significant practical advantage.[6][7]

Conclusion

Microwave-assisted synthesis provides a powerful platform for the efficient and rapid preparation of amino-4-hydroxy-2-naphthoic acids. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to explore the synthesis of this important class of compounds. The significant reduction in reaction times and potential for increased yields make MAOS an attractive alternative to conventional synthetic methods. Further optimization of the proposed general protocols for specific isomers is encouraged to fully exploit the potential of this technology.

References

Application Notes and Protocols: The Role of 4-Hydroxy-2-naphthoic Acid in Liquid Crystal Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-naphthoic acid (HNA) is a pivotal comonomer in the synthesis of thermotropic liquid crystal polymers (LCPs), a class of high-performance materials renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. The primary monomer, 4-hydroxybenzoic acid (HBA), when polymerized alone, results in a homopolymer with an impractically high melting point exceeding 500°C, rendering it intractable for conventional processing methods.[1][2] The incorporation of HNA as a comonomer disrupts the crystalline regularity of the polymer chain, which significantly lowers the melting point and melt viscosity. This modification makes the resulting copolyester amenable to standard processing techniques such as injection molding and extrusion.[1] A prominent commercial example of an HBA/HNA-based LCP is Vectra®, which typically employs a 73/27 molar ratio of HBA to HNA.[3][4][5][6]

Synthesis of HBA/HNA Liquid Crystal Polymers

The synthesis of LCPs from HBA and HNA is generally accomplished via a two-stage melt polycondensation process. The initial step involves the acetylation of the hydroxyl groups of both monomers with acetic anhydride. This is succeeded by a polycondensation reaction conducted at elevated temperatures under a vacuum, during which acetic acid is eliminated to form the final polyester.

General Reaction Scheme

The overall chemical equation for the copolymerization of HBA and HNA can be represented as:

n HO-C₆H₄-COOH + m HO-C₁₀H₆-COOH + (n+m) (CH₃CO)₂O → [-(O-C₆H₄-CO)n-(O-C₁₀H₆-CO)m-] + 2(n+m) CH₃COOH

Reaction Mechanism

The polymerization proceeds through a complex acidolysis mechanism.[1] In the advanced stages of the reaction, as the concentration of acetate groups diminishes, the predominant mechanism can transition to phenolysis.[1]

Experimental Protocols

Materials
  • 4-Hydroxybenzoic acid (HBA)

  • 6-Hydroxy-2-naphthoic acid (HNA)*

  • Acetic anhydride

  • Catalyst (e.g., sodium acetate, optional)

  • High-purity nitrogen gas

Note: While the topic specifies this compound, the vast majority of scientific literature and commercial products like Vectra® utilize 6-hydroxy-2-naphthoic acid. This protocol will, therefore, focus on the more commonly used 6-hydroxy-2-naphthoic acid, which will be referred to as HNA.

Equipment
  • A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • A heating mantle with a programmable temperature controller.

  • A high-capacity vacuum pump.

Step-by-Step Synthesis Protocol (for a 73/27 HBA/HNA Molar Ratio)
  • Reactor Charging: The reactor is charged with 4-hydroxybenzoic acid (HBA) and 6-hydroxy-2-naphthoic acid (HNA) in a 73:27 molar ratio. A slight excess of acetic anhydride (approximately 5-10 mol% more than the total moles of hydroxyl groups) is added.

  • Acetylation:

    • The reactor is thoroughly purged with nitrogen gas.

    • The mixture is heated to a temperature of 140-150°C with continuous stirring and maintained for 1-2 hours to facilitate the complete acetylation of the hydroxyl groups. Acetic acid will start to distill from the reaction mixture.

  • Polycondensation - Stage 1 (Atmospheric Pressure):

    • The temperature is gradually raised to 250-280°C over a period of 2-3 hours.

    • The distillation of acetic acid, a byproduct of the initial polycondensation, is continued.

  • Polycondensation - Stage 2 (Vacuum):

    • A vacuum is gradually applied to the reactor over 1-2 hours, ultimately reaching a high vacuum (<1 mmHg).

    • Concurrently, the temperature is slowly increased to 300-320°C.

    • These conditions are maintained for 2-4 hours, or until the melt viscosity reaches the desired level, which can be monitored by the torque on the mechanical stirrer.

  • Polymer Recovery:

    • The vacuum is released by introducing nitrogen gas into the reactor.

    • The molten polymer is then extruded from the reactor and quenched in a water bath to solidify.

    • The solidified polymer strand is subsequently pelletized for further analysis and processing.

Data Presentation: Properties of HBA/HNA Copolymers

The physicochemical properties of HBA/HNA LCPs are intricately linked to the molar ratio of the constituent monomers. The following table provides a summary of the influence of HNA content on key polymer characteristics.

PropertyHBA/HNA Molar RatioValue
Thermal Properties
Melting Temperature73/27280-295 °C[7]
Glass Transition Temp.73/2790-120 °C[7]
Decomposition Temp.73/27510-530 °C[7]
Mechanical Properties
Tensile Strength73/271.1 GPa (as-spun fiber)[3][5]
Tensile Modulus73/2763 GPa (as-spun fiber)[3][5]
58/42Mechanical properties tend to increase with spinning temperature and draft.[4][6]
Electrical Properties
Dielectric Dissipation FactorVaries with HNA contentDecreases as HNA ratio increases, with a minimum at approximately 75% HNA.
Rheological Properties
Melt ViscosityVaries with HNA/HBA ratio and temperatureGenerally decreases with increasing temperature.

Mandatory Visualizations

LCP_Synthesis_Workflow cluster_reactants Reactants cluster_process Melt Polycondensation Process cluster_products Products & Byproducts HBA 4-Hydroxybenzoic Acid (HBA) Acetylation Acetylation (140-150°C) HBA->Acetylation HNA 6-Hydroxy-2-naphthoic Acid (HNA) HNA->Acetylation AA Acetic Anhydride AA->Acetylation Poly_Atmos Polycondensation (Atmospheric Pressure) (250-280°C) Acetylation->Poly_Atmos Acetylated Monomers Acetic_Acid Acetic Acid (Byproduct) Acetylation->Acetic_Acid Poly_Vac Polycondensation (Vacuum) (300-320°C) Poly_Atmos->Poly_Vac Poly_Atmos->Acetic_Acid LCP HBA/HNA Liquid Crystal Polymer Poly_Vac->LCP Poly_Vac->Acetic_Acid

Caption: Workflow for the synthesis of HBA/HNA liquid crystal polymers.

Monomer_Property_Relationship cluster_properties Polymer Properties Monomer_Ratio HBA/HNA Molar Ratio Processability Processability Monomer_Ratio->Processability Influences Melting_Point Melting Point Monomer_Ratio->Melting_Point Influences Mechanical_Strength Mechanical Strength Monomer_Ratio->Mechanical_Strength Influences Thermal_Stability Thermal Stability Monomer_Ratio->Thermal_Stability Influences

Caption: Relationship between monomer ratio and LCP properties.

References

Application Notes and Protocols: 4-Hydroxy-2-naphthoic Acid in Protein-Ligand Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-naphthoic acid is a small organic molecule with a naphthalene scaffold that has garnered attention in the study of protein-ligand interactions. Its rigid structure and potential for various chemical modifications make it a valuable tool in drug discovery and chemical biology. These application notes provide an overview of its use, relevant (though limited) binding data, and detailed protocols for key biophysical techniques to characterize its interaction with protein targets. This document focuses on its role as a modulator of the Aryl Hydrocarbon Receptor (AhR) and as a core scaffold for antagonists of the P2Y14 receptor.

Applications in Protein-Ligand Binding Studies

This compound and its derivatives are primarily utilized in two main research areas for studying protein-ligand interactions:

  • Aryl Hydrocarbon Receptor (AhR) Activation: As a hydroxyl-substituted naphthoic acid, it has been investigated for its ability to bind to and activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental toxins, inflammation, and immune regulation.[1][2][3]

  • P2Y14 Receptor Antagonism: The 2-naphthoic acid core is a key structural feature in the development of potent and selective antagonists for the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory and immune responses.[4][5][6][7]

Data Presentation

Direct quantitative binding data for this compound is not extensively available in the public domain. However, data from studies on this compound and its close analogs provide valuable insights into its bioactivity.

Table 1: Activity of this compound and Analogs on the Aryl Hydrocarbon Receptor (AhR)

CompoundTargetAssay TypeObserved ActivityQuantitative DataReference
This compound (4-HNA) Aryl Hydrocarbon Receptor (AhR)AhR Transformation/DNA Binding AssayStimulated AhR transformation/DNA bindingActive at 100 μM[1]
This compound (4-HNA) Aryl Hydrocarbon Receptor (AhR)CYP1A1/CYP1B1 mRNA InductionLess potent than 1,4-DHNA but induced maximal TCDD-like response for CYP1B1 and CYP1A1 in Caco2 cells.Not Provided[1][2]
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA)Aryl Hydrocarbon Receptor (AhR)CYP1A1/CYP1B1 mRNA InductionMost potent among tested hydroxyl/carboxy naphthalene derivatives.Not Provided[1][2][3]

Table 2: Antagonist Activity of a 2-Naphthoic Acid Analog on the P2Y14 Receptor

CompoundTargetAssay TypeInhibition Constant (Kᵢ)IC₅₀Reference
PPTN (a 4,7-disubstituted 2-naphthoic acid derivative)P2Y14 ReceptorCompetitive Antagonist Assay0.434 nM (434 pM)Not Provided[4]

Note: PPTN is a more complex derivative of the 2-naphthoic acid scaffold and not this compound itself. This data is presented to illustrate the utility of the core structure in targeting the P2Y14 receptor.

Visualizations

experimental_workflow cluster_validation Functional Validation Protein Protein Purification & Characterization SPR Surface Plasmon Resonance (SPR) Protein->SPR ITC Isothermal Titration Calorimetry (ITC) Protein->ITC DSF Differential Scanning Fluorimetry (DSF) Protein->DSF Ligand This compound (Ligand Preparation) Ligand->SPR Ligand->ITC Ligand->DSF Kinetics Kinetic Parameters (ka, kd) SPR->Kinetics Affinity Binding Affinity (KD) SPR->Affinity ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo DSF->Affinity CellAssay Cell-Based Functional Assay Affinity->CellAssay

Caption: Experimental workflow for characterizing protein-ligand binding.

AhR_Signaling_Pathway cluster_cytoplasm cluster_nucleus Ligand This compound (or other ligand) AhR_complex Inactive AhR Complex (AhR, Hsp90, XAP2, p23) Ligand->AhR_complex Binding Active_AhR Ligand-AhR Complex AhR_complex->Active_AhR Translocation to Nucleus & Conformational Change Cytoplasm Cytoplasm Nucleus Nucleus Dimer AhR-ARNT Dimer Active_AhR->Dimer Dimerization ARNT ARNT ARNT->Dimer DRE DRE (DNA) Dimer->DRE Binding Transcription Gene Transcription (e.g., CYP1A1) DRE->Transcription Initiation

References

Troubleshooting & Optimization

Technical Support Center: 4-Hydroxy-2-naphthoic Acid Derivatives as MALDI Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 4-hydroxy-2-naphthoic acid and its derivatives as a matrix-assisted laser desorption/ionization (MALDI) matrix. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance your experimental success. While this compound itself is not a commonly documented MALDI matrix, the closely related compound 1,4-dihydroxy-2-naphthoic acid (DHNA) has emerged as a promising matrix, particularly for the analysis of lipids and synthetic polymers. This support center will focus on providing guidance based on the available data for DHNA and general best practices applicable to naphthoic acid-based matrices.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-dihydroxy-2-naphthoic acid (DHNA) and why should I consider it as a MALDI matrix?

A1: 1,4-dihydroxy-2-naphthoic acid (DHNA) is a novel MALDI matrix that has demonstrated significant advantages for the analysis of specific analyte classes, particularly lipids. Key benefits of using DHNA include:

  • Strong Ultraviolet Absorption: DHNA exhibits strong absorption in the UV range, which is crucial for efficient energy transfer from the laser to the matrix, leading to enhanced analyte ionization.[1]

  • Low Background Interference: This matrix produces fewer matrix-related peaks in the low mass range, resulting in cleaner spectra and easier identification of low molecular weight analytes.[1]

  • Uniform Crystal Deposition: DHNA tends to form a homogenous layer of small crystals, which contributes to more reproducible results across the sample spot.[1]

  • High Vacuum Stability: It is stable under the high vacuum conditions of a MALDI mass spectrometer.[1]

  • Superior Salt Tolerance: DHNA has shown a greater ability to produce quality spectra in the presence of salts compared to some conventional matrices.[1]

Q2: What types of analytes are best suited for analysis with a DHNA matrix?

A2: Based on current research, DHNA is particularly effective for the analysis of:

  • Lipids: It has been shown to significantly improve the detection and imaging of various lipid species from biological tissues compared to common matrices like 2,5-dihydroxybenzoic acid (DHB) and 2-mercaptobenzothiazole.[1]

  • Synthetic Polymers: DHNA has also been reported to provide better signal quality for the analysis of synthetic polymers.

Q3: How does DHNA compare to common MALDI matrices like CHCA and DHB?

A3: DHNA has demonstrated superior performance for specific applications. For instance, in the analysis of lipids from rat liver tissue, DHNA enabled the detection of 142 lipid ion signals, whereas DHB and 2-mercaptobenzothiazole only detected 77 and 81 lipids, respectively.[1]

Quantitative Data Summary

For a clear comparison of matrix performance, the following table summarizes the number of lipid ion signals detected in rat liver tissue using different matrices.

MatrixNumber of Lipid Ion Signals Detected
1,4-dihydroxy-2-naphthoic acid (DHNA) 142 [1]
2,5-dihydroxybenzoic acid (DHB)77[1]
2-mercaptobenzothiazole81[1]

Experimental Protocols

A detailed methodology for the preparation and application of a DHNA matrix is provided below. This protocol is a general guideline and may require optimization for your specific analyte and instrument.

Materials:

  • 1,4-dihydroxy-2-naphthoic acid (DHNA)

  • Solvent: A mixture of acetonitrile (ACN) and water (H₂O) with 0.1% trifluoroacetic acid (TFA). A common starting point is 70:30 (v/v) ACN:H₂O with 0.1% TFA.

  • Analyte sample dissolved in an appropriate solvent.

  • MALDI target plate.

  • Pipettes and other standard laboratory equipment.

Protocol for DHNA Matrix Solution Preparation:

  • Prepare a saturated solution of DHNA in the chosen solvent. This can be achieved by adding an excess of DHNA powder to the solvent and vortexing for several minutes.

  • Centrifuge the solution to pellet any undissolved matrix.

  • Carefully collect the supernatant for use as your matrix solution.

Sample Preparation and Spotting (Dried-Droplet Method):

  • Mix the analyte solution with the DHNA matrix solution. The optimal matrix-to-analyte ratio can vary, but a 1:1 (v/v) ratio is a good starting point.

  • Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Allow the droplet to air-dry at room temperature, allowing for co-crystallization of the matrix and analyte.

  • Once the spot is completely dry, the target plate is ready for analysis.

Troubleshooting Guide

Encountering issues during your MALDI experiments is common. This guide provides solutions to frequently encountered problems when using a novel matrix like DHNA.

Problem Possible Cause(s) Recommended Solution(s)
No or Low Signal Intensity 1. Inappropriate matrix-to-analyte ratio.2. Poor co-crystallization.3. Low analyte concentration.4. Laser power is too low or too high.5. Incompatible solvent system.1. Optimize the matrix-to-analyte ratio by preparing a dilution series.2. Try a different spotting technique (e.g., sandwich method).3. Concentrate the analyte or use a larger sample volume.4. Adjust the laser power in small increments to find the optimal setting.5. Experiment with different solvent compositions for the matrix and analyte.
High Background Noise 1. Matrix clusters or fragments.2. Contaminants in the sample or matrix.3. Suboptimal laser power.1. Use a matrix with known low background interference in your mass range of interest.2. Ensure high-purity solvents and matrix are used. Desalt the sample if necessary.3. Lower the laser power to reduce matrix fragmentation.
Inconsistent Results (Poor Shot-to-Shot Reproducibility) 1. Inhomogeneous crystal formation ("sweet spots").2. Uneven sample deposition.1. Optimize the crystallization process by trying different solvents or faster/slower drying methods.2. Use a smaller spot size or an automated spotting device for more uniform deposition.
Broad or Tailing Peaks 1. High salt concentration.2. Sample overloading.1. Desalt the sample using appropriate techniques (e.g., ZipTip).2. Reduce the amount of analyte spotted on the target.

Visual Workflows and Diagrams

To further assist in your experimental design and troubleshooting, the following diagrams illustrate key processes.

ExperimentalWorkflow General MALDI Experimental Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Sample Deposition cluster_analysis MALDI-TOF MS Analysis prep_matrix Prepare DHNA Matrix Solution mix Mix Analyte and Matrix prep_matrix->mix prep_sample Prepare Analyte Solution prep_sample->mix spot Spot Mixture onto MALDI Plate mix->spot dry Air-Dry for Co-crystallization spot->dry load Load Plate into Mass Spectrometer dry->load acquire Acquire Mass Spectra load->acquire analyze Analyze Data acquire->analyze

Caption: A flowchart of the general experimental workflow for MALDI-MS analysis using a DHNA matrix.

TroubleshootingTree Troubleshooting Decision Tree start Problem with MALDI Signal q_signal Is there any signal? start->q_signal a_no_signal Check laser, detector, and sample concentration q_signal->a_no_signal No q_quality Is the signal quality poor? q_signal->q_quality Yes a_no_signal->q_signal a_low_intensity Optimize matrix/analyte ratio and laser power q_quality->a_low_intensity Yes (Low Intensity) q_noise Is there high background noise? q_quality->q_noise No a_low_intensity->q_quality a_noise Use high-purity reagents and desalt sample q_noise->a_noise Yes q_repro Are results inconsistent? q_noise->q_repro No a_noise->q_noise a_repro Improve spotting technique and crystallization q_repro->a_repro Yes end Successful Analysis q_repro->end No a_repro->q_repro

Caption: A decision tree to guide troubleshooting common issues in MALDI experiments.

References

Technical Support Center: Overcoming Matrix Interference with 4-Hydroxy-2-naphthoic Acid in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Hydroxy-2-naphthoic acid as a matrix in mass spectrometry (MS), particularly in Matrix-Assisted Laser Desorption/Ionization (MALDI) experiments.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in Mass Spectrometry?

A1: Matrix interference, or matrix effects, refers to the suppression or enhancement of the analyte signal due to the presence of other components in the sample matrix.[1] These effects can significantly impact the accuracy, reproducibility, and sensitivity of quantitative analysis by interfering with the ionization process of the target analyte.[2] Common sources of matrix interference include salts, sugars, lipids, and detergents that co-elute with the analyte of interest.[1]

Q2: I am using this compound, but the search results refer to 1,4-dihydroxy-2-naphthoic acid (DHNA). Are they the same?

A2: It is highly likely that the intended matrix is 1,4-dihydroxy-2-naphthoic acid (DHNA) . Recent studies have highlighted the successful application of DHNA as a novel MALDI matrix, particularly for the analysis of lipids.[1] While this compound is a related compound, the published data on overcoming matrix interference specifically points to the dihydroxy form. This guide will focus on the use of 1,4-dihydroxy-2-naphthoic acid (DHNA).

Q3: What are the primary advantages of using 1,4-dihydroxy-2-naphthoic acid (DHNA) as a MALDI matrix?

A3: DHNA offers several key advantages over commonly used matrices like 2,5-dihydroxybenzoic acid (DHB) and 2-mercaptobenzothiazole (MBT), especially for lipid analysis.[1] These benefits include:

  • Reduced Background Interference: DHNA produces fewer matrix-related peaks in the low mass-to-charge ratio (m/z) region, leading to cleaner spectra.[1]

  • Uniform Crystal Deposition: It forms a homogenous crystalline layer, which contributes to better shot-to-shot reproducibility.[1]

  • Superior Salt Tolerance: DHNA demonstrates a greater ability to produce quality spectra in the presence of salts, a common source of ion suppression.[1]

  • High Vacuum Stability: This property is crucial for extended experiments and instruments with high vacuum source regions.[1]

  • Strong UV Absorption: Efficiently absorbs energy from the laser, facilitating effective desorption and ionization of analytes.[1]

Q4: For which class of analytes is DHNA most effective?

A4: Current research strongly supports the use of DHNA for the analysis of lipids in biological tissues.[1] It has been shown to significantly increase the number of detected lipid species compared to conventional matrices.[1] Its utility for other classes of molecules is an area of ongoing research.

Troubleshooting Guide

Problem 1: Low signal intensity or complete signal suppression.

Potential Cause Troubleshooting Step
Suboptimal Matrix-to-Analyte Ratio Prepare a dilution series of your analyte and mix with the DHNA solution to find the optimal ratio. A common starting point is a 1:1 (v/v) mixture of analyte and matrix solution.[3]
Presence of High Salt Concentrations While DHNA has superior salt tolerance, excessively high salt concentrations can still cause suppression.[1] Consider a desalting step for your sample, such as dialysis or using a zip-tip.[4]
Incorrect Laser Fluence Optimize the laser power. Start with a low laser energy and gradually increase it until a good signal-to-noise ratio is achieved without causing excessive fragmentation.[3]
Inhomogeneous Sample/Matrix Spot Ensure proper co-crystallization of the analyte and matrix. Re-spot the sample, ensuring a uniform and fine crystalline layer. The dried-droplet method is a common starting point.[5]

Problem 2: Poor mass resolution.

Potential Cause Troubleshooting Step
Large, Uneven Matrix Crystals The method of matrix application is critical. Automated sprayers or the ultra-thin layer method can produce smaller, more uniform crystals, leading to better resolution.[6][7]
Instrument Calibration Ensure the mass spectrometer is properly calibrated across the mass range of interest. Use a known standard for calibration.
High Laser Fluence Excessive laser energy can lead to peak broadening. Reduce the laser power to the minimum required for good signal intensity.[3]

Problem 3: Presence of significant background noise or matrix-related peaks.

Potential Cause Troubleshooting Step
Matrix Purity Use high-purity DHNA. Impurities in the matrix can contribute to background signals.
Suboptimal Matrix Preparation Prepare fresh matrix solutions. Old or improperly stored solutions may degrade and produce interfering peaks.[5]
Matrix Clusters While DHNA shows reduced background, some clustering can still occur. Optimize the matrix concentration and solvent system. A typical solvent for DHNA is a mixture of acetonitrile and water.[1]

Quantitative Data

The following table summarizes the number of lipids detected in rat liver tissue using DHNA compared to two conventional MALDI matrices, demonstrating its superior performance in overcoming matrix suppression for this analyte class.[1]

MatrixNumber of Detected Lipid Ion Signals
1,4-dihydroxy-2-naphthoic acid (DHNA) 142
2,5-dihydroxybenzoic acid (DHB)77
2-mercaptobenzothiazole (MBT)81

Experimental Protocols

Protocol for MALDI-MS Analysis of Lipids in Tissue Sections using DHNA Matrix

This protocol is adapted from a study demonstrating the enhanced detection of lipids using DHNA.[1]

1. Materials:

  • 1,4-dihydroxy-2-naphthoic acid (DHNA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Tissue sections (e.g., rat liver, brain) mounted on a MALDI target plate

2. DHNA Matrix Solution Preparation:

  • Prepare a stock solution of DHNA at a concentration of 10 mg/mL in a solvent mixture of 70% ACN and 30% water (v/v).

  • Ensure the DHNA is completely dissolved. Sonication may be used to aid dissolution.

  • Prepare fresh matrix solution for optimal results.

3. Matrix Application:

  • An automated sprayer (e.g., TM Sprayer) is recommended for uniform matrix deposition.[8]

  • Set the sprayer parameters as follows (these may need optimization for your specific instrument and sample):

    • Nozzle Temperature: 85°C

    • Solvent Flow Rate: Varies by instrument, start with manufacturer's recommendation.

    • Nozzle Speed: Varies by instrument.

    • Number of Passes: Varies to achieve a uniform coating.

  • Apply the DHNA matrix solution onto the tissue section on the MALDI plate.

4. Data Acquisition:

  • Allow the matrix to dry completely, forming a fine crystalline layer over the tissue.

  • Insert the MALDI plate into the mass spectrometer.

  • Acquire mass spectra in the desired mass range for lipids (e.g., m/z 400-1200).

  • Optimize laser power and other instrument parameters to achieve the best signal-to-noise ratio.

Visualizations

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_application Matrix Application cluster_analysis MS Analysis tissue_prep Tissue Sectioning & Mounting matrix_prep Prepare 10 mg/mL DHNA in 70% ACN/30% Water spraying Automated Spraying of DHNA onto Tissue Section matrix_prep->spraying drying Co-crystallization (Drying) spraying->drying maldi_ms MALDI-MS Data Acquisition drying->maldi_ms data_analysis Data Analysis maldi_ms->data_analysis

Caption: Experimental workflow for lipid analysis using DHNA matrix.

troubleshooting_logic start Low Signal Intensity? check_ratio Optimize Matrix: Analyte Ratio start->check_ratio Yes end Signal OK start->end No check_salt Consider Desalting check_ratio->check_salt check_laser Adjust Laser Fluence check_salt->check_laser check_spot Improve Spot Homogeneity check_laser->check_spot

Caption: Troubleshooting logic for low signal intensity in MALDI-MS.

References

Technical Support Center: Synthesis of 4-Hydroxy-2-naphthoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-2-naphthoic acid and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its derivatives, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound Incomplete reaction; Suboptimal reaction conditions (temperature, pressure); Presence of moisture.Ensure starting materials are completely dry. Optimize temperature and pressure for the Kolbe-Schmitt reaction. Increase reaction time.
Formation of isomeric byproducts (e.g., 1-hydroxy-2-naphthoic acid).Modify the reaction conditions to favor the desired isomer. For instance, in the Kolbe-Schmitt reaction, the choice of alkali metal cation can influence regioselectivity.
Formation of the Wrong Isomer (e.g., 1-Hydroxy-2-naphthoic Acid instead of this compound) Reaction conditions favoring kinetic product over thermodynamic product.In the carboxylation of 1-naphthol, lower temperatures (around 80-130°C) tend to favor the formation of 1-hydroxy-4-naphthoic acid, while higher temperatures (130-190°C) can lead to the formation of 1-hydroxy-2-naphthoic acid.[1] Adjust the temperature accordingly to target the desired isomer.
Influence of the alkali metal in the Kolbe-Schmitt reaction.The size of the alkali metal cation can influence the position of carboxylation. For phenolic substrates, smaller cations like Na+ can favor ortho-carboxylation, while larger cations like K+ can favor para-carboxylation. Experiment with different alkali hydroxides (e.g., NaOH vs. KOH) to optimize for the desired 4-hydroxy isomer.
Product is Difficult to Purify Presence of unreacted starting materials or isomeric byproducts with similar solubility.Recrystallization from a suitable solvent system is a common purification method. Experiment with different solvents or solvent mixtures to achieve effective separation. Column chromatography may also be employed for difficult separations.
The product may be contaminated with colored impurities due to oxidation of naphthol starting materials.The use of activated carbon during recrystallization can help remove colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Low Yield during Esterification or Amidation Incomplete activation of the carboxylic acid.Ensure the complete conversion of the carboxylic acid to the acid chloride or use a sufficient amount of coupling agent.
Incomplete reaction with the alcohol or amine.Increase the reaction time or temperature (if the reactants are stable). Use a larger excess of the alcohol or amine.
Side reactions of the hydroxyl group.Protect the hydroxyl group with a suitable protecting group before carrying out the esterification or amidation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Kolbe-Schmitt reaction, which involves the carboxylation of a naphthoxide salt.[2][3] The regioselectivity of this reaction is highly dependent on the reaction conditions.

Q2: How can I control the regioselectivity of the Kolbe-Schmitt reaction to favor the formation of this compound?

A2: Controlling regioselectivity in the carboxylation of naphthols is a significant challenge. Key factors to consider are:

  • Temperature: Lower temperatures generally favor the formation of the kinetic product, while higher temperatures favor the thermodynamic product. The relative stability of the different isomers of hydroxynaphthoic acid will determine which is favored at higher temperatures.

  • Alkali Metal Cation: The nature of the alkali metal used to form the naphthoxide can influence the position of carboxylation. For phenols, it has been observed that potassium salts often favor the formation of the para-hydroxybenzoic acid.[4] A similar effect may be observed in the naphthol series.

  • Pressure: The pressure of carbon dioxide can also affect the reaction yield and selectivity.

Q3: What are the common byproducts in the synthesis of this compound?

A3: The most common byproducts are other isomers of hydroxynaphthoic acid, such as 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid. Unreacted 1-naphthol is also a common impurity. In some cases, dicarboxylic acids can also be formed.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: The choice of solvent depends on the impurities present. Common solvents for the recrystallization of aromatic carboxylic acids include ethanol, methanol, acetic acid, and aqueous mixtures of these solvents. It is recommended to perform small-scale solubility tests to determine the optimal solvent system.

Q5: How can I synthesize ester or amide derivatives of this compound?

A5: Ester derivatives can be synthesized via Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, coupling agents can be used to directly form the amide bond.

Experimental Protocols

Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol is a general procedure based on the principles of the Kolbe-Schmitt reaction and should be optimized for specific laboratory conditions.

  • Preparation of Potassium 1-Naphthoxide: In a dry reaction vessel, dissolve 1-naphthol in a suitable anhydrous solvent. Under an inert atmosphere, add one equivalent of potassium hydroxide. Heat the mixture to remove the water formed during the reaction, yielding the anhydrous potassium 1-naphthoxide salt.

  • Carboxylation: Transfer the anhydrous potassium 1-naphthoxide to a high-pressure autoclave. Seal the autoclave and pressurize with dry carbon dioxide to the desired pressure (e.g., 5-10 atm). Heat the autoclave to the desired temperature (e.g., 120-150°C) with constant stirring. Maintain these conditions for several hours.

  • Work-up and Isolation: After cooling the autoclave to room temperature, carefully vent the excess CO2 pressure. Dissolve the solid reaction mixture in water. Acidify the aqueous solution with a mineral acid (e.g., HCl) until the product precipitates.

  • Purification: Collect the crude this compound by filtration. Wash the solid with cold water to remove inorganic salts. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Synthesis of Methyl 4-hydroxy-2-naphthoate (Esterification)
  • Reaction Setup: In a round-bottom flask, suspend this compound in an excess of methanol.

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by a suitable method (e.g., TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by recrystallization or column chromatography.

Synthesis of 4-Hydroxy-2-naphthamide (Amidation)
  • Acyl Chloride Formation: In a dry flask under an inert atmosphere, suspend this compound in a dry, non-protic solvent (e.g., dichloromethane). Add thionyl chloride in excess and a catalytic amount of DMF. Stir the mixture at room temperature or gentle heat until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in a dry, non-protic solvent. Cool the solution in an ice bath and add an excess of the desired amine (or ammonia for the primary amide) dropwise.

  • Work-up and Isolation: After the reaction is complete, quench the reaction with water. Separate the organic layer, wash with dilute acid and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude amide by recrystallization or column chromatography.

Quantitative Data

Reaction Starting Material Product Typical Yield Reference
Carboxylation1-Naphthol1-Hydroxy-4-naphthoic acidModerate to Good[1]
Carboxylation2-Naphthol3-Hydroxy-2-naphthoic acidHigh[4]
Esterificationp-Hydroxybenzoic AcidMethyl p-hydroxybenzoate>90%[5]
Amidation3-Hydroxy-2-naphthoic acid3-Hydroxy-2-naphthoic acid anilideUp to 98%[6]

Note: Specific yields for the synthesis of this compound and its derivatives can vary significantly based on the reaction conditions and scale.

Visualizations

Kolbe_Schmitt_Reaction_Workflow cluster_prep Preparation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification naphthol 1-Naphthol naphthoxide Potassium 1-Naphthoxide naphthol->naphthoxide Deprotonation base Potassium Hydroxide base->naphthoxide autoclave High-Pressure Autoclave naphthoxide->autoclave co2 Carbon Dioxide (CO2) co2->autoclave intermediate Carboxylate Intermediate autoclave->intermediate Heat & Pressure crude_product Crude 4-Hydroxy- 2-naphthoic acid intermediate->crude_product Protonation acid Acidification (e.g., HCl) acid->crude_product purified_product Purified Product crude_product->purified_product Recrystallization

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Isomer_Formation cluster_conditions Reaction Conditions cluster_products Potential Products start Carboxylation of 1-Naphthol temp Temperature start->temp cation Alkali Metal Cation start->cation product_1_2 1-Hydroxy-2-naphthoic Acid (Isomeric Byproduct) temp->product_1_2 High Temp (e.g., >150°C) product_1_4 1-Hydroxy-4-naphthoic Acid (Isomeric Byproduct) temp->product_1_4 Low Temp (e.g., ~120°C) product_4_2 This compound (Desired Product) cation->product_4_2 Larger Cation (e.g., K+) (Hypothesized) cation->product_1_2 Smaller Cation (e.g., Na+) (Favors ortho)

References

Technical Support Center: 4-Hydroxy-2-naphthoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of 4-Hydroxy-2-naphthoic acid (CAS: 1573-91-7).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the starting materials and side reactions of the synthesis, which is typically a variation of the Kolbe-Schmitt reaction. These can include unreacted precursors, other naphthoic acid isomers, and polymeric by-products. For structurally similar compounds, unreacted 2-naphthol is a frequently cited impurity.[1]

Q2: My purified this compound is colored. How can I decolorize it?

A2: The presence of color often indicates minor, highly conjugated impurities or oxidation products. Treatment with activated carbon during recrystallization is a standard and effective method for removing such impurities. Add a small amount of activated carbon to the hot, dissolved solution, stir for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[2]

Q3: How can I accurately assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most robust and widely used method for assessing the purity of aromatic carboxylic acids like this compound.[3][4][5] A reversed-phase C18 column with a gradient elution using an acidified water/acetonitrile mobile phase typically provides excellent separation of the main compound from its impurities.[3]

Q4: Is this compound susceptible to degradation during purification?

A4: Yes, similar dihydroxy-naphthoic acid derivatives are known to be easily oxidized in alkaline aqueous solutions.[6] If using an acid-base extraction protocol that involves dissolving the compound in a basic solution, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent like sodium dithionite to the aqueous solution to prevent oxidative degradation.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Compound "Oils Out" During Recrystallization The solvent may be too nonpolar, or the solution is supersaturated with impurities, lowering the melting point.1. Re-heat the solution to dissolve the oil, then add more solvent before cooling again. 2. Try a more polar solvent system. 3. Perform a preliminary purification step (e.g., acid-base extraction) to remove major impurities before recrystallizing.
Poor or No Crystal Formation Upon Cooling The solution may not be sufficiently saturated, or the chosen solvent is too good a solvent for the compound even at low temperatures.1. Concentrate the solution by boiling off some of the solvent, then allow it to cool again. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then heat to clarify and cool slowly. 3. Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Low Yield After Recrystallization The compound has significant solubility in the solvent even at low temperatures. Too much solvent was used. Premature crystallization occurred during hot filtration.1. Minimize the amount of hot solvent used to just dissolve the compound. 2. Cool the crystallization flask in an ice bath to maximize precipitation. 3. Ensure the filtration apparatus for hot filtration is pre-heated to prevent the product from crashing out. 4. Consider switching to a different purification method, such as acid-base extraction, which can have higher recovery rates.[6]
HPLC Analysis Shows Tailing Peaks The mobile phase may not be sufficiently acidic, causing the carboxylic acid to be partially deprotonated and interact with the stationary phase.Ensure the mobile phase is acidified (e.g., with 0.1% formic or phosphoric acid) to fully protonate the carboxylic acid group, leading to better peak shape.[3]

Quantitative Data Summary

The following tables provide quantitative data to guide experimental design. Data for structurally similar naphthoic acids are included as a reference due to limited specific data for the 4-hydroxy-2-naphthoic isomer.

Table 1: Solubility of Naphthoic Acid Derivatives in Common Solvents

Compound Water Alcohol (Ethanol) Diethyl Ether Benzene
1-Hydroxy-2-naphthoic acid Insoluble (cold) Freely Soluble Freely Soluble Freely Soluble
6-Hydroxy-2-naphthoic acid Sparingly Soluble Soluble Soluble -

| 3-Hydroxy-2-naphthoic acid | - | Soluble | Soluble | - |

Source:[7]

Table 2: Recommended Analytical HPLC Conditions

Parameter Specification
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A HPLC Grade Water with 0.1% Formic Acid
Mobile Phase B HPLC Grade Acetonitrile with 0.1% Formic Acid
Elution Gradient (e.g., starting with 95:5 A:B, ramping to 5:95 A:B)
Flow Rate ~1.0 mL/min
Column Temperature 45°C
Detection UV at 254 nm

| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of ~0.1 mg/mL and filter through a 0.45 µm filter. |

Adapted from methodologies for similar compounds.[3][8]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable aqueous base, such as a 1 M sodium carbonate or sodium hydroxide solution. Use a volume sufficient to fully dissolve the material.

  • Impurity Extraction: Transfer the aqueous solution to a separatory funnel and extract it two to three times with an organic solvent like ethyl acetate or diethyl ether. The impurities will move into the organic layer, while the sodium salt of the product remains in the aqueous layer.

  • Layer Separation: Combine the organic layers and discard them (or save for analysis of impurities). Retain the aqueous layer.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 2 M HCl) while stirring. The this compound will precipitate out as the pH drops below its pKa. Continue adding acid until the solution is strongly acidic (pH ~2).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This is a standard technique for purifying solid organic compounds.

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot (refer to Table 1 for suggestions). Ethanol/water or toluene are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Purification_Workflow cluster_main General Purification Workflow Crude Crude Product Dissolve Dissolution in Appropriate Solvent Crude->Dissolve Purify Purification Step Dissolve->Purify Extract Acid-Base Extraction Purify->Extract  If impurities have  different acidity Recrystal Recrystallization Purify->Recrystal  For crystalline solids Isolate Isolation (Filtration) Extract->Isolate Recrystal->Isolate Dry Drying under Vacuum Isolate->Dry Analyze Purity Analysis (HPLC) Dry->Analyze Pure Pure this compound Analyze->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Purification Issues Start Start with Purified Product CheckPurity Assess Purity (e.g., HPLC, mp) Start->CheckPurity Problem Identify Problem CheckPurity->Problem No End Purity Acceptable CheckPurity->End Yes OilingOut Compound Oiled Out Problem->OilingOut  Appearance LowYield Yield is Low Problem->LowYield  Quantity Colored Product is Colored Problem->Colored  Color Solution1 Re-dissolve, add more solvent or change solvent system OilingOut->Solution1 Solution2 Minimize solvent, cool thoroughly, or use extraction method LowYield->Solution2 Solution3 Recrystallize with activated carbon Colored->Solution3 Solution1->Start Retry Purification Solution2->Start Retry Purification Solution3->Start Retry Purification

Caption: Decision tree for troubleshooting common purification problems.

Extraction_Pathway cluster_extraction Acid-Base Extraction Logic Crude Crude Product (Acid + Neutral Impurities) Step1 Dissolve in Aqueous Base (e.g., Na2CO3) Crude->Step1 Step2 Wash with Organic Solvent (e.g., Ethyl Acetate) Step1->Step2 Result1 Aqueous Layer: Sodium 4-hydroxy-2-naphthoate Organic Layer: Neutral Impurities Step4 Acidify Aqueous Layer (e.g., HCl) Result1->Step4 Process Aqueous Layer Discard Discard Organic Layer (Containing Impurities) Result1->Discard Process Organic Layer Step3 Separate Layers Step2->Step3 Step5 Precipitate Forms Step4->Step5 Step6 Filter, Wash & Dry Step5->Step6 Final Pure this compound Step6->Final

Caption: Logical workflow for the acid-base extraction protocol.

References

Technical Support Center: Enhancing the Solubility of 4-Hydroxy-2-naphthoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Hydroxy-2-naphthoic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

This compound is a chemical compound that has been investigated for its biological activities, including its role as a modulator of the Aryl Hydrocarbon Receptor (AhR).[1] Like many aromatic carboxylic acids, it has limited aqueous solubility, which can pose a significant challenge for in vitro and in vivo studies. Achieving a sufficient concentration in a biologically compatible solvent is crucial for obtaining accurate and reproducible results in assays such as cell-based studies, enzyme inhibition assays, and pharmacokinetic evaluations.

Q2: What are the common strategies to enhance the solubility of this compound?

Several methods can be employed to improve the solubility of poorly water-soluble compounds like this compound. The most common and effective strategies include:

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is expected to increase significantly in alkaline solutions where the carboxylic acid group is deprotonated.

  • Use of Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO) and ethanol, are frequently used to dissolve hydrophobic compounds.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules or moieties within their hydrophobic cavity, thereby increasing their aqueous solubility.

  • Particle Size Reduction: Techniques like micronization or nanosuspension can increase the surface area of the compound, leading to a faster dissolution rate.

Troubleshooting Guides

Issue 1: Precipitation of this compound in aqueous buffer.

Cause: The limited aqueous solubility of the compound at neutral or acidic pH.

Solution:

  • pH Adjustment: Increase the pH of the aqueous buffer. As a carboxylic acid, this compound will become more soluble as the pH increases above its pKa, due to the formation of the more soluble carboxylate salt. It is recommended to prepare a stock solution in a slightly basic buffer (e.g., PBS at pH 7.4 or higher) or by adding a small amount of a base like sodium hydroxide (NaOH) to a neutral buffer.

  • Use of a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent in the assay is low enough to not affect the biological system (typically <1%, and often <0.1% for sensitive cell lines).[2][3]

Issue 2: Difficulty in preparing a concentrated stock solution.

Cause: Low solubility of this compound in common laboratory solvents.

Solution:

  • Gentle Heating and Sonication: Aiding the dissolution process by gentle warming (e.g., in a 37°C water bath) and sonication can help overcome the activation energy barrier for dissolution. However, be cautious about the thermal stability of the compound.

Issue 3: Cell toxicity or off-target effects observed in cell-based assays.

Cause: The solvent used to dissolve this compound (e.g., DMSO) may be cytotoxic at higher concentrations.

Solution:

  • Minimize Final Solvent Concentration: Prepare a highly concentrated stock solution of this compound in your chosen solvent (e.g., 10-50 mM in DMSO). This allows for a smaller volume to be added to the cell culture medium, thereby keeping the final solvent concentration at a non-toxic level (ideally ≤0.1% v/v).[2][3]

  • Solvent Control Group: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of the solvent used to dissolve the compound, allowing you to distinguish between the effects of the compound and the solvent.

  • Consider Alternative Solubilization Methods: If solvent toxicity remains an issue, explore methods that do not require organic solvents, such as forming an inclusion complex with cyclodextrins.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

Solvent/SystemTemperature (°C)SolubilityCitation
Dimethyl Sulfoxide (DMSO)Not Specified≥ 42 mg/mL (≥ 223.19 mM)[4]
EthanolNot SpecifiedData not available
Water (pH dependent)Not SpecifiedData not available

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 188.18 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.882 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Enhancing Aqueous Solubility using pH Adjustment

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • pH meter

Procedure:

  • Prepare a suspension of this compound in PBS at the desired final concentration (e.g., 1 mg/mL).

  • While stirring, slowly add 1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved. Note the final pH.

  • If necessary, adjust the pH back towards the desired final pH for your assay using a suitable acidic solution (e.g., 1 M HCl), being careful not to let the compound precipitate.

  • Sterile-filter the final solution through a 0.22 µm filter before use in biological assays.

Protocol 3: General Protocol for Preparing a Cyclodextrin Inclusion Complex

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Mortar and pestle (for kneading method)

  • Freeze-dryer (for freeze-drying method)

Procedure (Kneading Method):

  • Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

  • In a mortar, place the weighed amount of cyclodextrin and add a small amount of water to form a paste.

  • Add the weighed amount of this compound to the paste.

  • Knead the mixture thoroughly with a pestle for 30-60 minutes. The paste should become more uniform.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The resulting solid can be ground into a fine powder and dissolved in the desired aqueous buffer for the biological assay.

Procedure (Freeze-Drying Method):

  • Dissolve the cyclodextrin in the desired aqueous buffer to form a clear solution.

  • Add the this compound to the cyclodextrin solution while stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may become clearer over time.

  • Freeze the resulting solution (e.g., at -80°C).

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • The powdered complex can be readily dissolved in the appropriate aqueous buffer for biological assays.

Visualization of a Relevant Signaling Pathway

This compound has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR). The following diagram illustrates the canonical AhR signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand This compound (Ligand) ahr_complex AhR Complex (AhR, HSP90, XAP2, p23) ligand->ahr_complex Binds to AhR activated_ahr Activated AhR ahr_complex->activated_ahr Conformational Change & Chaperone Dissociation arnt ARNT ahr_arnt_dimer AhR-ARNT Heterodimer activated_ahr->ahr_arnt_dimer Dimerizes with arnt->ahr_arnt_dimer xre Xenobiotic Response Element (XRE) in DNA ahr_arnt_dimer->xre Binds to gene_transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) xre->gene_transcription Initiates

Figure 1: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

References

Reducing fragmentation of analytes with 4-Hydroxy-2-naphthoic acid matrix

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is 4-Hydroxy-2-naphthoic acid and why is it being considered as a MALDI matrix?

A1: this compound is an aromatic carboxylic acid. Its structural similarity to other known MALDI matrices, particularly other isomers of hydroxynaphthoic acid, suggests it may possess the necessary chromophoric properties to absorb laser energy (typically at 337 nm or 355 nm from nitrogen and Nd:YAG lasers, respectively) and facilitate the soft ionization of analytes. The hydroxyl and carboxylic acid groups can participate in proton transfer, a key step in the ionization process. The interest in this specific isomer would be to explore if its unique structure offers advantages in reducing in-source fragmentation of labile analytes compared to more common matrices.

Q2: How might this compound reduce analyte fragmentation?

A2: The mechanism for reducing analyte fragmentation in MALDI-MS is often related to the "softness" of the ionization process. A suitable matrix minimizes the excess internal energy transferred to the analyte during desorption and ionization. It is hypothesized that the specific proton affinity, crystal structure, and energy absorption characteristics of this compound could create a cooler plume of desorbed material, thus preserving the integrity of fragile molecules and reducing the extent of fragmentation.

Q3: For which types of analytes might this compound be a suitable matrix?

A3: Based on the properties of similar matrices, this compound could potentially be effective for the analysis of a range of small to medium-sized molecules that are prone to fragmentation. This could include certain classes of lipids, oligosaccharides, and other metabolites. Its efficacy would need to be empirically determined for each class of analyte.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Analyte Fragmentation 1. Laser fluence is too high.2. Poor co-crystallization of matrix and analyte.3. Matrix-to-analyte ratio is not optimal.4. Inherent instability of the analyte.1. Reduce the laser power to the minimum required for a stable signal.2. Experiment with different solvent systems for the matrix and analyte to improve co-crystallization.3. Vary the molar ratio of matrix to analyte (e.g., 1000:1, 5000:1, 10000:1).4. Consider the use of cationizing agents (e.g., Na+, K+) to form more stable adducts.
Low Signal Intensity 1. Poor matrix absorption at the laser wavelength.2. Suboptimal matrix concentration.3. Inefficient ionization of the analyte.4. Suppression effects from contaminants.1. Confirm the absorbance spectrum of this compound and ensure it matches the laser wavelength.2. Prepare a fresh, saturated matrix solution.3. Add a small amount of an appropriate salt (e.g., NaCl, KCl) to promote cationization.4. Purify the sample to remove salts and detergents.
Inconsistent Spotting (Poor Crystal Formation) 1. Solvent evaporates too quickly.2. Inappropriate solvent for the matrix.3. Dirty target plate surface.1. Use a solvent with a lower vapor pressure or a mixture of solvents.2. Test different organic solvents (e.g., acetonitrile, ethanol, acetone) and water mixtures.3. Ensure the MALDI target plate is thoroughly cleaned and sonicated if necessary.
Matrix Background Interference 1. Matrix clusters and fragments are obscuring the low m/z range.1. This is a common issue with all MALDI matrices. If analyzing low molecular weight compounds, ensure the mass of this compound (188.18 g/mol ) and its common adducts do not overlap with the analyte peaks.

Experimental Protocols

Protocol 1: Standard Dried-Droplet Method

  • Matrix Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent mixture, such as acetonitrile/water (1:1, v/v) with 0.1% trifluoroacetic acid (TFA). Sonicate the solution for 5-10 minutes to ensure it is fully dissolved.

  • Analyte Solution Preparation: Dissolve the analyte in a solvent that is compatible with the matrix solution to a concentration of approximately 1 pmol/µL.

  • Sample-Matrix Mixture: Mix the analyte solution and the matrix solution in a 1:1 volume ratio.

  • Spotting: Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the spot to air-dry at room temperature.

  • Analysis: Acquire mass spectra, starting with low laser energy and gradually increasing until a good signal-to-noise ratio is achieved.

Protocol 2: Overlay Method for Hydrophobic Analytes

  • Matrix Layer: Spot 0.5 µL of the this compound matrix solution onto the target plate and allow it to dry completely, forming a thin layer of matrix crystals.

  • Analyte Layer: Spot 0.5 µL of the analyte solution directly on top of the dried matrix layer. Allow this to air-dry.

  • Second Matrix Layer (Optional): A second 0.5 µL layer of the matrix solution can be applied on top of the dried analyte spot to "sandwich" the analyte.

  • Analysis: Proceed with mass spectral acquisition as described in Protocol 1.

Visualizations

Below are diagrams illustrating a hypothetical workflow for evaluating a new MALDI matrix and a logical decision-making process for troubleshooting fragmentation.

G Diagram 1: Workflow for Evaluating this compound as a MALDI Matrix prep Prepare Saturated 4-HNA Matrix Solution mix Mix Matrix and Analyte (e.g., 1:1 v/v) prep->mix analyte Prepare Analyte Solution (1 pmol/µL) analyte->mix spot Spot Mixture onto MALDI Target mix->spot dry Air-Dry to Co-crystallize spot->dry acquire Acquire Mass Spectrum dry->acquire analyze Analyze Spectrum for Fragmentation & S/N acquire->analyze optimize Optimize Parameters (Laser, Ratios, Solvents) analyze->optimize If fragmentation is high or signal is low

Caption: Workflow for MALDI Matrix Evaluation.

G Diagram 2: Troubleshooting Analyte Fragmentation start High Fragmentation Observed? laser Is Laser Power Minimized? start->laser Yes ratio Is Matrix/Analyte Ratio Optimized? laser->ratio Yes reduce_laser Reduce Laser Fluence laser->reduce_laser No solvent Tried Different Solvent Systems? ratio->solvent Yes vary_ratio Vary Matrix/Analyte Ratio ratio->vary_ratio No adduct Used Cationizing Agent? solvent->adduct Yes change_solvent Test New Solvents solvent->change_solvent No add_salt Add NaCl or KCl adduct->add_salt No accept Accept Inherent Analyte Instability adduct->accept Yes reduce_laser->start vary_ratio->start change_solvent->start add_salt->start

Troubleshooting guide for 4-Hydroxy-2-naphthoic acid in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-naphthoic acid in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in LC-MS?

In typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) analysis, this compound (Molecular Formula: C₁₁H₈O₃, Molecular Weight: 188.18 g/mol ) will primarily ionize as follows:

  • Negative Ion Mode (ESI-): The most common ion is the deprotonated molecule, [M-H]⁻ , at an m/z of 187.0401 .[1]

  • Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺ , at an m/z of 189.0546 can be observed.

Due to the acidic nature of the carboxylic acid and phenolic hydroxyl groups, negative ionization mode often provides better sensitivity.

Q2: I am seeing peaks other than the expected [M-H]⁻ or [M+H]⁺. What could they be?

Unanticipated ions are common in electrospray ionization (ESI) and are often the result of adduct formation, where the analyte molecule associates with ions present in the mobile phase or from contaminants.[2][3]

Common Adducts in Mass Spectrometry

The following tables summarize common adducts observed in both positive and negative ESI modes. Use these mass differences to identify potential adducts in your spectra.[4][5]

Table 1: Common Adducts in Positive ESI Mode

Adduct Mass Difference (Da)
M + NH₄⁺ +18.0344
M + Na⁺ +22.9898
M + K⁺ +38.9637
M + CH₃OH + H⁺ +33.0340
M + CH₃CN + H⁺ +42.0344

| 2M + H⁺ | (2 * Mol. Wt.) + 1.0078 |

Table 2: Common Adducts in Negative ESI Mode

Adduct Mass Difference (Da)
M + Cl⁻ +34.9689
M + HCOO⁻ +44.9977
M + CH₃COO⁻ +59.0133

| 2M - H⁻ | (2 * Mol. Wt.) - 1.0078 |

To reduce adduct formation, use high-purity LC-MS grade solvents and additives, and consider using a lower concentration of additives like formic acid or ammonium formate.[6][7]

Troubleshooting Guide

Issue 1: Weak or No Signal Intensity

Q: I am not seeing my compound or the signal is very weak. What should I do?

A weak or absent signal can stem from issues with the instrument, method, or sample. Follow this workflow to diagnose the problem.

A Problem: Weak or No Signal B Run System Suitability Test (SST) / Benchmark Method A->B C Does SST Pass? B->C D Problem is with the method or sample. C->D Yes E Problem is with the LC-MS system. C->E No F Check Sample: - Degradation? - Correct concentration? - Fully dissolved? D->F G Check Method: - Correct ionization mode (Negative vs. Positive)? - Source parameters optimized? - Fragmentation too high? D->G H Check LC System: - Leaks? - Correct mobile phase? - Column clogged or old? E->H I Check MS System: - Needs calibration? - Ion source dirty? - Vacuum system issue? E->I

Caption: General workflow for troubleshooting weak or no signal issues.

Detailed Steps:

  • Verify Instrument Performance: The first step is to determine if the issue is with the instrument or your specific method/sample.[7] Run a standard system suitability test (SST) with a known compound (e.g., reserpine) to check the instrument's sensitivity, retention time, and peak shape.

  • Check Sample Integrity: Ensure your this compound sample has not degraded. Confirm the concentration and ensure it is fully dissolved in a solvent compatible with your mobile phase to prevent precipitation.[6]

  • Optimize MS Method:

    • Ionization Mode: this compound is acidic and generally performs better in negative ion mode ([M-H]⁻). Verify you are using the optimal polarity.

    • Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature. A dirty ion source is a common cause of poor sensitivity.[8]

  • Review LC Method:

    • Mobile Phase: Ensure mobile phases are correctly prepared with volatile, LC-MS grade additives (e.g., 0.1% formic acid). Non-volatile buffers like phosphate will contaminate the mass spectrometer.[7]

    • Column Health: Peak broadening or retention time shifts can indicate a contaminated or aging column, leading to lower peak height.[8]

Issue 2: Unexpected Fragmentation Pattern

Q: My MS/MS spectrum for this compound doesn't look as expected. What are the likely fragmentation pathways?

Table 3: Predicted Fragments of this compound ([M-H]⁻, m/z 187.04)

Proposed FragmentNeutral LossFragment m/zNotes
[M-H-CO₂]⁻CO₂ (44.00 Da)143.05Decarboxylation is a very common fragmentation pathway for carboxylic acids. This is often the base peak.
[M-H-CO]⁻CO (28.00 Da)159.04Loss of carbon monoxide.
[M-H-H₂O]⁻H₂O (18.01 Da)169.03Loss of water, potentially from the hydroxyl and an adjacent hydrogen.

Troubleshooting Steps:

  • Collision Energy: The fragmentation pattern is highly dependent on the collision energy (CE). If you see excessive fragmentation (many small m/z ions) or minimal fragmentation (only the precursor ion), your CE is likely too high or too low, respectively. Perform a collision energy ramp to find the optimal value.

  • Isomer Interference: Be aware of isomers like 1-Hydroxy-2-naphthoic acid[1] or 3-Hydroxy-2-naphthoic acid,[10] which have the same mass but may have different fragmentation patterns. Ensure your chromatography provides adequate separation.

  • In-Source Decay: Sometimes, fragmentation can occur in the ion source before ions enter the mass analyzer, especially at high source temperatures.[11] This can complicate the MS1 spectrum. Try reducing the source temperature to see if the unexpected fragments diminish.

cluster_MS1 MS1 Spectrum Analysis A Observed Ion (m/z) B Is m/z = 187.04? ([M-H]⁻) A->B C Is m/z an expected adduct? (e.g., 209.03 for [M+Na-2H]⁻) B->C No F Analyte Detected B->F Yes D Is m/z an expected fragment? (e.g., 143.05 for [M-H-CO2]⁻) C->D No G Adduct Detected C->G Yes E Potential Contaminant or Noise D->E No H In-Source Fragment Detected D->H Yes

References

Optimization of reaction conditions for 4-hydroxy-2-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 4-hydroxy-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and industrially significant method for the synthesis of this compound is the Kolbe-Schmitt reaction.[1][2][3][4][5] This reaction involves the carboxylation of an alkali metal salt of 2-naphthol (2-naphthoxide) with carbon dioxide under elevated temperature and pressure.

Q2: Which alkali metal is preferred for the synthesis of this compound?

A2: For the synthesis of p-hydroxybenzoic acid from phenol, potassium hydroxide is favored as it promotes carboxylation at the para position.[1][2][5] While the regioselectivity in the carboxylation of 2-naphthol is more complex, leading to various isomers, the use of potassium 2-naphthoxide is a key starting point for obtaining different isomers, and temperature can be used to influence the final product distribution.[6][7]

Q3: What are the typical reaction conditions for the Kolbe-Schmitt synthesis of hydroxynaphthoic acids?

A3: Typical conditions involve heating the potassium salt of 2-naphthol under a carbon dioxide atmosphere at pressures ranging from several atmospheres to over 100 atm and temperatures between 150°C and 250°C.[1][7] The reaction is highly sensitive to the presence of water and should be carried out under anhydrous conditions.[8]

Q4: What are the main isomers formed during the carboxylation of 2-naphthol?

A4: The carboxylation of potassium 2-naphthoxide can lead to a mixture of isomers, primarily 2-hydroxy-1-naphthoic acid (2,1-HNA), 2-hydroxy-3-naphthoic acid (2,3-HNA), and 2-hydroxy-6-naphthoic acid (2,6-HNA).[6][7] The formation of this compound is less commonly reported as a major product under typical Kolbe-Schmitt conditions, suggesting that specific catalytic or reaction conditions may be required to favor its formation.

Q5: How can I purify the crude this compound?

A5: Purification can be achieved by recrystallization from a suitable solvent.[9] Common solvents for recrystallizing similar organic acids include aqueous ethanol or toluene.[10][11] The crude product is dissolved in a minimum amount of hot solvent, filtered to remove insoluble impurities, and then allowed to cool slowly to form crystals. Washing the crystals with a small amount of cold solvent can help remove residual impurities.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Carboxylated Product Presence of moisture in the reactants or reaction vessel.Thoroughly dry the 2-naphthol, potassium hydroxide, and the reaction vessel before use. The reaction is highly sensitive to water.[8]
Insufficient pressure of carbon dioxide.Ensure the reaction vessel is properly sealed and pressurized to the recommended level (typically >5 atm). Higher pressures favor carboxylation.
Reaction temperature is too low.Increase the reaction temperature to the optimal range (150-250°C). Carboxylation is a thermally activated process.
Formation of undesired isomers (e.g., 2,1-HNA, 2,3-HNA, 2,6-HNA) Reaction temperature and time are not optimized for the desired isomer.The product distribution is highly dependent on temperature and reaction time.[6][7] Systematically vary the temperature and reaction time to find the optimal conditions for the formation of this compound.
Incorrect choice of alkali metal.While potassium is generally used, the cation plays a crucial role in directing the carboxylation.[8] Although less common, exploring other alkali or alkaline earth metals could alter the isomer distribution.
Dark-colored product Oxidation of the naphthoxide intermediate or the final product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) before introducing carbon dioxide to minimize oxidation.
Presence of tarry byproducts due to localized overheating.Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
Difficulty in isolating the product Incomplete acidification of the reaction mixture.After the reaction, the product is in its salt form. Ensure complete acidification (typically to pH 2-3) with a strong acid like HCl to precipitate the free carboxylic acid.
Product is soluble in the work-up solvent.If the product remains in solution after acidification, try concentrating the solution or adding a co-solvent in which the product is less soluble to induce precipitation.

Data Presentation

Table 1: Influence of Reaction Time on Product Distribution in the Carboxylation of Potassium 2-Naphthoxide at 270°C and 4 atm CO₂ *

Reaction Time (h)Total HNA Yield (%)2,1-HNA Selectivity (%)2,3-HNA Selectivity (%)2,6-HNA Selectivity (%)
0.521.826.435.238.4
226.916.134.849.1
426.011.627.061.4
628.75.921.173.0
826.92.316.481.3

*Data adapted from a study on the synthesis of 2,6-HNA, illustrating the typical isomer distribution and its evolution over time in the carboxylation of potassium 2-naphthoxide.[7] Note that this compound was not reported as a major product in this study.

Experimental Protocols

Detailed Experimental Protocol for Kolbe-Schmitt Synthesis of Hydroxynaphthoic Acids (General Procedure)

This protocol provides a general procedure for the synthesis of hydroxynaphthoic acids via the Kolbe-Schmitt reaction. Optimization will be required to favor the formation of this compound.

Materials:

  • 2-Naphthol

  • Potassium Hydroxide (KOH)

  • Carbon Dioxide (CO₂) gas, high purity

  • Hydrochloric Acid (HCl), concentrated

  • Suitable solvent for recrystallization (e.g., aqueous ethanol, toluene)

  • High-pressure autoclave with stirring mechanism

Procedure:

  • Preparation of Potassium 2-Naphthoxide:

    • In a round-bottom flask, dissolve a specific molar equivalent of 2-naphthol in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (N₂ or Ar).

    • Carefully add one molar equivalent of finely powdered potassium hydroxide.

    • Heat the mixture to reflux with vigorous stirring to facilitate the formation of the potassium salt and the removal of water via a Dean-Stark trap.

    • Once all the water has been removed, cool the mixture and remove the solvent under reduced pressure to obtain the dry potassium 2-naphthoxide powder.

  • Carboxylation Reaction:

    • Transfer the anhydrous potassium 2-naphthoxide to a high-pressure autoclave.

    • Seal the autoclave and purge with dry nitrogen gas, followed by pressurizing with carbon dioxide to the desired pressure (e.g., 5-100 atm).

    • Heat the autoclave to the desired temperature (e.g., 150-250°C) with continuous stirring.

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-8 hours).

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

    • Dissolve the solid reaction mixture in hot water.

    • Transfer the aqueous solution to a beaker and, while stirring, slowly add concentrated hydrochloric acid until the solution is acidic (pH ~2-3), which will cause the hydroxynaphthoic acid to precipitate.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the crude product by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., a mixture of ethanol and water).

    • Dissolve the crude solid in a minimum amount of the hot solvent, filter the hot solution to remove any insoluble impurities, and allow the filtrate to cool slowly.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Potassium 2-Naphthoxide cluster_carboxylation Carboxylation cluster_workup Work-up and Purification start 2-Naphthol + KOH reaction1 Formation of Potassium 2-Naphthoxide (Anhydrous Conditions) start->reaction1 reaction2 Reaction with CO₂ (High Temperature & Pressure) reaction1->reaction2 Transfer to Autoclave acidification Acidification (HCl) reaction2->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product Pure this compound recrystallization->product troubleshooting_guide cluster_solutions Solutions cluster_solutions2 Solutions start Low/No Product Yield? moisture Check for Moisture in Reactants/Apparatus start->moisture Yes pressure Verify CO₂ Pressure start->pressure No dry Thoroughly Dry All Components moisture->dry temperature Check Reaction Temperature pressure->temperature Pressure OK increase_pressure Increase CO₂ Pressure pressure->increase_pressure Low increase_temp Increase Reaction Temperature temperature->increase_temp Low isomers Incorrect Isomer Ratio? temperature->isomers Temp. OK temp_time Optimize Temperature and Time isomers->temp_time Yes cation Consider Cation Choice (K+ is common) isomers->cation No optimize Systematic Variation of T and t temp_time->optimize cation_exp Experiment with Different Cations cation->cation_exp

References

How to avoid common pitfalls in 4-Hydroxy-2-naphthoic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy-2-naphthoic acid (4-HNA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common pitfalls in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that I should be aware of before starting my experiments?

A1: this compound is a yellow crystalline solid with the following key properties:

PropertyValueCitation
Molecular FormulaC₁₁H₈O₃
Molecular Weight188.18 g/mol [1]
Melting Point~220 °C[2]
Water Solubility0.047 g/100 mL (very poor)[2]
log Pow3.4-3.59[2]
Flash Point>150 °C[2]
Auto-ignition Temp>400 °C[2]

It is crucial to note its very poor water solubility, which can present challenges in preparing stock solutions and in aqueous buffer systems for biological assays. It is also combustible and can decompose on heating to produce irritating fumes.[2]

Q2: I'm having trouble dissolving this compound. What solvents are recommended and what strategies can I use to improve solubility?

A2: Due to its hydrophobic naphthalene core, 4-HNA has very low solubility in water. Here are some strategies to improve its solubility:

  • Organic Solvents: For stock solutions, polar organic solvents are recommended.

  • pH Adjustment: In aqueous solutions, increasing the pH will deprotonate the carboxylic acid and phenolic hydroxyl groups, increasing its solubility. However, be mindful of the pH stability of the compound and the requirements of your experiment.

  • Co-solvents: Using a mixture of a polar organic solvent and water or buffer can enhance solubility.

  • Hydrotropic Agents: The use of hydrotropic agents, which are compounds that increase the aqueous solubility of poorly soluble substances, can be considered.

Solvent/MethodRecommendation
Stock Solutions Dimethyl sulfoxide (DMSO), Ethanol, Methanol
Aqueous Solutions Adjusting pH to alkaline conditions, using co-solvents (e.g., ethanol-water mixtures)

Q3: What are the best practices for handling and storing this compound to ensure its stability?

A3: To maintain the integrity of 4-HNA, follow these storage and handling guidelines:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It should be kept separate from strong oxidizing agents.[2][3]

  • Handling: Avoid creating dust.[2] Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] If heating the compound, do so in a well-ventilated area or fume hood as it can decompose and produce irritating fumes.[2]

  • Solution Stability: Solutions of 4-HNA, especially in aqueous buffers, should be prepared fresh for each experiment to avoid degradation. Protect solutions from light to prevent potential photodegradation.

Troubleshooting Guides

Synthesis & Purification

Q1: I am getting a low yield in my synthesis of this compound. What are the common causes and how can I troubleshoot this?

A1: Low yields in the synthesis of 4-HNA can be attributed to several factors. A common synthetic route is the Kolbe-Schmitt reaction of the corresponding naphthol.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Incomplete Reaction - Ensure anhydrous conditions, as moisture can quench the reagents. - Optimize reaction temperature and pressure according to the specific protocol. - Extend the reaction time if monitoring indicates incomplete conversion.
Side Reactions - The formation of isomers (e.g., 3-hydroxy-2-naphthoic acid) is a common side reaction. Modifying the reaction conditions (e.g., temperature, cation) can influence the regioselectivity. - Use high-purity starting materials to avoid unwanted side reactions.
Product Degradation - Avoid excessively high temperatures during the reaction and work-up, as 4-HNA can decompose.[2]
Inefficient Work-up - Ensure complete precipitation of the product during acidification. - Optimize the extraction procedure to minimize loss of product in the aqueous or organic phases.

Experimental Workflow: Synthesis via Kolbe-Schmitt Reaction (Conceptual)

G start Start: 2-Naphthol naoh React with NaOH to form Sodium 2-Naphthoxide start->naoh dry Dry the Sodium Salt naoh->dry carboxylation Carboxylation with CO₂ under pressure and heat dry->carboxylation acidification Acidification (e.g., with HCl) to precipitate crude 4-HNA carboxylation->acidification filtration Filter and wash crude product acidification->filtration purification Purification (e.g., Recrystallization) filtration->purification end End: Pure this compound purification->end

Caption: Conceptual workflow for the synthesis of this compound.

Q2: My purified this compound seems to be a mixture of isomers. How can I improve the purification process?

A2: The separation of closely related isomers can be challenging.

Purification Strategies:

MethodDescription
Recrystallization This is a common method for purifying solid compounds. The choice of solvent is critical. A solvent system where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the undesired isomer remains more soluble at low temperatures, is ideal. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, acetic acid/water).
Column Chromatography For more difficult separations, column chromatography using silica gel can be effective. A systematic trial of different solvent systems (e.g., hexane/ethyl acetate gradients) may be necessary to achieve good separation.
Derivatization In some cases, converting the mixture of isomers into derivatives (e.g., esters) can alter their physical properties, making them easier to separate by chromatography or recrystallization. The desired derivative can then be converted back to the acid.
Biological Assays

Q1: I am observing inconsistent results or a lack of activity in my cell-based assays with this compound. What could be the problem?

A1: Inconsistent results in biological assays can stem from issues with compound handling, assay conditions, or cellular responses.

Troubleshooting Inconsistent Biological Assay Results:

Potential CauseTroubleshooting Steps
Poor Solubility in Assay Media - Even if a stock solution in DMSO is prepared, 4-HNA can precipitate when diluted into aqueous assay media. - Visually inspect for precipitation after dilution. - Decrease the final concentration of 4-HNA in the assay. - Increase the percentage of DMSO in the final assay medium (be mindful of DMSO tolerance of your cells, typically <0.5%).
Compound Degradation - Prepare fresh dilutions of 4-HNA for each experiment from a frozen stock. - Minimize the exposure of the compound to light and elevated temperatures.
Cytotoxicity - High concentrations of 4-HNA or its related compounds may be cytotoxic, leading to a decrease in signal that could be misinterpreted as inactivity or inhibition.[4] - Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay to determine the non-toxic concentration range.
Incorrect Assay Conditions - Ensure the pH of the assay buffer is compatible with both the compound's stability and the biological target's activity. - Optimize incubation times and cell density.

Q2: I have identified this compound as an agonist of the Aryl Hydrocarbon Receptor (AhR). How can I design an experiment to confirm this and what are the key steps?

A2: Confirming AhR agonism typically involves demonstrating the induction of AhR target genes, such as Cytochrome P450 1A1 (CYP1A1). A Chromatin Immunoprecipitation (ChIP) assay can be used to show direct binding of the AhR complex to the promoter of these genes.

Experimental Protocol: Chromatin Immunoprecipitation (ChIP) Assay

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., hepatocytes, colon cells) to 80-90% confluency.

    • Treat the cells with a predetermined optimal concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

  • Cross-linking:

    • Add formaldehyde to the cell culture medium to a final concentration of 1% to cross-link proteins to DNA.

    • Incubate for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells and lyse them to release the nuclei.

    • Isolate the nuclei and lyse them to release the chromatin.

    • Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the sheared chromatin overnight at 4°C with an antibody specific for AhR or a negative control antibody (e.g., IgG).

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by heating at 65°C for several hours in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a standard DNA purification kit.

    • Analyze the enrichment of the CYP1A1 promoter region using quantitative PCR (qPCR) with primers specific for the Xenobiotic Response Element (XRE) in the CYP1A1 promoter.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HNA This compound (Ligand) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) HNA->AhR_complex Binds AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Binds CYP1A1 Target Gene Transcription (e.g., CYP1A1) XRE->CYP1A1 Induces

Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

References

Validation & Comparative

A Head-to-Head Comparison: 4-Hydroxy-2-naphthoic Acid vs. Sinapinic Acid as MALDI Matrices for Polymer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for polymer characterization, the choice of matrix is a critical parameter that dictates the quality and reliability of the analytical results. An appropriate matrix must effectively co-crystallize with the polymer analyte, absorb laser energy, and facilitate soft ionization. This guide provides an objective comparison of two such matrices: 4-Hydroxy-2-naphthoic acid and sinapinic acid, supported by available data and experimental protocols.

Introduction to the Matrices

Sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a well-established and widely used matrix in MALDI-TOF MS. It is particularly recognized for its excellent performance in the analysis of high molecular weight biomolecules, especially proteins, and has also found utility for some polar synthetic polymers.[1][2] Its ability to produce high-quality spectra for large molecules makes it a common choice in many laboratories.

This compound is a less commonly cited matrix for polymer analysis compared to sinapinic acid. However, its structural analog, 1,4-dihydroxy-2-naphthoic acid, has been reported to be effective for the analysis of non-polar polymers.[3] This suggests that this compound may also be a suitable candidate for polymers with low polarity, offering a potential alternative to matrices like dithranol.

Performance Comparison

General Applicability based on Polymer Polarity:

MatrixPredominantly Suited forRationale
Sinapinic Acid Polar PolymersWidely documented for its effectiveness with large, polar biomolecules and has been used for polar synthetic polymers such as polyethylene glycol (PEG).[1][2][4]
This compound Non-Polar Polymers (Inferred)Its structural analog, 1,4-dihydroxy-2-naphthoic acid, has shown good performance with non-polar polymers like polystyrene.[3] This suggests a similar utility for this compound.

Quantitative Performance Data (Illustrative):

Due to the lack of direct comparative studies, the following table presents illustrative data for sinapinic acid from a study on polyethylene glycol (PEG) analysis using a tertiary matrix mixture. It is important to note that this data is not a direct measure of sinapinic acid's sole performance but indicates its contribution to achieving high signal-to-noise ratios for a polar polymer. Corresponding quantitative data for this compound with a specific polymer is not available in the reviewed literature, highlighting a research gap.

Polymer AnalyteMatrixSignal-to-Noise (S/N) RatioMass ResolutionReference
Polyethylene Glycol (PEG) 1450Tertiary Matrix (2,5-DHB+CHCA+SA )HighNot Reported[4]
Polystyrene (PS)1,4-dihydroxy-2-naphthoic acidGood Signal QualityHigher than conventional matrices[3]
Various PolymersThis compoundNot ReportedNot Reported-

Experimental Protocols

Detailed experimental protocols are crucial for reproducible MALDI-TOF MS analysis. Below are representative protocols for sample preparation using sinapinic acid and a generalized protocol for this compound based on common practices for polymer analysis.

Protocol 1: Sinapinic Acid for Polar Polymers (e.g., Polyethylene Glycol)

This protocol is adapted from established methods for protein and polar polymer analysis.[2][5]

  • Materials:

    • Sinapinic Acid (SA)

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • Ultrapure water

    • Polymer sample (e.g., PEG)

    • Cationizing agent (e.g., Sodium Trifluoroacetate, NaTFA)

  • Solution Preparation:

    • Matrix Solution: Prepare a saturated solution of sinapinic acid in a mixture of acetonitrile and 0.1% aqueous TFA (e.g., 50:50 v/v). Vortex thoroughly.

    • Polymer Solution: Dissolve the polymer sample in ultrapure water or a suitable solvent to a concentration of 1-10 mg/mL.

    • Cationizing Agent Solution: Prepare a 10 mg/mL solution of NaTFA in ultrapure water.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the polymer solution, matrix solution, and cationizing agent solution in a typical ratio of 1:10:1 (v/v/v).

    • Vortex the mixture gently.

    • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air-dry completely at room temperature.

    • The sample is now ready for analysis.

Protocol 2: this compound for Non-Polar Polymers (e.g., Polystyrene) - Generalized Protocol

This generalized protocol is based on methodologies for non-polar polymers and the use of structurally similar matrices.[3]

  • Materials:

    • This compound

    • Tetrahydrofuran (THF)

    • Polymer sample (e.g., Polystyrene, PS)

    • Cationizing agent (e.g., Silver Trifluoroacetate, AgTFA)

  • Solution Preparation:

    • Matrix Solution: Prepare a 10-20 mg/mL solution of this compound in THF.

    • Polymer Solution: Dissolve the polystyrene sample in THF to a concentration of 1-5 mg/mL.

    • Cationizing Agent Solution: Prepare a 5-10 mg/mL solution of AgTFA in THF.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the polymer solution, matrix solution, and cationizing agent solution. A common starting ratio is 1:10:1 (v/v/v).

    • Gently mix the solution.

    • Apply 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the solvent to evaporate completely at room temperature.

    • The plate is now ready for insertion into the mass spectrometer.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved in matrix selection, the following diagrams are provided.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing A Prepare Polymer Solution D Mix Solutions A->D B Prepare Matrix Solution B->D C Prepare Cationizing Agent C->D E Spot on MALDI Target D->E F Air Dry E->F G Insert Target into MS F->G H Laser Desorption/Ionization G->H I Time-of-Flight Analysis H->I J Data Acquisition I->J K Generate Mass Spectrum J->K L Calculate Mn, Mw, PDI K->L M End-Group Analysis K->M

Caption: A typical experimental workflow for MALDI-TOF MS analysis of polymers.

Matrix_Selection Start Polymer Sample Decision Assess Polymer Polarity Start->Decision Polar Polar Polymer (e.g., PEG) Decision->Polar High NonPolar Non-Polar Polymer (e.g., PS) Decision->NonPolar Low SA Select Sinapinic Acid Polar->SA HNA Select this compound (or other suitable matrix) NonPolar->HNA

Caption: A logical diagram for selecting a MALDI matrix based on polymer polarity.

Conclusion

Sinapinic acid and this compound appear to be complementary matrices for the MALDI-TOF MS analysis of synthetic polymers. Sinapinic acid is a reliable choice for polar polymers, leveraging its well-documented success with large, polar biomolecules. Conversely, based on the performance of its structural analog, this compound is a promising candidate for the analysis of non-polar polymers.

The primary challenge for researchers is the current lack of direct comparative studies and established, optimized protocols for this compound. This guide provides a starting point based on available evidence and generalized procedures. It is recommended that researchers empirically optimize the sample preparation conditions for their specific polymer and chosen matrix. Further published research directly comparing these and other matrices across a standardized set of polymers would be of significant value to the scientific community, enabling more informed matrix selection and improved data quality in polymer characterization.

References

A Comparative Analysis of 4-Hydroxy-2-naphthoic Acid and Its Isomers: Properties, Synthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive comparative guide on 4-Hydroxy-2-naphthoic acid and its key isomers has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the physicochemical properties, synthesis methodologies, and biological activities of these compounds, supported by experimental data and detailed protocols.

Physicochemical Properties

The positional isomerism of the hydroxyl and carboxylic acid groups on the naphthalene ring significantly influences the physicochemical properties of hydroxy-2-naphthoic acids. These differences can impact solubility, crystal packing, and interaction with biological targets. A summary of the key physicochemical properties of this compound and its selected isomers is presented in Table 1.

PropertyThis compound1-Hydroxy-2-naphthoic acid3-Hydroxy-2-naphthoic acid6-Hydroxy-2-naphthoic acid
CAS Number 1573-91-7[1][2]86-48-692-70-616712-64-4[3]
Molecular Formula C₁₁H₈O₃[2][4]C₁₁H₈O₃C₁₁H₈O₃C₁₁H₈O₃[3]
Molecular Weight 188.18 g/mol [2][4]188.18 g/mol 188.18 g/mol 188.18 g/mol [3]
Melting Point (°C) 182-183[5]195-200 (dec.)[6]222-224[5]248-250[7]
Boiling Point (°C) 411.63 at 760 mmHg[5][8]-Decomposes407 at 760 mmHg[7]
Density (g/cm³) 1.399[5][8]--~1.5[7]
Water Solubility -Almost insoluble in cold waterSlightly soluble in cold water, increases in hot water[5]Very slightly soluble in cold water, slightly soluble in hot water[7]
Organic Solvent Solubility -Freely soluble in alcohol, benzene, ether[6]Soluble in ethanol, chloroform, benzene[5]Freely soluble in ethanol; soluble in ether; slightly soluble in chloroform and benzene[7]
pKa --2.8[9]Carboxylic acid: ~3-4, Phenolic OH: ~9-10[7]
Appearance -White to reddish crystalsWhite to light yellow crystalline powder[5]Pale brown, pale cream, or light brown powder[7]

Synthesis Methodologies

The primary industrial method for the synthesis of hydroxynaphthoic acids is the Kolbe-Schmitt reaction . This process involves the carboxylation of a potassium naphthoxide salt with carbon dioxide under elevated temperature and pressure. The regioselectivity of the carboxylation is sensitive to reaction conditions such as temperature.

Experimental Protocol: Kolbe-Schmitt Synthesis of 3-Hydroxy-2-naphthoic Acid

This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction.

1. Formation of Potassium 2-Naphthoxide: a. In a suitable pressure reactor, dissolve 2-naphthol in an appropriate high-boiling inert solvent. b. Add a stoichiometric amount of potassium hydroxide (KOH) to the solution. c. Heat the mixture under reduced pressure to remove water and form the anhydrous potassium 2-naphthoxide salt.

2. Carboxylation: a. Pressurize the reactor with dry carbon dioxide (CO₂) to a pressure of 5-10 atm. b. Heat the reaction mixture to 200-250°C. c. Maintain these conditions with continuous stirring for several hours to ensure complete carboxylation.

3. Isomerization (if necessary): a. For the synthesis of 3-hydroxy-2-naphthoic acid, the initially formed 2-hydroxy-1-naphthoic acid potassium salt is typically isomerized by heating at a higher temperature (around 250-270°C).

4. Work-up and Purification: a. After cooling, dissolve the solid reaction product in hot water. b. Acidify the aqueous solution with a mineral acid (e.g., sulfuric acid) to a pH of approximately 2 to precipitate the crude 3-hydroxy-2-naphthoic acid. c. Filter the precipitate, wash with cold water to remove inorganic salts, and dry. d. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

G Kolbe-Schmitt Reaction Workflow cluster_0 Naphthoxide Formation cluster_1 Carboxylation cluster_2 Work-up & Purification 2-Naphthol 2-Naphthol Potassium_2-Naphthoxide Potassium_2-Naphthoxide 2-Naphthol->Potassium_2-Naphthoxide + KOH - H2O Potassium_Salt_of_Product Potassium_Salt_of_Product Potassium_2-Naphthoxide->Potassium_Salt_of_Product + CO2 (High T, P) Crude_Product Crude_Product Potassium_Salt_of_Product->Crude_Product + H2SO4 (Acidification) Purified_Product Pure Hydroxy-2-naphthoic Acid Crude_Product->Purified_Product Recrystallization

A generalized workflow for the Kolbe-Schmitt synthesis of hydroxy-2-naphthoic acids.

Comparative Biological Activities

Hydroxy-2-naphthoic acid and its isomers exhibit a range of biological activities, with the position of the hydroxyl and carboxyl groups playing a crucial role in their potency and mechanism of action.

Aryl Hydrocarbon Receptor (AhR) Modulation and CYP1A1 Induction

Several studies have investigated the interaction of hydroxynaphthoic acid isomers with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism. Activation of AhR leads to the induction of cytochrome P450 enzymes, such as CYP1A1.

1-Hydroxy-2-naphthoic acid (1-HNA) and this compound (4-HNA) have been identified as agonists of the AhR.[10][11] In comparative studies, 1-HNA was found to be a more potent inducer of CYP1A1 mRNA than 4-HNA.[8] Both isomers, however, were less potent than the microbial-derived metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA).[10][11] The induction of CYP1A1 by these compounds is a key indicator of their interaction with the AhR signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Hydroxy-2-naphthoic Acid Isomer AhR_complex AhR-Hsp90-XAP2-p23 Complex Ligand->AhR_complex Binds Activated_AhR_complex Activated_AhR_complex AhR_complex->Activated_AhR_complex Conformational Change Activated_AhR_complex_nuc Activated AhR Complex Activated_AhR_complex->Activated_AhR_complex_nuc Translocation Dimer AhR-ARNT Heterodimer Activated_AhR_complex_nuc->Dimer Dimerizes with ARNT ARNT ARNT->Dimer XRE Xenobiotic Response Element (XRE) on DNA Dimer->XRE Binds to CYP1A1_Gene CYP1A1 Gene XRE->CYP1A1_Gene Initiates Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_Gene->CYP1A1_mRNA Transcription CYP1A1_Protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_Protein Translation Metabolism_of_Xenobiotics Metabolism_of_Xenobiotics CYP1A1_Protein->Metabolism_of_Xenobiotics

The Aryl Hydrocarbon Receptor (AhR) signaling pathway initiated by ligand binding.
Anti-inflammatory Activity

Derivatives of hydroxynaphthoic acids have shown promise as anti-inflammatory agents. For instance, methyl-1-hydroxy-2-naphthoate has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[12] This inhibition is mediated through the suppression of key signaling pathways, including NF-κB, JNK, and p38 MAPK.[12] Furthermore, derivatives of 4-phenyl-2-naphthoic acid have been explored as antagonists of the P2Y14 receptor, which is implicated in inflammatory processes.[13][14]

Anticancer Activity

The anticancer potential of hydroxynaphthoic acid derivatives is an active area of research. N-substituted 1-hydroxynaphthalene-2-carboxanilides, derived from 1-hydroxy-2-naphthoic acid, have exhibited strong antitumor activities against various human cancer cell lines. Additionally, other naphthoquinone derivatives have shown cytotoxic effects against cancer cells, with their activity often linked to the generation of reactive oxygen species and inhibition of key enzymes like topoisomerase.

Antimicrobial Activity

Lanthanum complexes of various naphthoic acids, including 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid, have been screened for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The metal complexes, in some cases, showed greater potency than the uncomplexed compounds.

Experimental Protocols

Protocol: CYP1A1 Induction Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to quantify the induction of CYP1A1 expression by test compounds.

1. Cell Culture and Seeding: a. Culture a suitable reporter cell line (e.g., a human hepatoma cell line stably transfected with a luciferase reporter gene under the control of the CYP1A1 promoter) in the recommended growth medium. b. Seed the cells into a 96-well microplate at an appropriate density and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compounds (hydroxy-2-naphthoic acid isomers) and a positive control (e.g., 2,3,7,8-Tetrachlorodibenzodioxin, TCDD) in the cell culture medium. b. Remove the growth medium from the cells and replace it with the medium containing the test compounds or controls. Include a vehicle control (e.g., DMSO). c. Incubate the plate for 24-48 hours at 37°C in a humidified CO₂ incubator.

3. Luciferase Assay: a. After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions. b. Add the luciferase substrate to the cell lysates. c. Measure the luminescence using a luminometer.

4. Data Analysis: a. Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay) or to a co-transfected control reporter. b. Express the results as fold induction over the vehicle control. c. Determine the EC₅₀ value (the concentration that elicits 50% of the maximal response) for each compound.

Protocol: HPLC Purification of Hydroxynaphthoic Acid Isomers

This protocol provides a general method for the purification of hydroxynaphthoic acid isomers using reversed-phase high-performance liquid chromatography (RP-HPLC).

1. Sample Preparation: a. Dissolve the crude mixture of hydroxynaphthoic acid isomers in a suitable solvent (e.g., methanol or acetonitrile). b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions: a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid. c. Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid. d. Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set period (e.g., 5% to 95% B over 30 minutes). The exact gradient will need to be optimized for the specific mixture of isomers. e. Flow Rate: 1.0 mL/min. f. Detection: UV detector set at a wavelength where the compounds have significant absorbance (e.g., 254 nm or 280 nm). g. Injection Volume: 10-20 µL.

3. Purification and Analysis: a. Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. b. Inject the prepared sample. c. Collect fractions corresponding to the separated peaks. d. Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC system under the same or a modified gradient. e. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isomer.

References

Validating the Efficacy of 4-Hydroxy-2-naphthoic Acid Derivatives as P2Y14R Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 4-hydroxy-2-naphthoic acid derivatives, particularly the potent antagonist PPTN (4-((piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid), against other P2Y14 receptor (P2Y14R) antagonists. The content is supported by experimental data and detailed methodologies to assist in the validation and development of novel P2Y14R-targeting therapeutics.

Comparative Efficacy of P2Y14R Antagonists

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a significant target in inflammatory and immune responses.[1] The development of selective antagonists is crucial for investigating its physiological roles and for therapeutic intervention. Among the various scaffolds explored, derivatives of 2-naphthoic acid have demonstrated high potency and selectivity.[2][3]

The table below summarizes the in vitro efficacy of 4-((piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN), a well-characterized 2-naphthoic acid derivative, and compares it with other classes of P2Y14R antagonists.

Antagonist/DerivativeScaffoldAssay TypeCell LineAgonistPotency (IC50/Kᵢ/Kₑ)Citation
PPTN 2-Naphthoic AcidcAMP AccumulationP2Y14-C6 GliomaUDP-glucoseKₑ = 434 pM[4][5]
PPTN 2-Naphthoic AcidFluorescent Ligand BindingCHO-hP2Y14RMRS4174 (fluorescent antagonist)IC₅₀ = 19 nM[5]
Compound 1 NaphthaleneNeuropathic Pain ModelIn vivo (mouse)Sciatic Constriction10 µmol/kg (i.p.)[6][7]
Compound 7 Phenyl-triazolylNeuropathic Pain ModelIn vivo (mouse)Sciatic ConstrictionNot specified[6][7]
Compound 8 Novel ScaffoldcAMP AccumulationHEK293Not specifiedIC₅₀ = 2 nM[8]
Compound 39 4-Amide-thiophene-2-carboxylCalcium MobilizationNot specifiedNot specifiedIC₅₀ = 0.40 nM[9]
UDP NucleotideInositol Phosphate HydrolysisCOS-7 (hP2Y14R)UDP-glucosepKₑ = 7.28[10]

Note: Potency values (IC50, Ki, Kb) are dependent on the specific assay conditions, including the agonist and its concentration. Direct comparison between different studies should be made with caution.

P2Y14R Signaling Pathways

The P2Y14 receptor primarily couples to the Gαi subunit of heterotrimeric G proteins.[11] Agonist binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[12][13] Additionally, P2Y14R activation can stimulate mitogen-activated protein (MAP) kinase pathways, including ERK1/2, p38, and JNK, and promote Rho-mediated signaling, which is crucial for cellular processes like chemotaxis.[11][12][14][15]

P2Y14R_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects P2Y14R P2Y14R G_protein Gαiβγ P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Rho Rho Activation G_protein->Rho MAPK MAPK Activation (ERK1/2, p38, JNK) G_protein->MAPK cAMP ↓ cAMP AC->cAMP Agonist UDP-sugars (e.g., UDP-glucose) Agonist->P2Y14R Activates Antagonist 4-Hydroxy-2-naphthoic acid derivative (PPTN) Antagonist->P2Y14R Blocks Chemotaxis Chemotaxis Rho->Chemotaxis

P2Y14R signaling cascade upon agonist activation and antagonist inhibition.

Experimental Protocols for Antagonist Validation

Validating the efficacy of a potential P2Y14R antagonist requires a multi-faceted approach, employing a combination of binding and functional assays.

Competitive Radioligand Binding Assay

Objective: To determine the affinity (Kᵢ) of the test compound for the P2Y14 receptor.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human P2Y14 receptor (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a constant concentration of a high-affinity P2Y14R radioligand (e.g., [³H]UDP), and varying concentrations of the test antagonist (e.g., this compound derivative).[16]

  • Incubation: Incubate the reaction mixture at room temperature for a defined period to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To assess the functional antagonism of the test compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: Plate P2Y14R-expressing cells (e.g., P2Y14-C6 glioma cells) in a 96-well plate.[13]

  • Pre-treatment: Pre-incubate the cells with varying concentrations of the test antagonist for a specified time.

  • Stimulation: Add a cAMP-stimulating agent (e.g., forskolin) and a P2Y14R agonist (e.g., UDP-glucose) to the wells.[12][13]

  • Incubation: Incubate for a defined period at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC₅₀ value. A Schild analysis can be performed to determine the nature of the antagonism (competitive or non-competitive) and the Kₑ value.[4]

Chemotaxis Assay

Objective: To evaluate the ability of the antagonist to block agonist-induced migration of immune cells.

Methodology:

  • Cell Preparation: Isolate primary human neutrophils or use a suitable cell line such as differentiated HL-60 cells, which endogenously express P2Y14R.[11][13]

  • Assay Setup: Use a chemotaxis chamber (e.g., Boyden chamber or transwell plate) with a porous membrane separating the upper and lower wells.

  • Loading: Place the cell suspension in the upper chamber. The lower chamber contains a chemoattractant (P2Y14R agonist like UDP-glucose) and varying concentrations of the test antagonist.[4]

  • Incubation: Incubate the chamber at 37°C in a humidified incubator to allow cell migration.

  • Quantification: After incubation, count the number of cells that have migrated to the lower chamber using a microscope or a plate reader after cell staining.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis at each antagonist concentration and determine the IC₅₀ value.

Antagonist_Validation_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Binding Binding Affinity (Kᵢ) - Radioligand Binding - Fluorescent Ligand Binding Functional Functional Antagonism (IC₅₀) - cAMP Accumulation - Calcium Mobilization - MAPK Phosphorylation Binding->Functional Cellular Cellular Function - Chemotaxis Assay Functional->Cellular PK Pharmacokinetics (ADME) Cellular->PK Efficacy Efficacy in Disease Models - Neuropathic Pain - Inflammation PK->Efficacy Start Test Compound (this compound derivative) Start->Binding

Workflow for validating the efficacy of a P2Y14R antagonist.

Conclusion

Derivatives of this compound, exemplified by the potent and selective antagonist PPTN, represent a promising class of compounds for targeting the P2Y14 receptor. Their efficacy has been validated through a range of in vitro and in vivo assays, demonstrating high-affinity binding and functional inhibition of P2Y14R-mediated signaling pathways. The experimental protocols and comparative data presented in this guide offer a framework for the continued evaluation and development of novel P2Y14R antagonists for the potential treatment of inflammatory and pain-related disorders.

References

A Comparative Guide to 1,4-dihydroxy-2-naphthoic acid and Other Aryl Hydrocarbon Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular differentiation. Its diverse range of ligands, from environmental toxins to endogenous metabolites, underscores its significance as a therapeutic target. This guide provides an objective comparison of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a microbial-derived metabolite, with other well-characterized AhR ligands. The information is supported by experimental data to aid in the selection and application of these molecules in research and drug development.

Overview of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA)

1,4-DHNA is a bacterial metabolite that has garnered attention for its role as an AhR agonist with anti-inflammatory properties, particularly in the gut.[1] Structurally distinct from many classical polycyclic aromatic hydrocarbon (PAH) ligands, 1,4-DHNA and related naphthalene derivatives can activate the AhR.[2] Studies have shown that 1,4-DHNA can induce the expression of cytochrome P450 enzymes CYP1A1 and CYP1B1, hallmark responses of AhR activation.[3] Interestingly, it has also been reported to exhibit partial AhR antagonist activity, inhibiting 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-induced CYP1A1 expression in human Caco-2 cells.[3] This dual activity suggests a complex interaction with the AhR signaling pathway.

Quantitative Comparison of AhR Ligands

The interaction of a ligand with the AhR is characterized by its binding affinity (often expressed as the dissociation constant, Kd, or the concentration required to inhibit 50% of radioligand binding, IC50) and its efficacy in eliciting a biological response (commonly measured as the effective concentration to produce 50% of the maximal response, EC50). The following tables summarize available data for 1,4-DHNA and other prominent AhR ligands.

Table 1: AhR Binding Affinities of Selected Ligands

LigandChemical ClassIC50 (nM)Species/SystemReference
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)Halogenated Aromatic Hydrocarbon1Mouse Hepatic Cytosol
6-Formylindolo[3,2-b]carbazole (FICZ)Endogenous Tryptophan Metabolite1Mouse Hepatic Cytosol
3-Methylcholanthrene (3-MC)Polycyclic Aromatic Hydrocarbon1.6Mouse Hepatic Cytosol
Benzo[a]pyrene (BaP)Polycyclic Aromatic Hydrocarbon617Mouse Hepatic Cytosol
β-Naphthoflavone (β-NF)Flavonoid7.2Mouse Hepatic Cytosol
Indole-3-carbinol (I3C)Indole--Weak ligand, precursor to more potent ligands
KynurenineEndogenous Tryptophan Metabolite--Pro-ligand, converts to more potent derivatives

Table 2: Efficacy of AhR Ligands in CYP1A1 Induction

LigandEC50 (nM)Cell Line/SystemReference
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)0.04 - 0.37Human and Rat Primary Hepatocytes[4]
6-Formylindolo[3,2-b]carbazole (FICZ)~0.1 (100 pM)Human Keratinocytes (HaCaT)[5]
1,4-dihydroxy-2-naphthoic acid (1,4-DHNA)-YAMC (mouse) and Caco-2 (human) cellsPotent inducer, fold induction similar to TCDD[3]

Note: EC50 values are highly dependent on the experimental system (cell type, incubation time, etc.), making direct comparisons between studies challenging. The potency of 1,4-DHNA is noted to be significant, comparable to the maximal response of TCDD in certain cell lines.

AhR Signaling Pathway and Experimental Workflows

To understand the context of these comparisons, it is essential to visualize the AhR signaling pathway and the experimental workflows used to characterize these ligands.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Hsp90 Hsp90 XAP2 XAP2 p23 p23 Ligand Ligand (e.g., 1,4-DHNA) AhR_complex Inactive AhR Complex Ligand->AhR_complex Binding AhR_complex->Translocation Conformational Change AhR_ARNT AhR-ARNT Heterodimer Translocation->AhR_ARNT Nuclear Translocation ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene Target Gene (e.g., CYP1A1) XRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein (e.g., CYP1A1) mRNA->Protein Response Biological Response Protein->Response

Caption: Canonical AhR signaling pathway.

Experimental_Workflow cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_immuno Immunomodulatory Effects Binding_Assay Competitive Radioligand Binding Assay Binding_Data Determine IC50/Kd Binding_Assay->Binding_Data end Comparative Analysis Binding_Data->end Reporter_Assay Luciferase Reporter Gene Assay (XRE-driven) Functional_Data Determine EC50 & Efficacy Reporter_Assay->Functional_Data CYP1A1_Assay CYP1A1 Induction Assay (qRT-PCR or EROD) CYP1A1_Assay->Functional_Data Functional_Data->end TCell_Assay T-cell Differentiation Assay (Th17/Treg) Immuno_Data Assess Immune Cell Phenotype TCell_Assay->Immuno_Data Immuno_Data->end start Select AhR Ligands for Comparison start->Binding_Assay start->Reporter_Assay start->CYP1A1_Assay start->TCell_Assay

Caption: Workflow for comparing AhR ligands.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of findings. Below are summaries of key experimental protocols.

Competitive Radioligand Binding Assay for AhR

This assay determines the binding affinity of a test compound for the AhR by measuring its ability to compete with a radiolabeled ligand.

  • Principle: A constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]TCDD) is incubated with a source of AhR (e.g., liver cytosol) in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is calculated.

  • Protocol Outline:

    • Preparation of AhR source: Prepare cytosolic extracts from a suitable source, such as mouse liver (e.g., from Hepa-1c1c7 cells).[6]

    • Incubation: Incubate the cytosol (e.g., 2 mg/mL protein) with a fixed concentration of [³H]TCDD (e.g., 2 nM) and varying concentrations of the competitor ligand (e.g., 1,4-DHNA).[6] Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled TCDD).[6]

    • Separation of bound and free ligand: After incubation (e.g., 2 hours at room temperature), separate the AhR-bound radioligand from the free radioligand. This can be achieved using methods like hydroxyapatite (HAP) adsorption[6] or dextran-coated charcoal.[7]

    • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.[7] The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[7]

CYP1A1 Induction Assay (EROD Assay)

This is a functional assay to measure the enzymatic activity of CYP1A1, which is induced upon AhR activation.

  • Principle: The assay measures the O-deethylation of 7-ethoxyresorufin (a non-fluorescent substrate) to resorufin (a highly fluorescent product) by CYP1A1. The rate of resorufin formation is proportional to the CYP1A1 enzyme activity.

  • Protocol Outline:

    • Cell Culture and Treatment: Seed cells (e.g., hepatoma cell lines like HepG2 or primary hepatocytes) in a multi-well plate. Treat the cells with various concentrations of the test AhR ligand for a specified period (e.g., 24-72 hours) to induce CYP1A1 expression.

    • EROD Reaction: After treatment, replace the culture medium with a reaction mixture containing 7-ethoxyresorufin (e.g., 2-8 µM) and dicumarol (to inhibit DT-diaphorase).[8][9]

    • Fluorescence Measurement: Incubate at 37°C and measure the increase in fluorescence over time using a plate reader (excitation ~530-535 nm, emission ~585-595 nm).[9][10]

    • Data Analysis: Generate a standard curve using known concentrations of resorufin.[9] Calculate the rate of resorufin production and normalize it to the total protein content in each well. Plot the EROD activity against the ligand concentration to determine the EC50.

AhR-dependent Luciferase Reporter Gene Assay

This is a sensitive and high-throughput method to screen for AhR agonists and antagonists.

  • Principle: Cells are engineered to contain a reporter construct where the luciferase gene is under the control of a promoter containing multiple Xenobiotic Response Elements (XREs). Activation of the AhR by a ligand leads to the binding of the AhR/ARNT complex to the XREs, driving the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of AhR activation.

  • Protocol Outline:

    • Cell Culture: Use a stable cell line containing an XRE-driven luciferase reporter gene (e.g., HepG2-XRE-luc). Seed the cells in a 96-well plate.[11]

    • Compound Treatment: Treat the cells with the test compounds at various concentrations for a suitable duration (e.g., 22-24 hours).[12]

    • Lysis and Substrate Addition: Lyse the cells and add a luciferase detection reagent containing the substrate (e.g., luciferin).[12]

    • Luminescence Measurement: Measure the light output using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the relative light units (RLU) against the ligand concentration to determine the EC50.

T-cell Differentiation Assay (Th17/Treg)

This assay assesses the immunomodulatory effects of AhR ligands by examining their influence on the differentiation of CD4+ T-cells into T helper 17 (Th17) and regulatory T (Treg) cells.

  • Principle: Naïve CD4+ T-cells are cultured under conditions that promote differentiation into either Th17 or Treg lineages. The test AhR ligand is added to the culture to observe its effect on this differentiation process. The resulting cell populations are identified and quantified using flow cytometry based on the expression of specific transcription factors and cytokines.

  • Protocol Outline:

    • Isolation of Naïve CD4+ T-cells: Isolate naïve CD4+ T-cells from a source such as mouse spleen or human peripheral blood using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Cell Culture and Differentiation:

      • Th17 Differentiation: Culture the cells with anti-CD3 and anti-CD28 antibodies, along with a cytokine cocktail typically containing TGF-β and IL-6.

      • Treg Differentiation: Culture the cells with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β.

    • Ligand Treatment: Add the AhR ligand of interest (e.g., 1,4-DHNA, FICZ, TCDD) at various concentrations to the differentiation cultures.

    • Flow Cytometry Analysis: After a few days of culture, restimulate the cells and then stain for intracellular markers.

      • Th17 cells: Stain for RORγt (transcription factor) and IL-17 (cytokine).

      • Treg cells: Stain for FoxP3 (transcription factor).

    • Data Analysis: Use flow cytometry to quantify the percentage of CD4+ T-cells that have differentiated into Th17 (RORγt+, IL-17+) or Treg (FoxP3+) cells in the presence and absence of the AhR ligand.

Conclusion

1,4-dihydroxy-2-naphthoic acid presents an interesting profile as both an agonist and a partial antagonist of the Aryl Hydrocarbon Receptor. While direct quantitative binding data remains to be fully elucidated in comparison to classical ligands like TCDD and FICZ, its ability to potently induce CYP1A1 expression to levels comparable to TCDD highlights its significance. The choice of an AhR ligand for research or therapeutic development will depend on the desired outcome, whether it be potent and sustained activation (TCDD), transient activation (FICZ), or potentially more nuanced, tissue-specific, or partial agonistic/antagonistic effects as may be the case with 1,4-DHNA. The provided experimental protocols offer a framework for conducting rigorous comparative studies to further delineate the activities of these diverse AhR modulators.

References

Cross-Validation of Experimental Results: A Comparative Guide to 4-Hydroxy-2-naphthoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 4-Hydroxy-2-naphthoic acid (4-HNA) and its structurally related analogs, 1-Hydroxy-2-naphthoic acid (1-HNA) and 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA). The focus of this comparison is their activity as agonists of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular metabolism and response to environmental xenobiotics. The data presented is intended for researchers, scientists, and drug development professionals working in pharmacology and toxicology.

Data Presentation: Comparative Activity of Naphthoic Acid Derivatives

The primary mechanism of action for these compounds is the activation of the AhR signaling pathway, leading to the induction of downstream target genes, most notably Cytochrome P450 enzymes CYP1A1 and CYP1B1. The following tables summarize the quantitative data on the induction of these genes in different cell lines.

Table 1: Induction of CYP1A1 mRNA in Young Adult Mouse Colonic (YAMC) Cells

CompoundConcentrationFold Induction vs. ControlPotency Comparison
This compound (4-HNA) Not specifiedInduces CYP1A15-20 fold less potent than 1,4-DHNA[1]
1-Hydroxy-2-naphthoic acid (1-HNA) Not specifiedInduces CYP1A15-20 fold less potent than 1,4-DHNA[1]
1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) 50 µM~450-foldMost potent among tested naphthoic acid derivatives[1]
TCDD (positive control) 10 nM~600-foldPotent AhR agonist[1]
3,5-dihydroxy-2-naphthoic acid Not specifiedMinimal activity (15- to 40-fold lower than TCDD)Significantly less active than 1,4-DHNA[1]
3,7-dihydroxy-2-naphthoic acid Not specifiedMinimal activity (15- to 40-fold lower than TCDD)Significantly less active than 1,4-DHNA[1]
1-Naphthol & 2-Naphthol Not specified43- and 50-fold respectivelyWeak AhR agonists[1]

Table 2: Induction of CYP1B1 mRNA in Young Adult Mouse Colonic (YAMC) and Human Caco-2 Cells

CompoundCell LineInduction Level
This compound (4-HNA) YAMC & Caco-2Maximal (TCDD-like) response[1][2][3]
1-Hydroxy-2-naphthoic acid (1-HNA) YAMC & Caco-2Maximal (TCDD-like) response[1][2][3]
1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) YAMC & Caco-2Similar to TCDD[1][2][3]
1-Naphthoic acid & 2-Naphthoic acid YAMCNo significant induction[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Lines: Young Adult Mouse Colonic (YAMC) and human Caco-2 colon cancer cells are commonly used.[1][2][3]

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Treatment: For induction studies, cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with fresh medium containing the test compounds (e.g., 4-HNA, 1-HNA, 1,4-DHNA) or a vehicle control (e.g., DMSO). A positive control, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is also included.[1] Cells are typically incubated with the compounds for a period of 18 to 24 hours before harvesting for analysis.[3]

RNA Isolation and Quantitative Real-Time PCR (qPCR)
  • RNA Isolation: Total RNA is extracted from the treated cells using a suitable method, such as TRIzol reagent, followed by purification.

  • cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR: The relative expression levels of target genes (CYP1A1 and CYP1B1) are quantified using real-time PCR. The reaction mixture typically includes cDNA template, forward and reverse primers specific for the target gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system. The expression of a housekeeping gene (e.g., GAPDH) is also measured for normalization.

  • Data Analysis: The fold change in mRNA expression is calculated using the comparative Ct (ΔΔCt) method, where the expression in treated cells is compared to that in vehicle-treated control cells.[4]

Mandatory Visualization

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-HNA / Alternative AhR_complex AhR-Hsp90-XAP2-p23 Complex Ligand->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change Dimer AhR-ARNT Heterodimer Activated_AhR->Dimer Nuclear Translocation and Dimerization ARNT ARNT ARNT->Dimer XRE Xenobiotic Response Element (XRE) Dimer->XRE Binding Target_Genes Target Gene Transcription (CYP1A1, CYP1B1) XRE->Target_Genes Induction

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 4-HNA.

Experimental Workflow for AhR Agonist Screening

Experimental_Workflow A Cell Seeding (YAMC or Caco-2) B Treatment with 4-HNA & Analogs A->B C Incubation (18-24 hours) B->C D RNA Isolation C->D E cDNA Synthesis D->E F Quantitative RT-PCR (CYP1A1, CYP1B1, Housekeeping Gene) E->F G Data Analysis (Fold Change Calculation) F->G H Comparison of Potency G->H

Caption: A typical experimental workflow for assessing AhR agonist activity.

Other Biological Activities

While the primary focus of research on this compound has been its interaction with the Aryl Hydrocarbon Receptor, related naphthoic acid derivatives have been investigated for other biological activities. For instance, some derivatives of 2-naphthoic acid have shown potential as antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory processes.[1] Further research is needed to determine if 4-HNA possesses similar or other distinct pharmacological properties. The precursor of vitamin K2, 1,4-dihydroxy-2-naphthoic acid (DHNA), has been shown to have an inhibitory action on DSS-induced colitis in mice through the modulation of the AHR.[5][6]

References

Structure-Activity Relationship of 4-Phenyl-2-Naphthoic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 4-phenyl-2-naphthoic acid derivatives, focusing on their potency as P2Y14 receptor antagonists. The data presented herein is supported by detailed experimental protocols to facilitate replication and further investigation.

The P2Y14 receptor, a G protein-coupled receptor activated by UDP-sugars, has emerged as a promising therapeutic target for a range of inflammatory and immune-related diseases.[1][2] A notable class of antagonists for this receptor is based on the 4-phenyl-2-naphthoic acid scaffold, with the lead compound, PPTN (1), demonstrating high affinity.[1][3] This guide explores the structure-activity relationship (SAR) of this series by examining how modifications to the alicyclic amine moiety of PPTN influence its binding affinity to the P2Y14 receptor.

Comparative Analysis of P2Y14 Receptor Affinity

The following table summarizes the in vitro activity of various 4-phenyl-2-naphthoic acid derivatives. The central modification strategy involves varying the size and substitution of the piperidine ring of the parent compound, PPTN. The inhibitory activity is presented as IC50 values obtained from a fluorescent binding assay.

CompoundModification on Alicyclic Amine MoietyIC50 (nM)
1 (PPTN) 4-phenylpiperidine6-8[1]
7 2-azaspiro[3.3]hept-5-ene9.69[1]
11 5-hydroxyoctahydrocyclopenta[c]pyrrole (racemic)9.48[1]
14 3-azabicyclo[3.1.1]heptan-6-yl89-fold lower affinity than 15[2][4][5]
15 (MRS4833) (1R,5S,6r)-6-hydroxy-3-azabicyclo[3.1.1]heptan-6-ylHigh affinity (specific value not stated, but 89-fold higher than 14)[2][4][5]

Key Observations:

  • Introduction of unsaturation in a spirocyclic system, as seen in compound 7 , maintains potent P2Y14R affinity.[1]

  • Fused ring systems, such as the 5-hydroxyoctahydrocyclopenta[c]pyrrol-5-yl derivative 11 , also exhibit high affinity.[1]

  • A critical finding is the substantial increase in affinity with the introduction of an α-hydroxyl group in the bridged ring system of compound 15 compared to its unsubstituted counterpart 14 .[2][4][5] This highlights a key structural feature for enhancing potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 4-phenyl-2-naphthoic acid derivatives.

Fluorescent Whole-Cell Binding Assay

This assay is utilized to determine the binding affinity (IC50 values) of the synthesized compounds for the human P2Y14 receptor (hP2Y14R).[1]

1. Cell Culture:

  • Chinese Hamster Ovary (CHO) cells stably expressing the hP2Y14R are used.

  • Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate antibiotics to maintain selection pressure for receptor expression.

2. Assay Procedure:

  • Cells are harvested and seeded into 96-well plates.

  • A fluorescently labeled P2Y14R antagonist (e.g., a derivative of PPTN conjugated to a fluorophore like Alexa Fluor 488) is used as the probe.[6]

  • The test compounds are serially diluted to a range of concentrations.

  • The fluorescent probe and varying concentrations of the test compound are added to the cells and incubated to allow for competitive binding.

  • After incubation, unbound ligand is removed by washing.

  • The fluorescence intensity in each well is measured using a plate reader.

3. Data Analysis:

  • The fluorescence intensity is plotted against the logarithm of the test compound concentration.

  • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the specific binding of the fluorescent probe.

Synthesis of 4-Phenyl-2-Naphthoic Acid Derivatives

The synthesis of these derivatives typically involves a Suzuki coupling reaction.[1]

1. General Scheme:

  • A key step is the Suzuki coupling of a naphthalenyl boronic acid pinacol ester with a 4-(4-bromophenyl) intermediate carrying the desired alicyclic amine moiety.

  • The resulting ester is then hydrolyzed to yield the final carboxylic acid derivative.

  • For derivatives with protected amine groups (e.g., Boc-protected), a final deprotection step is required.

2. Example (Simplified):

  • Coupling of naphthalenyl boronic acid pinacol ester with a Boc-protected 4-(4-bromophenyl)-piperidine derivative in the presence of a palladium catalyst and a base.

  • Saponification of the resulting ester using a base like sodium hydroxide.

  • Deprotection of the Boc group using an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Signaling Pathway and Experimental Workflow

The P2Y14 receptor is a G protein-coupled receptor that, upon activation by UDP-glucose, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The antagonists described in this guide competitively block the binding of UDP-glucose, thereby preventing this downstream signaling cascade.

P2Y14R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y14R P2Y14R Gi Gi/o Protein P2Y14R->Gi Activates AC Adenylyl Cyclase ATP ATP UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14R Activates Antagonist 4-Phenyl-2-naphthoic Acid Derivative (Antagonist) Antagonist->P2Y14R Blocks Gi->AC Inhibits cAMP cAMP ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream

Caption: P2Y14 Receptor Signaling Pathway and Point of Antagonist Intervention.

The provided DOT script visualizes the canonical signaling pathway of the P2Y14 receptor. It illustrates how the binding of the endogenous agonist, UDP-glucose, activates the receptor, leading to the inhibition of adenylyl cyclase via a Gi/o protein. The diagram also clearly indicates the point of intervention for the 4-phenyl-2-naphthoic acid derivatives, which act as competitive antagonists to block this cascade.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation Start Starting Materials (Boronic Ester & Bromo-intermediate) Suzuki Suzuki Coupling Start->Suzuki Hydrolysis Ester Hydrolysis Suzuki->Hydrolysis Deprotection Deprotection (if needed) Hydrolysis->Deprotection Purification Purification & Characterization Deprotection->Purification Final_Compound Final 4-Phenyl-2-Naphthoic Acid Derivative Purification->Final_Compound Assay_Prep Plate cells & prepare compound dilutions Final_Compound->Assay_Prep Test Compound Cell_Culture Culture hP2Y14R-expressing CHO cells Cell_Culture->Assay_Prep Incubation Incubate cells with fluorescent probe & test compound Assay_Prep->Incubation Measurement Wash & measure fluorescence Incubation->Measurement Data_Analysis Data Analysis (IC50 determination) Measurement->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR

Caption: General Experimental Workflow for SAR Studies.

This diagram outlines the typical workflow for conducting structure-activity relationship studies of 4-phenyl-2-naphthoic acid derivatives. It begins with the chemical synthesis and purification of the target compounds, followed by their biological evaluation using the whole-cell fluorescent binding assay to determine their potency. The resulting data is then used to establish the SAR.

References

Performance evaluation of 1,4-dihydroxy-2-naphthoic acid in lipid imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of intracellular lipids are crucial for understanding cellular metabolism and the development of therapeutics for metabolic diseases. This guide provides a comparative performance evaluation of common fluorescent probes used for lipid imaging, with a special focus on the potential utility of 1,4-dihydroxy-2-naphthoic acid (DHNA).

While established dyes such as Nile Red, BODIPY 493/503, and the LipidTOX™ series are widely used for their specific lipid droplet staining capabilities, the application of 1,4-dihydroxy-2-naphthoic acid in this context is not well-documented in scientific literature. Primarily recognized for its role as a matrix in MALDI mass spectrometry imaging of lipids and as a bacterial metabolite, its performance as a fluorescent probe for lipid imaging remains largely uncharacterized. This guide, therefore, focuses on providing a detailed comparison of the established probes to serve as a valuable resource for selecting the appropriate tool for lipid-related research.

Quantitative Performance of Common Lipid Imaging Probes

The selection of a fluorescent probe for lipid imaging is dependent on various factors, including the specific application, instrumentation available, and the desired photophysical properties. The following table summarizes the key quantitative data for some of the most frequently used lipid droplet stains.

ProbeExcitation Max (nm)Emission Max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
Nile Red ~552 (in lipid-rich environment)~636 (in lipid-rich environment)~38,000 (in dioxane)[1]~0.7 (in dioxane)[1]Strong solvatochromism, low cost, cell-permeable.[2]Broad emission spectrum, potential for non-specific binding to other cellular membranes.[3]
BODIPY 493/503 ~493~503~79,000[4]~0.9[5]Bright fluorescence, narrow emission spectrum, high specificity for neutral lipids.[6][7]Prone to photobleaching, potential for background signal in aqueous media.[8][9]
LipidTOX™ Green ~495~505Not disclosedNot disclosedHigh affinity for neutral lipid droplets, available in multiple colors.Primarily for fixed cells, limited photostability information.[3]
LipidTOX™ Red ~577~609Not disclosedNot disclosedHigh affinity for neutral lipid droplets, available in multiple colors.Primarily for fixed cells, limited photostability information.[3][10]
LipidTOX™ Deep Red ~637~655Not disclosedNot disclosedHigh affinity for neutral lipid droplets, available in multiple colors.Primarily for fixed cells, limited photostability information.[10]

Experimental Protocols

Accurate and reproducible results in lipid imaging hinge on meticulous experimental execution. Below are detailed protocols for the key experiments cited in this guide.

Experimental Protocol: Staining of Lipid Droplets with Nile Red
  • Preparation of Staining Solution: Prepare a stock solution of Nile Red at 1 mg/mL in a suitable organic solvent like DMSO or acetone. For staining, dilute the stock solution to a final working concentration of 1-10 µg/mL in a balanced salt solution or cell culture medium.

  • Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes. For suspension cells, wash and resuspend them in a suitable buffer.

  • Staining: Remove the culture medium and add the Nile Red working solution to the cells. Incubate for 10-30 minutes at room temperature or 37°C, protected from light.

  • Washing: Gently wash the cells two to three times with a balanced salt solution (e.g., PBS) to remove excess dye.

  • Imaging: Mount the coverslips on a slide with an anti-fade mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets for Nile Red (e.g., excitation at 530-560 nm and emission at >590 nm). For live-cell imaging, observe the cells directly in the imaging dish.

Experimental Protocol: Staining of Lipid Droplets with BODIPY 493/503
  • Preparation of Staining Solution: Prepare a stock solution of BODIPY 493/503 at 1-5 mM in DMSO. The working solution is typically prepared by diluting the stock solution to a final concentration of 1-5 µM in serum-free medium or PBS.

  • Cell Preparation: Grow cells on coverslips or in imaging-compatible plates.

  • Staining: Remove the growth medium and incubate the cells with the BODIPY 493/503 working solution for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS to remove unbound dye.

  • Fixation (Optional): For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature after staining.

  • Imaging: Mount the coverslips or image the plates using a fluorescence microscope with a standard FITC filter set (excitation ~490 nm, emission ~520 nm).

Experimental Protocol: Staining of Lipid Droplets with LipidTOX™ Dyes
  • Preparation of Staining Solution: Dilute the LipidTOX™ stock solution (typically 1:1000) in a suitable buffer or medium as per the manufacturer's instructions.

  • Cell Preparation: Culture and prepare cells as for other staining methods. These dyes are often used for fixed and permeabilized cells.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 20 minutes, followed by permeabilization with a detergent like 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Staining: Incubate the fixed and permeabilized cells with the LipidTOX™ working solution for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount and image the cells using appropriate filter sets for the specific LipidTOX™ dye (Green: FITC set; Red: TRITC/Texas Red set; Deep Red: Cy5 set).

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of lipid imaging experiments and the underlying biological processes, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Lipid Droplet Imaging prep Cell Culture & Seeding treat Experimental Treatment (e.g., Oleic Acid) prep->treat Induce lipid droplet formation stain Staining with Fluorescent Probe treat->stain wash Washing to Remove Excess Dye stain->wash image Fluorescence Microscopy wash->image analyze Image Analysis & Quantification image->analyze

Figure 1. A generalized experimental workflow for visualizing and quantifying intracellular lipid droplets using fluorescent probes.

G cluster_pathway Simplified Adipogenesis Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT PPARg PPARγ AKT->PPARg Activates CEBPa C/EBPα PPARg->CEBPa Induces Adipogenesis Adipogenesis & Lipid Droplet Formation PPARg->Adipogenesis CEBPa->PPARg Positive Feedback CEBPa->Adipogenesis

Figure 2. A simplified representation of the insulin-mediated signaling cascade leading to adipogenesis and the formation of lipid droplets.

References

A Comparative Guide to the Synthetic Routes of 4-Hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Hydroxy-2-naphthoic acid, a valuable building block in the synthesis of various pharmaceuticals and functional materials, can be prepared through several synthetic pathways. This guide provides a comparative analysis of potential synthetic routes, complete with experimental insights and data extrapolated from the synthesis of analogous compounds.

Introduction to Synthetic Strategies

The synthesis of this compound and its isomers primarily revolves around the carboxylation of naphthol derivatives. The regioselectivity of this carboxylation is a critical factor, influenced by reaction conditions such as temperature, pressure, and the choice of catalyst and solvent. Key methodologies include the Kolbe-Schmitt reaction and multi-step syntheses involving functional group interconversions.

Comparison of Synthetic Routes

While direct, detailed experimental data for the synthesis of this compound is not extensively available in the public domain, we can infer and compare potential routes based on established organic chemistry principles and published syntheses of closely related hydroxynaphthoic acids. The primary approaches include:

  • Direct Carboxylation of a Dihydroxynaphthalene: This method involves the direct introduction of a carboxyl group onto a dihydroxynaphthalene precursor.

  • Multi-step Synthesis from a Substituted Naphthol: This approach involves the synthesis of a functionalized naphthol derivative followed by transformations to yield the final product.

The following table summarizes the key aspects of these potential synthetic routes.

ParameterRoute 1: Direct CarboxylationRoute 2: Multi-step Synthesis
Starting Material 1,3-DihydroxynaphthaleneSubstituted Naphthol (e.g., 4-bromo-1-naphthol)
Key Reactions Kolbe-Schmitt type carboxylationGrignard reaction, carboxylation, deprotection
Potential Yield Moderate to GoodVariable, dependent on each step's efficiency
Purity of Crude Product Often a mixture of isomers requiring purificationCan be high if intermediates are purified
Scalability Potentially scalableCan be complex to scale up
Environmental Impact Use of high pressure and temperatureInvolves multiple solvents and reagents
Key Challenges Controlling regioselectivityMultiple reaction steps, potential for low overall yield

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are scarce. However, the following protocols for analogous reactions provide valuable insights into the practical execution of these synthetic strategies.

Route 1: Conceptual Protocol for Direct Carboxylation of 1,3-Dihydroxynaphthalene

This hypothetical protocol is based on the principles of the Kolbe-Schmitt reaction.

Step 1: Formation of the Sodium Naphthoxide Salt 1,3-Dihydroxynaphthalene is treated with a strong base, such as sodium hydroxide, in an aprotic solvent to form the corresponding disodium naphthoxide salt.

Step 2: Carboxylation The naphthoxide salt is then subjected to carboxylation by heating under high pressure with carbon dioxide. The regioselectivity of this step is crucial and is influenced by the reaction temperature and the nature of the alkali metal cation.

Step 3: Acidification and Isolation The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The crude product is then collected by filtration, washed, and purified, typically by recrystallization.

Route 2: Conceptual Protocol for Multi-step Synthesis

This route is conceptualized based on standard organic transformations.

Step 1: Protection of the Hydroxyl Group The hydroxyl group of a suitable starting material, such as 4-bromo-1-naphthol, is protected, for example, as a methoxy ether, to prevent side reactions in subsequent steps.

Step 2: Grignard Reagent Formation and Carboxylation The protected bromonaphthol is converted to its Grignard reagent by reacting with magnesium metal. This is followed by carboxylation with dry carbon dioxide (solid or gaseous) to introduce the carboxylic acid group.

Step 3: Deprotection The protecting group on the hydroxyl function is removed. For a methoxy group, this can be achieved using a reagent like boron tribromide (BBr3).

Step 4: Purification The final product is isolated and purified by techniques such as column chromatography or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthetic_Route_1 A 1,3-Dihydroxynaphthalene B Disodium 1,3-naphthalenediolate A->B NaOH C Carboxylation Intermediate B->C CO2, high pressure, heat D This compound C->D Acidification (H+) Synthetic_Route_2 A 4-Bromo-1-naphthol B 1-Bromo-4-methoxynaphthalene A->B Protection (e.g., CH3I, base) C Grignard Reagent B->C Mg, ether D 4-Methoxy-2-naphthoic acid C->D 1. CO2 2. H3O+ E This compound D->E Deprotection (e.g., BBr3)

4-Hydroxy-2-naphthoic Acid: A Comparative Guide for a Novel Drug Lead Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 4-Hydroxy-2-naphthoic acid's potential as a drug lead, with a focus on its activity as a modulator of the Aryl Hydrocarbon Receptor signaling pathway.

This guide provides a comparative analysis of this compound (4-HNA) as a potential drug lead compound. While direct, extensive validation of 4-HNA for a specific therapeutic indication is in its nascent stages, existing research points towards its activity as a modulator of the Aryl Hydrocarbon Receptor (AhR). The AhR pathway is a critical regulator of cellular metabolism, immune responses, and inflammation, making it a promising target for therapeutic intervention in a variety of diseases, including autoimmune disorders, inflammatory conditions, and certain cancers.

This document summarizes the current understanding of 4-HNA's bioactivity in comparison to structurally related analogues, provides detailed experimental protocols for its validation, and visualizes the key signaling pathway and a general drug lead validation workflow.

Comparative Analysis of Aryl Hydrocarbon Receptor Activity

The primary mechanism of action for this compound identified in the literature is its interaction with the Aryl Hydrocarbon Receptor (AhR). The activity of 4-HNA and its analogues has been quantified by measuring the induction of cytochrome P450 enzymes CYP1A1 and CYP1B1, which are downstream targets of AhR activation.

A study by Cheng et al. (2016) provides a comparative analysis of various hydroxyl- and carboxyl-substituted naphthoic acids in young adult mouse colonic (YAMC) cells and human Caco-2 colon cancer cells.[1][2][3] The data from this study is summarized below.

CompoundCell LineTarget GeneRelative Potency/Efficacy
This compound (4-HNA) YAMCCyp1b1Induced maximal (TCDD-like) response[1]
Caco-2CYP1A1Induced maximal (TCDD-like) response[1]
Caco-2CYP1B1Induced maximal (TCDD-like) response[1]
1-Hydroxy-2-naphthoic acid (1-HNA)YAMCCyp1a1Induced Cyp1a1 mRNA (less potent than 1,4-DHNA)[1]
YAMCCyp1b1Induced maximal (TCDD-like) response[1]
Caco-2CYP1A1Induced maximal (TCDD-like) response[1]
Caco-2CYP1B1Induced maximal (TCDD-like) response[1]
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA)YAMC & Caco-2CYP1A1/CYP1B1Most potent compound among the tested analogues; fold induction similar to TCDD[1][2]
1-Naphthoic acid (1-NA) & 2-Naphthoic acid (2-NA)YAMCCyp1b1Significantly induced Cyp1b1[1]
1-Naphthol (1-NOH) & 2-Naphthol (2-NOH)YAMC & Caco-2-Weak AhR agonists with partial antagonist activity[1]

TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) is a potent AhR agonist and is used as a positive control.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action of this compound and the process of its validation as a drug lead, the following diagrams illustrate the Aryl Hydrocarbon Receptor signaling pathway and a general experimental workflow for lead validation.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 4-HNA AhR_complex AhR-HSP90-AIP Complex Ligand->AhR_complex Binding AhR_ligand_complex Activated AhR Complex AhR_complex->AhR_ligand_complex Conformational Change ARNT ARNT AhR_ligand_complex->ARNT Translocation AhR_ARNT_dimer AhR-ARNT Dimer AhR_ligand_complex->AhR_ARNT_dimer Dimerization ARNT->AhR_ARNT_dimer XRE XRE (DNA) AhR_ARNT_dimer->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Drug_Lead_Validation_Workflow cluster_preclinical Preclinical Validation Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_ID Hit Identification Assay_Dev->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical In_Vitro In Vitro Studies (Cell-based assays, POTENCY, SELECTIVITY) Preclinical->In_Vitro In_Vivo In Vivo Studies (Animal models, EFFICACY, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies (SAFETY) In_Vivo->Tox

Caption: General Workflow for Drug Lead Validation.

Experimental Protocols

The validation of this compound as an AhR modulator involves a series of in vitro assays to determine its potency and efficacy. Below are detailed methodologies for key experiments.

AhR-Responsive Luciferase Reporter Gene Assay

This assay is a common method to screen for AhR agonists and antagonists by measuring the transcriptional activation of a reporter gene.

Objective: To quantify the ability of 4-HNA to activate the AhR signaling pathway.

Materials:

  • Hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter plasmid containing Xenobiotic Response Elements (XREs).

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • This compound and other test compounds.

  • TCDD (positive control).

  • DMSO (vehicle control).

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-HNA, controls, and other test compounds in the cell culture medium. The final DMSO concentration should be ≤ 0.1%.

  • Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate for 15-30 minutes at room temperature to allow for cell lysis and the luciferase reaction.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine EC50 values.

CYP1A1/CYP1B1 mRNA Induction Assay (Quantitative Real-Time PCR)

This assay confirms the findings from the reporter assay by measuring the expression of endogenous AhR target genes.

Objective: To measure the induction of CYP1A1 and CYP1B1 mRNA in response to 4-HNA treatment.

Materials:

  • Human or mouse cell line (e.g., HepG2, YAMC).

  • Cell culture reagents.

  • This compound and control compounds.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • Primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH).

  • qPCR master mix.

  • Real-time PCR instrument.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of 4-HNA and controls for 18-24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Perform the qPCR using a real-time PCR instrument. The cycling conditions will depend on the primers and polymerase used.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Conclusion

The available data indicates that this compound is a bioactive molecule that modulates the Aryl Hydrocarbon Receptor pathway. Its ability to induce the expression of CYP1A1 and CYP1B1 to a maximal level comparable to the potent agonist TCDD, albeit with lower potency than some of its dihydroxy analogues, positions it as an interesting candidate for further investigation. The therapeutic potential of AhR modulators is an active area of research, and 4-HNA represents a novel scaffold for the development of drugs targeting this pathway. Further studies, following the outlined experimental workflows, are necessary to fully validate its efficacy, selectivity, and safety profile as a drug lead for specific disease indications.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-2-naphthoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Hydroxy-2-naphthoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.

Immediate Safety and Hazard Summary

This compound and its isomers are classified as hazardous materials. Based on data from closely related isomers such as 1-Hydroxy-2-naphthoic acid and 3-Hydroxy-2-naphthoic acid, this compound is known to be harmful if swallowed and causes serious eye damage.[1][2] It may also cause skin and respiratory irritation.[3] Furthermore, it is recognized as being harmful to aquatic life, necessitating careful handling and disposal to prevent environmental contamination.[2][4][5]

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Harmful if swallowed.[1][2]Ingestion
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3]Eyes
Skin Corrosion/Irritation May cause skin irritation.[3][6]Skin
Respiratory Irritation May cause respiratory irritation.[3]Inhalation
Hazardous to the Aquatic Environment Harmful to aquatic life.[2][4][5]Environmental Release

Operational Disposal Plan

This step-by-step plan outlines the process for the safe disposal of this compound from the point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][7]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[1][7]

  • Body Protection: Wear a lab coat and ensure skin is not exposed.[1][7]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[4]

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Container: Collect waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Compatibility: Do not mix with incompatible materials, particularly strong oxidizing agents.[1][4][7]

  • Waste Form: Keep solid and liquid waste separate. If the material is a solid, sweep it into the container, moistening lightly with water if necessary to prevent dusting.[4][5]

Step 3: Labeling and Storage

Accurate labeling and safe storage are regulatory requirements.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Harmful," "Eye Irritant").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic. Ensure the storage area does not have a drain or sewer access.[4][5]

Step 4: Disposal Procedure

Final disposal must be conducted through an approved hazardous waste management service.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental services company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Goggles, Gloves, Lab Coat A->B C Use Designated Hazardous Waste Container B->C D Segregate from Incompatible Chemicals (e.g., Strong Oxidants) C->D E Label Container: 'Hazardous Waste', Chemical Name, Hazards D->E F Store in Secure Satellite Accumulation Area E->F G Contact Licensed Hazardous Waste Disposal Service F->G H Complete Waste Manifest/Paperwork G->H I Waste Collected for Approved Disposal H->I

Caption: Disposal workflow for this compound.

By following these established procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling 4-Hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-2-naphthoic acid. The procedural steps outlined below are designed to ensure safe operational handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a solid that can cause skin, eye, and respiratory irritation. Ingestion may be harmful.[1][2][3][4] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment

Body PartRequired PPESpecificationsJustification
Eyes & Face Safety Goggles or a Full-Face ShieldMust provide splash protection. A face shield should be used in conjunction with safety goggles for enhanced protection.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2][3][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.Prevents skin contact, which can lead to irritation.[2][3]
Body Laboratory CoatA standard lab coat is mandatory.Protects against accidental skin exposure from spills or splashes.[2][3]
Respiratory Use in a well-ventilated area or a chemical fume hood.If engineering controls are insufficient or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[2][4]
Feet Closed-Toed ShoesLeather or other chemical-resistant material is recommended.Protects feet from spills and falling objects.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

I. Pre-Handling Preparations:

  • Engineering Controls: Ensure that a calibrated chemical fume hood, an eyewash station, and a safety shower are readily accessible and in good working order.[3]

  • Gather PPE: Before beginning any work, ensure all required personal protective equipment is available and in good condition.

II. Handling Procedures:

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to contain any dust. Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.

  • Solution Preparation: When dissolving the solid, add the solid to the solvent slowly.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][3] Clean all contaminated surfaces and equipment.

III. Spill Management:

  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a small, solid spill, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[1][2][4]

  • Decontamination: Clean the spill area thoroughly.

IV. Disposal Plan:

  • Waste Collection: All waste materials, including contaminated PPE and disposable labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1][3] Do not dispose of it down the drain or in the regular trash.

Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_hood Verify Fume Hood & Safety Showers prep_ppe Gather All Necessary PPE prep_hood->prep_ppe 1. Check Equipment handle_don_ppe Don Appropriate PPE handle_weigh Weigh & Transfer Solid handle_don_ppe->handle_weigh 2. Protect handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve 3. Process cleanup_wash Wash Hands & Exposed Skin cleanup_decon Decontaminate Surfaces & Glassware cleanup_wash->cleanup_decon 4. Sanitize disp_collect Collect Contaminated PPE & Waste disp_dispose Dispose as Hazardous Waste disp_collect->disp_dispose 5. Finalize

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-naphthoic acid
Reactant of Route 2
4-Hydroxy-2-naphthoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.